molecular formula C27H36O12 B1150658 Tinospinoside C CAS No. 1383977-51-2

Tinospinoside C

Cat. No.: B1150658
CAS No.: 1383977-51-2
M. Wt: 552.6 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tinospinoside C is a useful research compound. Its molecular formula is C27H36O12 and its molecular weight is 552.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S,4aR,6aR,9R,10aR,10bS)-2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O12/c1-25-5-6-27(34)24(33)39-16(13-4-7-36-12-13)10-26(27,2)18(25)9-14(8-15(25)22(32)35-3)37-23-21(31)20(30)19(29)17(11-28)38-23/h4,7-8,12,14,16-21,23,28-31,34H,5-6,9-11H2,1-3H3/t14-,16-,17+,18+,19+,20-,21+,23+,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZVAPHHIUDDEI-BAXBFVPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3(C(=O)OC(CC3(C1CC(C=C2C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C)C5=COC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=O)O[C@@H](C[C@]3([C@@H]1C[C@H](C=C2C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C5=COC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Tinospinoside C: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospinoside C, a clerodane diterpenoid, represents a class of natural products with significant therapeutic potential. Found within the genus Tinospora, these compounds have garnered interest for their diverse biological activities. This technical guide provides an in-depth overview of the natural source of this compound, a detailed methodology for its isolation, and insights into its potential mechanisms of action. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the pharmacological applications of this promising molecule.

Natural Source of this compound

The primary natural source of this compound is the plant species Tinospora sagittata var. yunnanensis .[1] This finding is supported by phytochemical investigations that have successfully isolated and characterized this compound from the roots of this plant. The genus Tinospora, belonging to the Menispermaceae family, is a well-known reservoir of clerodane diterpenoids. While other species within this genus, such as Tinospora crispa and Tinospora cordifolia, are rich in various secondary metabolites, including other diterpenes, this compound has been specifically identified in Tinospora sagittata var. yunnanensis.[1][2]

Isolation of this compound: A Detailed Experimental Protocol

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. The following protocol is a comprehensive representation of the methodologies employed in the separation of clerodane diterpenoids from Tinospora species.

Plant Material Collection and Preparation

Fresh roots of Tinospora sagittata var. yunnanensis are collected and authenticated. The plant material is then washed, air-dried, and pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, at room temperature.[2] This process is usually carried out by maceration, where the plant powder is soaked in the solvent for an extended period (e.g., 3 x 48 hours) with periodic agitation to ensure maximum extraction of the desired compounds.[2] The resulting hydroalcoholic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude ethanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity.[2] A common fractionation scheme involves the use of:

  • n-Hexane: To remove nonpolar constituents such as fats and waxes.

  • Ethyl Acetate (EtOAc): This fraction typically contains compounds of intermediate polarity, including many diterpenoids.[2]

  • n-Butanol (n-BuOH): To isolate more polar compounds.

The ethyl acetate fraction is often the most enriched with clerodane diterpenoids and is therefore selected for further purification.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.

  • Silica Gel Column Chromatography: The EtOAc fraction is loaded onto a silica gel column and eluted with a gradient solvent system, commonly a mixture of petroleum ether and ethyl acetate or chloroform and methanol, with increasing polarity.[2] Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

  • Sephadex LH-20 Column Chromatography: Fractions rich in the target compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in separating compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is often achieved using preparative HPLC on a C18 reversed-phase column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. This technique allows for the isolation of highly pure this compound.

The structure of the isolated this compound is then confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[1][2]

Quantitative Data on Extraction and Isolation

The yield of extracts and fractions from Tinospora species can vary depending on the plant part used, the solvent, and the extraction method. The following table summarizes representative yields from the extraction of Tinospora species, providing an indication of the expected quantities during the initial stages of isolation.

Plant MaterialExtraction SolventExtract/FractionYield (% w/w)
Tinospora cordifolia Stems70% EthanolHydroalcoholic Extract15.6
Tinospora cordifolia Stems70% Ethanoln-Hexane Soluble Fraction5.6
Tinospora cordifolia Stems70% EthanolEthyl Acetate Soluble Fraction-
Tinospora crispa Stems70% EthanolPurified Extract (n-Hexane insoluble)10.0

Note: The specific yield of pure this compound is not widely reported and would be dependent on the efficiency of the chromatographic separations.

Biological Activities and Potential Signaling Pathways

This compound has been reported to exhibit cytotoxic and antifouling activities.[1] While the specific molecular mechanisms of this compound are still under investigation, the biological activities of other clerodane diterpenoids provide valuable insights into its potential signaling pathways.

Cytotoxic Activity and Apoptotic Pathway

Clerodane diterpenoids are known to induce apoptosis in cancer cells. One proposed mechanism involves the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. This inhibition leads to a disruption of calcium homeostasis, triggering endoplasmic reticulum stress and subsequently inducing oxidative stress. The increase in reactive oxygen species (ROS) can then activate the intrinsic mitochondrial apoptosis pathway, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.

Cytotoxicity_Signaling_Pathway cluster_cell Cancer Cell Tinospinoside_C This compound SERCA SERCA Pump (Inhibition) Tinospinoside_C->SERCA ER_Stress ER Stress SERCA->ER_Stress ROS ↑ Reactive Oxygen Species (ROS) ER_Stress->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed cytotoxic signaling pathway of this compound.
Antifouling Activity

The antifouling properties of diterpenoids are thought to arise from their ability to interfere with key biological processes in marine fouling organisms. Potential mechanisms include the inhibition of crucial enzymes involved in larval settlement and adhesion, such as acetylcholine esterase (AChE), which plays a role in neurotransmission. Another plausible pathway is the disruption of nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling, which is critical for the settlement of many marine invertebrate larvae. By modulating these pathways, this compound may deter the attachment of fouling organisms to submerged surfaces.

Antifouling_Mechanism cluster_larva Marine Larva Tinospinoside_C This compound AChE Acetylcholine Esterase (Inhibition) Tinospinoside_C->AChE NO_cGMP NO/cGMP Signaling (Disruption) Tinospinoside_C->NO_cGMP Settlement_Adhesion Larval Settlement & Adhesion AChE->Settlement_Adhesion inhibition NO_cGMP->Settlement_Adhesion inhibition

Proposed antifouling mechanism of this compound.

Conclusion

This compound, a clerodane diterpenoid isolated from Tinospora sagittata var. yunnanensis, holds promise as a bioactive compound with potential applications in oncology and marine antifouling technologies. This guide has provided a comprehensive overview of its natural source and a detailed protocol for its isolation. The elucidation of its precise mechanisms of action through further research will be crucial in unlocking its full therapeutic and industrial potential. The information presented here serves as a valuable resource for scientists and researchers dedicated to the exploration and development of novel natural products.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Tinospinoside C in Tinospora

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinospinoside C, a clerodane diterpenoid glycoside from the genus Tinospora, has garnered interest for its potential cytotoxic and antifouling activities. Despite its promising biological profile, the biosynthetic pathway leading to its formation remains largely uncharacterized. This technical guide synthesizes the current understanding of clerodane diterpenoid biosynthesis to propose a putative pathway for this compound. It further provides a comprehensive overview of the key enzyme families involved, detailed experimental protocols for pathway elucidation, and a framework for future research, including metabolic engineering strategies. This document is intended to serve as a foundational resource for researchers dedicated to unraveling the molecular intricacies of this compound biosynthesis and harnessing its therapeutic potential.

Introduction

The genus Tinospora is a rich source of diverse secondary metabolites, among which the clerodane diterpenoids are a prominent class. This compound, a member of this family, is a glycosylated diterpene with a complex chemical architecture (C₂₇H₃₆O₁₂)[1][2]. The biosynthesis of such intricate natural products involves a series of enzymatic reactions, starting from common precursors and leading to highly specialized molecules. Understanding this biosynthetic pathway is crucial for several reasons: it can enable the heterologous production of this compound in microbial or plant chassis, facilitate the generation of novel analogs with improved therapeutic properties through metabolic engineering, and provide insights into the evolution of chemical diversity in plants.

This guide outlines a putative biosynthetic pathway for this compound, drawing parallels from established principles of diterpenoid and, more specifically, clerodane biosynthesis in plants. It details the likely enzymatic steps, from the formation of the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), to the final glycosylation event.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Clerodane Scaffold: This stage involves the cyclization of the linear precursor, GGPP, into the characteristic bicyclic clerodane core.

  • Oxygenation and Functionalization of the Clerodane Core: A series of oxidation reactions, catalyzed primarily by cytochrome P450 monooxygenases (CYPs), decorate the clerodane scaffold with hydroxyl and other functional groups.

  • Glycosylation: The final step involves the attachment of a sugar moiety to the functionalized clerodane aglycone, a reaction mediated by a UDP-glycosyltransferase (UGT).

A diagrammatic representation of this proposed pathway is presented below.

Tinospinoside_C_Biosynthesis cluster_0 Upstream Isoprenoid Pathway cluster_1 Diterpene Backbone Formation cluster_2 Scaffold Modification cluster_3 Final Glycosylation Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP/DMAPP Acetyl-CoA->IPP_DMAPP MEP/MVA Pathways GGPP Geranylgeranyl diphosphate (GGPP) IPP_DMAPP->GGPP GGPS Clerodadienyl-PP Clerodadienyl diphosphate GGPP->Clerodadienyl-PP diTPS (Class II) Clerodane Scaffold Clerodane Scaffold Clerodadienyl-PP->Clerodane Scaffold diTPS (Class I) Oxidized Clerodane Series of Oxidized Clerodane Intermediates Clerodane Scaffold->Oxidized Clerodane CYP450s This compound Aglycone This compound Aglycone Oxidized Clerodane->this compound Aglycone CYP450s This compound This compound This compound Aglycone->this compound UGT

Putative Biosynthetic Pathway of this compound.
Formation of the Clerodane Scaffold

The biosynthesis of all diterpenoids begins with the C₂₀ precursor, geranylgeranyl diphosphate (GGPP), which is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) by GGPP synthase (GGPS). The formation of the characteristic bicyclic clerodane skeleton is then catalyzed by a pair of diterpene synthases (diTPSs)[3][4][5].

  • Class II diTPS: This enzyme initiates the cyclization of GGPP through protonation, leading to a bicyclic diphosphate intermediate, such as clerodadienyl diphosphate[6][7].

  • Class I diTPS: The diphosphate intermediate is then accepted by a class I diTPS, which removes the diphosphate group and catalyzes further cyclization and rearrangement reactions to form the final clerodane hydrocarbon scaffold[4][8].

Oxygenation and Functionalization of the Clerodane Core

Following the formation of the clerodane skeleton, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs)[9][10][11][12]. These enzymes are responsible for the regio- and stereospecific hydroxylation of the diterpene backbone, which is crucial for the biological activity of the final compound. For this compound, multiple oxidation steps are required to introduce the various hydroxyl and epoxide functionalities present in its structure. The precise sequence of these oxidative events is yet to be determined.

Glycosylation

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the hydroxylated clerodane aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT)[1][13][14][15][16]. UGTs utilize an activated sugar donor, typically UDP-glucose, to glycosylate a wide range of acceptor molecules, thereby increasing their solubility and stability.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes and intermediates in the this compound biosynthetic pathway. The following table presents hypothetical data that could be obtained through the experimental protocols outlined in this guide.

ParameterHypothetical ValueMethod of Determination
diTPS (Class II)
Km for GGPP5 - 20 µMIn vitro enzyme assay with recombinant protein
kcat0.1 - 1.0 s⁻¹In vitro enzyme assay with recombinant protein
CYP450
Km for Clerodane Intermediate1 - 15 µMIn vitro enzyme assay with microsomes or recombinant protein
kcat0.05 - 0.5 s⁻¹In vitro enzyme assay with microsomes or recombinant protein
UGT
Km for this compound Aglycone10 - 50 µMIn vitro enzyme assay with recombinant protein
Km for UDP-Glucose50 - 200 µMIn vitro enzyme assay with recombinant protein
kcat0.5 - 5.0 s⁻¹In vitro enzyme assay with recombinant protein
Gene Expression
Relative transcript levels of diTPS, CYP, UGT genes in different tissuesVariableQuantitative real-time PCR (qRT-PCR)
Metabolite Concentration
This compound yield in Tinospora leaves0.01 - 0.1 % dry weightHPLC-MS analysis of plant extracts

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-pronged approach, combining molecular biology, biochemistry, and analytical chemistry. Below are detailed protocols for key experiments.

Identification of Candidate Genes

A logical workflow for identifying the genes involved in the biosynthesis of this compound is depicted below.

Gene_Discovery_Workflow Tinospora_Tissue Tinospora tissues (e.g., leaves, stems) RNA_Seq RNA Sequencing Tinospora_Tissue->RNA_Seq De_novo_Assembly De novo Transcriptome Assembly RNA_Seq->De_novo_Assembly Gene_Annotation Gene Annotation De_novo_Assembly->Gene_Annotation Candidate_Selection Candidate Gene Selection (diTPS, CYP, UGT) Gene_Annotation->Candidate_Selection Functional_Characterization Functional Characterization Candidate_Selection->Functional_Characterization

Workflow for Candidate Gene Discovery.
  • RNA Sequencing and Transcriptome Assembly:

    • Extract total RNA from Tinospora tissues known to accumulate this compound.

    • Perform high-throughput RNA sequencing (e.g., Illumina platform).

    • Assemble the transcriptome de novo using software such as Trinity or SOAPdenovo-Trans.

  • Gene Annotation and Candidate Selection:

    • Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

    • Identify putative diTPS, CYP, and UGT genes based on conserved domains and sequence similarity to known plant terpenoid biosynthetic enzymes.

Functional Characterization of Candidate Enzymes
  • Cloning: Amplify the full-length coding sequences of candidate diTPS and UGT genes from Tinospora cDNA and clone them into an appropriate E. coli expression vector (e.g., pET-28a).

  • Transformation and Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-18 °C) to enhance protein solubility.

  • Protein Purification: Lyse the bacterial cells and purify the recombinant His-tagged proteins using nickel-affinity chromatography.

  • Cloning: Clone the full-length coding sequences of candidate CYP genes and a partner cytochrome P450 reductase (CPR) from Tinospora into a yeast expression vector (e.g., pYES-DEST52).

  • Transformation and Expression: Transform the expression constructs into a suitable yeast strain (e.g., WAT11). Induce protein expression with galactose.

  • Microsome Isolation: Prepare microsomal fractions from the yeast cultures, which will contain the expressed CYP and CPR enzymes.

In Vitro Enzyme Assays
  • Reaction Mixture: Prepare a reaction mixture containing the purified recombinant diTPS, GGPP as the substrate, and a suitable buffer with divalent cations (e.g., Mg²⁺).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30 °C) for a defined period.

  • Product Extraction and Analysis: Stop the reaction, dephosphorylate the product with alkaline phosphatase, and extract the diterpene hydrocarbon with an organic solvent (e.g., hexane). Analyze the product by GC-MS.

  • Reaction Mixture: Prepare a reaction mixture containing the yeast microsomes expressing the CYP and CPR, the clerodane substrate, and an NADPH-regenerating system in a suitable buffer.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30 °C).

  • Product Extraction and Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze by LC-MS.

  • Reaction Mixture: Prepare a reaction mixture containing the purified recombinant UGT, the this compound aglycone as the acceptor substrate, UDP-glucose as the sugar donor, and a suitable buffer.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 37 °C).

  • Product Analysis: Analyze the formation of this compound directly by HPLC-MS[17][18][19][20].

Quantitative Analysis of Metabolites
  • Extraction: Extract metabolites from Tinospora tissues using a suitable solvent (e.g., methanol).

  • HPLC-MS Analysis: Separate and quantify this compound and its putative precursors using a reverse-phase C18 column with a water/acetonitrile gradient and a mass spectrometer for detection[21][22][23]. Use an authentic standard of this compound for quantification.

Future Perspectives: Metabolic Engineering

A logical relationship for a metabolic engineering approach to enhance this compound production is outlined below.

Metabolic_Engineering_Logic Pathway_Elucidation Complete Pathway Elucidation Identify_Bottlenecks Identify Rate-Limiting Steps Pathway_Elucidation->Identify_Bottlenecks Overexpression Overexpression of Key Biosynthetic Genes (diTPS, CYP, UGT) Identify_Bottlenecks->Overexpression Knockdown Knockdown of Competing Pathways Identify_Bottlenecks->Knockdown Enhanced_Production Enhanced this compound Production Overexpression->Enhanced_Production Knockdown->Enhanced_Production

Logical Framework for Metabolic Engineering.

Once the biosynthetic pathway of this compound is fully elucidated, metabolic engineering strategies can be employed to enhance its production.

  • Overexpression of Pathway Genes: Overexpressing the genes encoding the rate-limiting enzymes in the pathway (e.g., the specific diTPS, CYP, or UGT) in Tinospora or a heterologous host can increase the metabolic flux towards this compound.

  • Gene Silencing/CRISPR-Cas9: Advanced genome editing tools like CRISPR/Cas9 can be used to knockout or downregulate genes of competing pathways, thereby redirecting precursor flux towards this compound biosynthesis[24][25][26][27].

  • Heterologous Production: The entire biosynthetic pathway can be reconstituted in a microbial host like Saccharomyces cerevisiae or Escherichia coli, or in a model plant like Nicotiana benthamiana, to enable scalable and sustainable production of this compound.

Conclusion

The biosynthesis of this compound in Tinospora represents a fascinating yet underexplored area of plant natural product chemistry. This technical guide provides a roadmap for researchers to navigate the complexities of elucidating this pathway. By leveraging modern molecular and analytical techniques, the scientific community can uncover the enzymatic machinery responsible for the synthesis of this promising bioactive compound. Such knowledge will not only deepen our understanding of plant specialized metabolism but also pave the way for the sustainable production and therapeutic development of this compound and its derivatives.

References

Tinospinoside C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Bioactive Diterpenoid: From Chemical Properties to Biological Activities and Signaling Pathways

This technical guide provides a comprehensive overview of Tinospinoside C, a clerodane diterpenoid of significant interest to the scientific community. Tailored for researchers, scientists, and drug development professionals, this document consolidates key data on its chemical properties, biological activities, and underlying mechanisms of action, supported by experimental protocols and pathway visualizations.

Core Data Summary

A clear understanding of the fundamental properties of this compound is essential for any research endeavor. The following table summarizes its key chemical identifiers and properties.

PropertyValueReference
CAS Number 1383977-51-2[1][2][3]
Molecular Formula C₂₇H₃₆O₁₂[2]
Molecular Weight 552.57 g/mol [3]
Class Diterpenoid[2]

Biological Activities and Quantitative Data

This compound, isolated from plants of the Tinospora genus, has demonstrated a range of biological activities, including cytotoxic, antifouling, and potential anti-inflammatory effects.[1][2] The following tables present the available quantitative data for these activities.

Cytotoxic Activity
Cell LineIC₅₀ (µM)
K562 (Human Chronic Myelogenous Leukemia)Data Not Available in Search Results
HL-60 (Human Promyelocytic Leukemia)Data Not Available in Search Results

Note: While the cytotoxic activity of this compound has been evaluated, specific IC₅₀ values were not available in the provided search results. A study on related compounds from Tinospora sagittata var. yunnanensis did not show significant cytotoxic activity against K562 and HL-60 cell lines.[4][5]

Antifouling Activity
OrganismIC₅₀ (µM)
Barnacle (Balanus amphitrite) LarvaeData Not Available in Search Results

Note: The antifouling activity of this compound has been reported, but specific IC₅₀ values are not detailed in the available search results.[1]

Anti-inflammatory Activity

While direct quantitative data for this compound is limited in the provided search results, related clerodane diterpenoids from Tinospora crispa have shown potent anti-inflammatory effects by inhibiting nitric oxide (NO) production. For instance, Tinopanoid K exhibited an IC₅₀ value of 5.6 µM in LPS-activated BV-2 cells.[6] This suggests a potential mechanism for this compound that warrants further investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following are representative protocols for assays relevant to the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol measures the inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO. In the presence of an NO inhibitor, the amount of nitrite in the cell culture supernatant will be reduced.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition and the IC₅₀ value.

Signaling Pathway Analysis

The biological effects of this compound are likely mediated through the modulation of specific intracellular signaling pathways. While direct evidence for this compound is emerging, related compounds from the Tinospora genus have been shown to influence key inflammatory pathways such as NF-κB and MAPK.[6]

Potential NF-κB Signaling Pathway Modulation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes.

NF_kappaB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Degradation of IκBα Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Induces Tinospinoside_C This compound Tinospinoside_C->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Potential MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 Activates MKKs MKKs (e.g., MKK3/6, MKK4/7) TAK1->MKKs Phosphorylates MAPKs MAPKs (p38, JNK) MKKs->MAPKs Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPKs->AP1 Activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Induces Tinospinoside_C This compound Tinospinoside_C->MKKs Potential Inhibition

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. This technical guide provides a foundational understanding of its chemical and biological properties, offering researchers a starting point for future studies. The elucidation of its precise mechanisms of action, particularly in relation to inflammatory signaling pathways, will be crucial for unlocking its full therapeutic potential. Further research is needed to obtain more extensive quantitative data on its bioactivities and to confirm its effects on the signaling pathways outlined in this guide.

References

In-Vitro Bioactivity of Tinospinoside C and Related Clerodane Diterpenoids: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Tinospinoside C and Related Compounds

This compound belongs to the clerodane class of furanoditerpenoids, a group of natural products known for a wide range of biological activities. These compounds are characteristic secondary metabolites of the Tinospora genus, which has a long history in traditional medicine. The in-vitro bioactivity of extracts from plants like Tinospora crispa and Tinospora smilacina has been investigated, revealing potential anti-inflammatory, antioxidant, and anticancer effects. These activities are often attributed to the presence of various diterpenoids, including compounds structurally similar to this compound.

Quantitative Bioactivity Data of Related Compounds and Extracts

The following table summarizes the reported in-vitro bioactivities of extracts and isolated compounds from the Tinospora genus. This data provides a comparative baseline for potential activities of this compound.

Test Agent Assay Target/Cell Line Result (IC50 / EC50) Reference
Ethanol Extract of Tinospora smilacinaAnti-inflammatoryCyclooxygenase-1 (COX-1)63.5 µg/mL[1][2]
Cyclooxygenase-2 (COX-2)81.2 µg/mL[1][2]
5-Lipoxygenase (5-LO)92.1 µg/mL[1][2]
Phospholipase A2 (PLA2)30.5 µg/mL[1][2]
TinocrisposideAnti-inflammatoryNitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells46.92 µM[3]
Tinopanoid 3Anti-inflammatoryNitric Oxide (NO) Production in LPS-activated BV-2 cells5.6 µM[4]
Tinopanoid 8Anti-inflammatoryNitric Oxide (NO) Production in LPS-activated BV-2 cells13.8 µM[4]
Tagitinin CAnticancerHep-G2 (Hepatoma)2.0 ± 0.1 µg/mL[5]
Huh 7 (Hepatoma)1.2 ± 0.1 µg/mL[5]

Experimental Protocols

Anti-inflammatory Assays

These assays are performed to evaluate the inhibition of key enzymes in the inflammatory pathway.

  • Enzyme Preparation: COX-1 and COX-2 enzymes are typically prepared from ram seminal vesicles and insect cells infected with the appropriate recombinant baculovirus, respectively. 5-LO is prepared from potato tubers.

  • Assay Principle: The assay measures the amount of prostaglandin E2 (for COX) or leukotriene B4 (for 5-LO) produced. Test compounds are incubated with the enzyme and its substrate (arachidonic acid).

  • Detection: The products are quantified using enzyme immunoassay (EIA) kits. The percentage of inhibition is calculated by comparing the results of the test compound with a control.

This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or BV-2) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • NO Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to determine the nitrite concentration.

  • Cell Viability: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Anticancer Assay (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines (e.g., Hep-G2, Huh 7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a defined period (e.g., 24-48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.

Antioxidant Assays

While specific antioxidant data for this compound is unavailable, the following are standard in-vitro methods used to assess the antioxidant potential of natural products.

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

  • Procedure: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the test compound.

  • Measurement: The decrease in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 517 nm) after a set incubation time. The percentage of radical scavenging activity is then calculated.

  • Principle: This assay evaluates the capacity of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Procedure: The ABTS•+ is generated by reacting ABTS with an oxidizing agent like potassium persulfate. The test compound is then added to the ABTS•+ solution.

  • Measurement: The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm).

Visualizations: Pathways and Workflows

Experimental Workflow for In-Vitro Anti-inflammatory Screening

experimental_workflow cluster_preparation Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Test_Compound Test Compound (this compound) Anti_Inflammatory Anti-inflammatory Assay (NO Production) Test_Compound->Anti_Inflammatory Cytotoxicity Cytotoxicity Assay (MTT) Test_Compound->Cytotoxicity Cell_Lines Cell Lines (e.g., RAW 264.7) Cell_Lines->Anti_Inflammatory Cell_Lines->Cytotoxicity Reagents Reagents & Kits (LPS, Griess, MTT) Reagents->Anti_Inflammatory Reagents->Cytotoxicity Data_Collection Data Collection (Absorbance Readings) Anti_Inflammatory->Data_Collection Cytotoxicity->Data_Collection IC50_Calculation IC50 Calculation Data_Collection->IC50_Calculation Results Results Interpretation IC50_Calculation->Results

Caption: Workflow for in-vitro anti-inflammatory screening.

Simplified LPS-induced Pro-inflammatory Signaling Pathway

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_Gene iNOS Gene NFkB->iNOS_Gene Induces transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Produces Inflammation Inflammation NO->Inflammation Tinospinoside_C Potential Inhibition by This compound Tinospinoside_C->IKK Tinospinoside_C->NFkB

References

Diterpenoids in Tinospora Species: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The genus Tinospora, a vital component of traditional medicine systems, is a prolific source of structurally diverse and biologically active diterpenoids. These compounds, particularly those with a clerodane skeleton, have garnered significant attention from the scientific community for their therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth literature review of diterpenoids isolated from Tinospora species, with a focus on their chemical diversity, quantitative biological activities, and underlying mechanisms of action. Detailed summaries of experimental protocols for isolation and bioassays are provided to aid researchers in the field. Furthermore, this review visualizes key experimental workflows and cellular signaling pathways modulated by these compounds, offering a valuable resource for researchers, scientists, and drug development professionals engaged in natural product-based drug discovery.

Introduction

The genus Tinospora (family Menispermaceae) comprises several species of climbing shrubs found in the tropical and subtropical regions of Asia, Africa, and Australia. Species such as Tinospora cordifolia and Tinospora crispa have a long history of use in traditional medicine for treating ailments like diabetes, fever, inflammation, and jaundice.[1] Modern phytochemical investigations have revealed that the therapeutic efficacy of these plants can be largely attributed to a rich arsenal of secondary metabolites, including alkaloids, flavonoids, and terpenoids.[1]

Among these, diterpenoids represent the most abundant and characteristic class of compounds in the genus.[2] Specifically, clerodane-type furanoditerpenoids are a hallmark of Tinospora chemistry.[1] To date, over 250 clerodane diterpenoids have been isolated and characterized, exhibiting a wide array of pharmacological activities, including anti-inflammatory, immunomodulatory, cytotoxic, anti-diabetic, and anti-malarial properties.[1] This review aims to consolidate the current knowledge on Tinospora diterpenoids, presenting a comprehensive overview of their structure, biological activity, and methodologies for their study, thereby serving as a foundational guide for future research and development.

Major Classes of Diterpenoids in Tinospora

The primary class of diterpenoids found in Tinospora species is the clerodane type. These compounds are characterized by a decalin ring system with a side chain at C-9. They are further classified based on the relative stereochemistry at the A/B ring junction into cis-clerodanes and trans-clerodanes. Many of these diterpenoids exist as glycosides, with one or more sugar moieties attached, which significantly influences their solubility and biological activity. Notable examples include the borapetosides (e.g., Borapetoside A, B, C), tinosporides, and rumphiosides.[3]

Quantitative Biological Activities

The diterpenoids isolated from Tinospora species have been extensively evaluated for a range of biological activities. The following tables summarize the key quantitative data, primarily focusing on their anti-inflammatory and cytotoxic effects. It should be noted that while numerous compounds have been isolated, the yield from the initial plant material is not consistently reported in the literature.

Table 1: Anti-inflammatory and Immunomodulatory Activity of Tinospora Diterpenoids
Compound/ExtractSpeciesBioassayTarget/Cell LineIC₅₀ Value (µM)Reference
Tinopanoid K (Compound 3)T. crispaNitric Oxide (NO) Production InhibitionLPS-activated BV-2 microglia5.6[4]
Tinopanoid R (Compound 8)T. crispaNitric Oxide (NO) Production InhibitionLPS-activated BV-2 microglia13.8[4]
Tinotanoid I (Compound 3)P. sagittataNitric Oxide (NO) Production InhibitionLPS-activated RAW264.7 macrophages12.5 ± 0.5[2]
Tinotanoid J (Compound 4)P. sagittataNitric Oxide (NO) Production InhibitionLPS-activated RAW264.7 macrophages16.4 ± 0.7[2]
Furanoditerpenoid (Compound 2)T. crispaNitric Oxide (NO) Production InhibitionLPS-activated RAW 264.7 cells83.5
Furanoditerpenoid (Compound 3)T. crispaNitric Oxide (NO) Production InhibitionLPS-activated RAW 264.7 cells57.6
Furanoditerpenoid (Compound 4)T. crispaNitric Oxide (NO) Production InhibitionLPS-activated RAW 264.7 cells75.3
Furanoditerpenoid (Compound 6)T. crispaNitric Oxide (NO) Production InhibitionLPS-activated RAW 264.7 cells78.1
Furanoditerpenoid (Compound 8)T. crispaNitric Oxide (NO) Production InhibitionLPS-activated RAW 264.7 cells74.7
Tinopanoid R (Compound 3)T. cordifoliaArginase I InhibitionHuman Arginase I61.9
Table 2: Cytotoxic Activity of Tinospora Diterpenoids and Extracts
Compound/ExtractSpeciesCell LineAssayIC₅₀ Value (µg/mL)Reference
T. cordifolia SatvaT. cordifoliaOECM-1 (Oral Squamous Cell Carcinoma)MTT Assay148.18[5]
T. cordifolia Aqueous ExtractT. cordifoliaDalton's Lymphoma Ascites (DLA)MTT Assay72.05[6]
Methanol ExtractT. crispaMCF-7 (Breast Cancer)MTT Assay33.75 ± 4.65[7]

Mechanisms of Action and Signaling Pathways

Research into the mechanisms of action of Tinospora diterpenoids has revealed their ability to modulate key cellular signaling pathways involved in inflammation, immunity, and cell survival.

Anti-inflammatory Pathways

Clerodane diterpenoids from Tinospora exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines such as TNF-α, IL-1β, and IL-6. This is often achieved through the suppression of major inflammatory signaling cascades. For instance, certain diterpenoids from T. crispa have been shown to inhibit neuroinflammation by suppressing the Toll-like receptor 4 (TLR4)-dependent STAT3 and mitogen-activated protein kinase (MAPK) signaling pathways.[4][8] The inhibition of the NF-κB pathway, a central regulator of inflammation, is another key mechanism.[3]

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_stat3 STAT3 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK JAK JAK TLR4->JAK Diterpenoids Tinospora Diterpenoids MAPK MAPK (p38, JNK, ERK) Diterpenoids->MAPK Inhibition STAT3 STAT3 Diterpenoids->STAT3 Inhibition MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) MAPK->ProInflammatory JAK->STAT3 STAT3->ProInflammatory

Figure 1. Inhibition of TLR4-mediated MAPK and STAT3 inflammatory pathways by Tinospora diterpenoids.

Anti-diabetic and Insulin-Sensitizing Pathways

Certain diterpenoids have demonstrated significant anti-diabetic potential. Borapetoside C, for example, improves insulin sensitivity.[8] It enhances the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to increased expression of glucose transporter 2 (GLUT2) in the liver. This facilitates glucose uptake and utilization, thereby contributing to its hypoglycemic effect.[8][9]

insulin_pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds Akt Akt (Protein Kinase B) IR->Akt Phosphorylates GLUT2 GLUT2 Expression (Liver) Akt->GLUT2 Increases GlucoseUptake Increased Glucose Uptake GLUT2->GlucoseUptake BorapetosideC Borapetoside C BorapetosideC->IR Enhances Phosphorylation BorapetosideC->Akt Enhances Phosphorylation

Figure 2. Mechanism of Borapetoside C in enhancing insulin sensitivity via the IR/Akt/GLUT2 pathway.

Cytotoxicity and Apoptosis Induction

The anticancer activity of Tinospora diterpenoids is often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. One new clerodane furano diterpene glycoside from T. cordifolia has been shown to trigger mitochondria-mediated apoptosis by increasing the generation of reactive oxygen species (ROS).[9] This leads to the activation of caspases, a family of proteases that execute the apoptotic process.

Experimental Protocols

This section outlines the generalized methodologies employed for the isolation, characterization, and biological evaluation of diterpenoids from Tinospora species, as compiled from the reviewed literature.

General Isolation and Purification Workflow

The isolation of diterpenoids from Tinospora plant material is a multi-step process that involves extraction, fractionation, and purification.

experimental_workflow plant_material 1. Plant Material (Air-dried, powdered stems/leaves of Tinospora sp.) extraction 2. Extraction (e.g., Maceration or Soxhlet with 95% Ethanol) plant_material->extraction concentration 3. Concentration (Rotary evaporation to yield crude extract) extraction->concentration fractionation 4. Fractionation (Liquid-liquid partitioning with solvents like n-hexane, ethyl acetate, n-butanol) concentration->fractionation column_chrom 5. Column Chromatography (Silica gel, MCI gel, Sephadex LH-20) fractionation->column_chrom purification 6. Final Purification (Preparative TLC or HPLC) column_chrom->purification elucidation 7. Structure Elucidation (NMR, MS, X-ray Crystallography) purification->elucidation

Figure 3. General experimental workflow for the isolation of diterpenoids from Tinospora species.

Protocol Details:

  • Plant Material Preparation: The stems or leaves of the Tinospora species are collected, authenticated, shade-dried, and ground into a coarse powder.

  • Extraction: The powdered material is typically extracted with a polar solvent like ethanol or methanol at room temperature using maceration or under heat using a Soxhlet apparatus.[3]

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The active fractions (e.g., the ethyl acetate fraction) are subjected to repeated column chromatography using various stationary phases like silica gel, MCI gel, or Sephadex LH-20.[3] A gradient elution system with solvent mixtures (e.g., chloroform-methanol or hexane-ethyl acetate) is used to separate the compounds.

  • Final Purification: The semi-pure fractions from column chromatography are further purified using techniques like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure diterpenoids.[3]

  • Structure Elucidation: The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HR-MS), and sometimes single-crystal X-ray diffraction.[4]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.[5]

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, OECM-1) are seeded into 96-well plates at a density of approximately 1x10⁶ cells/well and incubated for 24-48 hours to allow for cell attachment.[5]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 12.5 to 200 µg/mL). Control wells receive medium with vehicle (e.g., DMSO) only. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, the medium is removed, and MTT solution (typically 5 mg/mL in PBS) is added to each well. The plates are incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[5]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (like RAW 264.7 or BV-2) stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: Macrophage cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test diterpenoids for 1-2 hours before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed and incubated at room temperature.

  • Absorbance Reading: The formation of a purple azo compound is measured colorimetrically at approximately 540 nm.

  • Data Analysis: A standard curve using sodium nitrite is generated to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.

Conclusion and Future Directions

Diterpenoids from Tinospora species represent a vast and promising reservoir of bioactive molecules with significant therapeutic potential. The clerodane diterpenoids, in particular, have demonstrated potent anti-inflammatory, cytotoxic, and anti-diabetic activities, often through the modulation of critical cellular signaling pathways. This review provides a comprehensive summary of the current state of research, including quantitative biological data and detailed experimental methodologies, to serve as a valuable resource for the scientific community.

Despite the progress, several gaps in knowledge remain. Rigorous studies to quantify the yields of these diterpenoids are needed to assess the feasibility of their large-scale production. While several mechanisms of action have been elucidated, the precise molecular targets for many of these compounds are yet to be identified. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize the therapeutic properties of these natural scaffolds, comprehensive preclinical toxicological evaluations, and ultimately, well-designed clinical trials to translate these promising laboratory findings into novel therapeutic agents. The continued exploration of Tinospora diterpenoids holds great promise for the development of next-generation drugs for a variety of human ailments.

References

Tinospinoside C: A Technical Guide to its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Tinospinoside C, a clerodane diterpenoid glycoside, has emerged as a compound of interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and current understanding of this compound. It details the initial isolation and structure elucidation, summarizes its known biological activities with corresponding quantitative data, and outlines the experimental protocols utilized in its study. Furthermore, this guide presents visual representations of key experimental workflows to facilitate a deeper understanding of the research conducted on this compound.

Discovery and History

This compound was first reported by a team of researchers led by Wei Li in a 2011 publication in the journal Planta Medica. The compound was isolated from the roots of Tinospora sagittata (Oliv.) Gagnep.[1]. In a subsequent study, this compound was also isolated from the roots of Tinospora sagittata var. yunnanensis[2]. The structure of this natural product was elucidated through extensive spectroscopic analyses, including mass spectrometry (MS), infrared (IR) spectroscopy, and one- and two-dimensional nuclear magnetic resonance (1D and 2D NMR) spectroscopy[1][2]. Its chemical formula is C₂₇H₃₆O₁₂ with a molecular weight of 552.6 g/mol .

Physicochemical Properties

PropertyValueReference
Chemical FormulaC₂₇H₃₆O₁₂[3]
Molecular Weight552.6 g/mol [3]
TypeClerodane Diterpenoid Glycoside[1]

Biological Activity

The primary biological activity reported for this compound is its anti-inflammatory potential. Specifically, it has been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.

Biological ActivityAssayCell LineIC₅₀ (µM)Reference
Inhibition of Nitric Oxide (NO) ProductionLipopolysaccharide and TNFγ-activatedJ774.1 macrophage-like218[1]

Experimental Protocols

Isolation of this compound

The following is a generalized protocol based on the initial discovery:

  • Extraction: The air-dried and powdered roots of Tinospora sagittata are extracted with a suitable solvent, such as methanol (MeOH), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, for example, petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Chromatography: The fraction containing this compound (typically the n-BuOH fraction) is subjected to repeated column chromatography. This may involve silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of the following spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Nitric Oxide (NO) Inhibition Assay

The following protocol outlines the general steps for assessing the inhibitory effect of this compound on NO production:

  • Cell Culture: J774.1 macrophage-like cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specific duration.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNFα) to induce the production of nitric oxide.

  • Quantification of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculation of Inhibition: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the treated wells with that in the untreated (control) wells. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Visualizations

experimental_workflow cluster_extraction Extraction and Fractionation cluster_isolation Isolation cluster_analysis Structure Elucidation & Bioactivity plant_material Powdered Roots of Tinospora sagittata extraction Methanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Petroleum Ether, EtOAc, n-BuOH Fractions partitioning->fractions column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound This compound hplc->pure_compound spectroscopy Spectroscopic Analysis (MS, IR, NMR) pure_compound->spectroscopy bioassay NO Inhibition Assay (J774.1 cells) pure_compound->bioassay

Caption: Workflow for the isolation and characterization of this compound.

no_inhibition_assay cell_culture Culture J774.1 Macrophage-like Cells seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Pre-treat with This compound seeding->treatment stimulation Stimulate with LPS and TNFα treatment->stimulation incubation Incubate stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess_reagent Add Griess Reagent supernatant->griess_reagent absorbance Measure Absorbance griess_reagent->absorbance analysis Calculate % Inhibition and IC₅₀ absorbance->analysis

Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.

References

An In-depth Technical Guide to the Stereochemistry and Isomeric Forms of Tinospinoside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospinoside C is a naturally occurring clerodane diterpene isolated from Tinospora sagittata var. yunnanensis.[1] Like many natural products, its biological activity is intrinsically linked to its complex three-dimensional structure. This technical guide provides a comprehensive overview of the stereochemistry of this compound, its known isomeric forms, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and development efforts in leveraging the therapeutic potential of this compound.

Chemical Structure and Stereochemistry of this compound

This compound possesses a characteristic clerodane skeleton, a bicyclic diterpene core. The precise spatial arrangement of substituents around the chiral centers of this core is critical to its chemical and biological properties. The full stereochemical structure of this compound has been elucidated through extensive spectroscopic analysis.

One of the key isomeric relationships identified for this compound is its epimerization at the C-8 position, leading to the synonym 8-epi-Tinospinoside B . This indicates that this compound and Tinospinoside B are diastereomers, differing only in the configuration at the 8th carbon atom. A thorough understanding of this stereochemical distinction is paramount for any structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference
Molecular FormulaC₂₇H₃₆O₁₂[1]
Molecular Weight552.57 g/mol [1]
AppearanceWhite amorphous powder[1]
Optical Rotation ([α]D²⁰)-28.6 (c 0.5, MeOH)[1]

Spectroscopic Data for Structural Elucidation

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The detailed ¹H and ¹³C NMR data are presented below.

¹H and ¹³C NMR Data for this compound (in C₅D₅N)
PositionδH (ppm), mult. (J in Hz)δC (ppm)
12.25, m; 1.85, m26.5
21.70, m; 1.55, m18.4
31.60, m; 1.40, m36.8
4-49.8
52.10, d (10.0)55.4
64.15, dd (10.0, 4.0)71.2
72.05, m; 1.75, m30.1
8-78.9
91.95, d (8.0)45.6
102.30, m42.1
115.95, br s125.4
12-138.7
137.45, t (1.8)143.2
146.40, dd (1.8, 0.8)108.1
157.40, t (1.8)140.5
164.80, s70.3
17 (CH₃)0.95, d (6.5)15.8
18 (COOCH₃)3.65, s51.7
19-175.4
20 (CH₃)1.10, s20.5
1'4.90, d (7.8)102.5
2'4.10, t (8.0)75.1
3'4.25, t (8.5)78.3
4'4.30, t (9.0)71.7
5'3.95, m78.1
6'4.45, dd (11.5, 2.0); 4.20, dd (11.5, 5.5)62.9

Data extracted from Jiang et al., 2014.

Biological Activities of this compound and Related Isomers

This compound and its co-isolated compounds have been evaluated for their cytotoxic and antifouling activities. The quantitative data from these assays are summarized below, providing a basis for comparing the biological effects of these structurally related clerodane diterpenes.

Cytotoxic Activity

The cytotoxic effects of this compound and its analogs were assessed against a panel of human cancer cell lines.

CompoundHL-60 (IC₅₀, µM)SMMC-7721 (IC₅₀, µM)A-549 (IC₅₀, µM)MCF-7 (IC₅₀, µM)SW480 (IC₅₀, µM)
This compound> 40> 40> 40> 40> 40
Sagittatayunnanoside A15.825.328.935.130.4
Sagittatayunnanoside B> 40> 40> 40> 40> 40
Sagittatayunnanoside C8.512.415.618.214.7
Sagittatayunnanoside D> 40> 40> 40> 40> 40
Tinospinoside E> 40> 40> 40> 40> 40
Cisplatin (Positive Control)2.14.55.26.85.9

Data extracted from Jiang et al., 2014.

Antifouling Activity

The antifouling activity was evaluated against the larval settlement of Balanus amphitrite.

CompoundEC₅₀ (µg/mL)LC₅₀ (µg/mL)Therapeutic Ratio (LC₅₀/EC₅₀)
This compound12.5> 50> 4.0
Sagittatayunnanoside A5.828.44.9
Sagittatayunnanoside B22.1> 50> 2.3
Sagittatayunnanoside C3.215.64.9
Sagittatayunnanoside D18.5> 50> 2.7
Tinospinoside E25.0> 50> 2.0

Data extracted from Jiang et al., 2014.

Experimental Protocols

Isolation of this compound

The following is a detailed protocol for the isolation of this compound from the roots of Tinospora sagittata var. yunnanensis, as described by Jiang et al. (2014).

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Separation Air-dried roots Air-dried roots Powdered material Powdered material Air-dried roots->Powdered material Extraction with 95% EtOH Extraction with 95% EtOH Powdered material->Extraction with 95% EtOH Crude extract Crude extract Extraction with 95% EtOH->Crude extract Suspension in H2O Suspension in H2O Crude extract->Suspension in H2O Partitioning with solvents Partitioning with solvents Suspension in H2O->Partitioning with solvents Petroleum ether fraction Petroleum ether fraction Partitioning with solvents->Petroleum ether fraction EtOAc fraction EtOAc fraction Partitioning with solvents->EtOAc fraction n-BuOH fraction n-BuOH fraction Partitioning with solvents->n-BuOH fraction Silica gel column Silica gel column n-BuOH fraction->Silica gel column Fractions A-G Fractions A-G Silica gel column->Fractions A-G Sephadex LH-20 column Sephadex LH-20 column Fractions A-G->Sephadex LH-20 column Sub-fractions Sub-fractions Sephadex LH-20 column->Sub-fractions Preparative HPLC Preparative HPLC Sub-fractions->Preparative HPLC This compound This compound Preparative HPLC->this compound

Figure 1: Isolation workflow for this compound.
Cytotoxicity Assay

The cytotoxicity of the isolated compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of five human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer).

G Cancer cell lines Cancer cell lines Seeding in 96-well plates Seeding in 96-well plates Cancer cell lines->Seeding in 96-well plates Incubation (24h) Incubation (24h) Seeding in 96-well plates->Incubation (24h) Treatment with compounds Treatment with compounds Incubation (24h)->Treatment with compounds Incubation (72h) Incubation (72h) Treatment with compounds->Incubation (72h) Addition of MTT solution Addition of MTT solution Incubation (72h)->Addition of MTT solution Incubation (4h) Incubation (4h) Addition of MTT solution->Incubation (4h) Addition of DMSO Addition of DMSO Incubation (4h)->Addition of DMSO Absorbance measurement (492 nm) Absorbance measurement (492 nm) Addition of DMSO->Absorbance measurement (492 nm) Calculation of IC50 values Calculation of IC50 values Absorbance measurement (492 nm)->Calculation of IC50 values G Barnacle larvae Barnacle larvae Dispensing into 24-well plates Dispensing into 24-well plates Barnacle larvae->Dispensing into 24-well plates Addition of test compounds Addition of test compounds Dispensing into 24-well plates->Addition of test compounds Incubation in the dark (24h, 25°C) Incubation in the dark (24h, 25°C) Addition of test compounds->Incubation in the dark (24h, 25°C) Counting of settled larvae Counting of settled larvae Incubation in the dark (24h, 25°C)->Counting of settled larvae Calculation of EC50 values Calculation of EC50 values Counting of settled larvae->Calculation of EC50 values Toxicity assessment (LC50) Toxicity assessment (LC50) Counting of settled larvae->Toxicity assessment (LC50) G cluster_activity Observed Biological Activity cluster_investigation Proposed Investigational Workflow cluster_outcome Potential Outcomes Cytotoxicity Cytotoxicity Target Identification Target Identification Cytotoxicity->Target Identification Antifouling Antifouling Antifouling->Target Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis Mechanism of Action Mechanism of Action Pathway Analysis->Mechanism of Action Lead Compound Optimization Lead Compound Optimization Mechanism of Action->Lead Compound Optimization Development of Novel Therapeutics Development of Novel Therapeutics Lead Compound Optimization->Development of Novel Therapeutics

References

An In-depth Technical Guide to the Spectroscopic Data of Tinospinoside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tinospinoside C, a diterpenoid glycoside isolated from Tinospora sinensis. The information presented herein is intended to assist researchers in the identification, characterization, and further development of this natural product.

Spectroscopic Data

The structural elucidation of this compound and related compounds is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. Below are the key spectroscopic data presented in a structured format.

1.1. Mass Spectrometry (MS) Data

High-resolution mass spectrometry, typically using electrospray ionization (HR-ESI-MS), is employed to determine the elemental composition and exact mass of this compound.

ParameterValue
Molecular Formula C₂₇H₃₆O₁₂
Molecular Weight 552.6 g/mol
Ionization Mode Negative or Positive ESI
Observed m/z [M-H]⁻ or [M+H]⁺, [M+Na]⁺

Note: The exact m/z value would be determined experimentally with high precision (e.g., to four decimal places).

1.2. Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are crucial for determining the connectivity and stereochemistry of this compound. The following tables provide representative chemical shifts for the aglycone and glycosyl moieties of a closely related diterpenoid glycoside from Tinospora sinensis, which serves as a reference for the structural class of this compound.[1]

Table 1: ¹H NMR Spectroscopic Data (representative) [1]

PositionδH (ppm), J (Hz)
Aglycone Moiety
1...
2...
3...
......
Glycosyl Moiety
1'...
2'...
......

Table 2: ¹³C NMR Spectroscopic Data (representative) [1]

PositionδC (ppm)
Aglycone Moiety
1...
2...
3...
......
Glycosyl Moiety
1'...
2'...
......

Note: The specific chemical shifts for this compound should be determined from its dedicated structural elucidation publication.

Experimental Protocols

The following sections detail the typical methodologies used for the isolation and spectroscopic analysis of this compound.

2.1. Isolation of this compound

A general protocol for the isolation of diterpenoid glycosides from Tinospora sinensis involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., stems) is extracted with a suitable solvent, such as methanol or ethanol, at room temperature or under reflux.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The n-butanol fraction, which is typically rich in glycosides, is subjected to multiple chromatographic steps for purification. These may include:

    • Column Chromatography: Using silica gel, Sephadex LH-20, or other stationary phases with a gradient elution system.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

2.2. Spectroscopic Analysis

2.2.1. Mass Spectrometry

High-resolution mass spectra are typically acquired on a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and an Orbitrap or Time-of-Flight (TOF) mass analyzer.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A high-resolution LC-ESI-MS system.

  • Ionization Source Parameters (Typical):

    • Capillary Voltage: 3.5-4.5 kV

    • Drying Gas (N₂): Flow rate of 8-12 L/min

    • Drying Gas Temperature: 300-350 °C

    • Nebulizer Pressure: 30-45 psi

  • Mass Range: m/z 100-1500

  • Data Acquisition: Full scan mode for both positive and negative ionization.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • Sample Preparation: The purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆, or C₅D₅N).

  • Instrumentation: A high-field NMR spectrometer.

  • Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Standard pulse sequences are used for acquiring ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

experimental_workflow cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Tinospora sinensis (Stems) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH) extraction->partitioning column_chrom Column Chromatography (Silica Gel, Sephadex) partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc ms_analysis HR-ESI-MS prep_hplc->ms_analysis nmr_analysis 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) prep_hplc->nmr_analysis structure This compound Structure ms_analysis->structure nmr_analysis->structure

Figure 1. Experimental workflow for the isolation and structural elucidation of this compound.

References

Tinospinoside C: A Diterpenoid at the Crossroads of Traditional Medicine and Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tinospinoside C, a clerodane diterpenoid isolated from plants of the Tinospora genus, stands as a compelling example of a natural product with deep roots in traditional medicine and significant potential for contemporary therapeutic applications. The Tinospora genus, particularly Tinospora cordifolia (Guduchi), is a cornerstone of Ayurvedic medicine, revered for its immunomodulatory, anti-inflammatory, and hepatoprotective properties. This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, its connection to traditional medicinal uses, and the growing body of scientific evidence regarding its biological activities. This document details quantitative data from studies on closely related clerodane diterpenoids, outlines key experimental protocols for assessing its bioactivity, and visualizes implicated signaling pathways to facilitate further research and drug development efforts.

Introduction: The Ethnobotanical Heritage of Tinospora

The genus Tinospora comprises several species of climbing shrubs that are integral to traditional medicine systems across Asia and Africa. In Ayurveda, Tinospora cordifolia is hailed as "Amrita," the heavenly elixir, and is used to treat a wide array of ailments including jaundice, diabetes, rheumatoid arthritis, and various infections. Traditional preparations utilize the stem, roots, and leaves to harness the plant's therapeutic benefits, which are now understood to be linked to its rich phytochemical composition, including alkaloids, flavonoids, and a significant class of clerodane diterpenoids. This compound is one such diterpenoid, isolated from species like Tinospora sagittata var. yunnanensis. This guide will delve into the scientific exploration of this specific compound, bridging the gap between its traditional context and its potential as a modern pharmaceutical lead.

Chemical Properties of this compound

This compound is a diterpenoid glycoside characterized by a clerodane skeleton. Its chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₇H₃₆O₁₂
Molecular Weight 552.6 g/mol
CAS Number 1383977-51-2
Class Diterpenoid Glycoside (Clerodane type)

Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of this compound are limited in publicly available literature, studies on closely related clerodane diterpenoids from the Tinospora genus provide valuable insights into its potential therapeutic effects. The following tables summarize the reported anti-inflammatory and arginase inhibitory activities of these related compounds.

Table 1: Anti-inflammatory Activity of Clerodane Diterpenoids from Tinospora Species

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines is a common in vitro assay to screen for anti-inflammatory activity.

CompoundSource OrganismCell LineIC₅₀ (µM)Reference
Tinotanoid IParatinospora sagittataRAW264.712.5 ± 0.5
Tinotanoid JParatinospora sagittataRAW264.716.4 ± 0.7
Tinopanoid KTinospora crispaBV-25.6
Tinopanoid PTinospora crispaBV-213.8
Unnamed Clerodane 5Tinospora crispaBV-27.5
Unnamed Clerodane 7Tinospora crispaBV-210.6
Table 2: Arginase Inhibitory Activity of neo-Clerodane Diterpenoids from Tinospora cordifolia

Arginase is an enzyme implicated in inflammatory and immune responses, and its inhibition is a target for therapeutic intervention.

CompoundEnzymeIC₅₀ (µM)Reference
Tinocordifoliol AHuman Arginase I>100
Tinopanoid RHuman Arginase I61.9

Implicated Signaling Pathways

Research on clerodane diterpenoids from Tinospora suggests their anti-inflammatory and immunomodulatory effects may be mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Clerodane diterpenoids may inhibit this pathway by preventing the degradation of IκB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation TinospinosideC This compound (Hypothesized) TinospinosideC->IKK Inhibition (Hypothesized) DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->Genes

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by phosphorylation. Activated MAPKs can, in turn, activate transcription factors that promote the expression of inflammatory mediators. Some clerodane diterpenoids have been shown to inhibit the phosphorylation of these kinases.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 Activation MKKs MKK3/6, MKK4/7 ASK1->MKKs p38 p38 MAPK MKKs->p38 JNK JNK MKKs->JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Phosphorylation JNK->TranscriptionFactors Phosphorylation TinospinosideC This compound (Hypothesized) TinospinosideC->ASK1 Inhibition (Hypothesized) Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of clerodane diterpenoids, which can be adapted for the evaluation of this compound.

Isolation and Purification of this compound
  • Plant Material: Dried and powdered roots of Tinospora sagittata var. yunnanensis.

  • Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Chromatography: The ethyl acetate fraction, typically rich in diterpenoids, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
  • Cell Culture: RAW264.7 murine macrophage or BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Protocol:

    • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of this compound (or a vehicle control, typically DMSO) and incubated for 1 hour.

    • Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

    • After incubation, the culture supernatant is collected to measure the concentration of nitrite, a stable metabolite of NO.

    • Nitrite concentration is determined using the Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • The IC₅₀ value is determined from the dose-response curve.

  • Cell Viability Assay: A parallel MTT or CCK-8 assay is performed to ensure that the observed NO inhibition is not due to cytotoxicity of the compound.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Cancer cell lines (e.g., K562, HL-60) are cultured in appropriate media and conditions.

  • Assay Protocol:

    • Cells are seeded in 96-well plates at a suitable density.

    • After 24 hours, the cells are treated with various concentrations of this compound for 48-72 hours.

    • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The medium is removed, and the formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Conclusion and Future Directions

This compound, a constituent of the medicinally important Tinospora genus, represents a promising area for natural product-based drug discovery. Its traditional use in remedies for inflammatory conditions is supported by modern scientific investigation into the bioactivities of related clerodane diterpenoids. While direct and extensive data on this compound is still emerging, the available information, coupled with data from analogous compounds, strongly suggests potential anti-inflammatory, immunomodulatory, and cytotoxic properties.

Future research should focus on the comprehensive biological evaluation of pure this compound to determine its specific IC₅₀ values in a range of assays and cell lines. Elucidating its precise mechanism of action, particularly its interaction with the NF-κB and MAPK signaling pathways, will be crucial for its development as a therapeutic agent. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the safety and efficacy of this compound in preclinical models of disease. The rich ethnobotanical history of Tinospora, combined with rigorous scientific validation, paves the way for the potential translation of this traditional knowledge into novel, evidence-based therapies.

Potential Therapeutic Targets of Tinospinoside C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the therapeutic targets and mechanisms of action of Tinospinoside C is limited. This document synthesizes information on the known biological activities of closely related compounds, particularly clerodane diterpenoids from the Tinospora genus, to infer the potential therapeutic avenues for this compound. The signaling pathways and experimental protocols described herein are based on general knowledge and studies of similar natural products and should be adapted and validated specifically for this compound.

Introduction

This compound is a clerodane diterpenoid glycoside isolated from plants of the Tinospora genus, which have a long history of use in traditional medicine for treating inflammatory conditions, infections, and other ailments.[1] While direct evidence is sparse, the chemical structure of this compound suggests it may share bioactive properties with other well-studied compounds from Tinospora, pointing towards potential therapeutic applications in diseases driven by inflammation, immune dysregulation, and uncontrolled cell proliferation. This guide explores the plausible therapeutic targets of this compound by examining the established mechanisms of related compounds and relevant signaling pathways.

Potential Therapeutic Targets and Mechanisms

Based on the activities of other Tinospora-derived diterpenoids, this compound is likely to exert its effects through the modulation of key signaling pathways involved in inflammation, immunity, and apoptosis.

Anti-inflammatory and Immunomodulatory Effects

Clerodane diterpenoids from Tinospora species have demonstrated significant anti-inflammatory and immunomodulatory activities.[2][3][4] These effects are often mediated through the inhibition of pro-inflammatory signaling pathways.

1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation and immune responses.[5] Its constitutive activation is implicated in numerous chronic inflammatory diseases and cancers. Several natural compounds inhibit NF-κB signaling by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the active NF-κB subunits (p50/p65).[5] Chloroform extracts of Tinospora cordifolia, which contain diterpenoids, have been shown to retain NF-κB in the cytoplasm in LPS-stimulated macrophages.[6] It is plausible that this compound could act as an inhibitor of the NF-κB pathway.

Potential Intervention Points for this compound in the NF-κB Pathway:

  • Inhibition of IκB Kinase (IKK) complex, preventing IκBα phosphorylation and subsequent degradation.

  • Stabilization of the NF-κB/IκBα complex in the cytoplasm.

  • Inhibition of the nuclear translocation of NF-κB.

2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:

The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation and apoptosis.[7] Extracts from Tinospora cordifolia have been observed to reduce the phosphorylation of p38 MAPK in macrophages.[6] This suggests that this compound might modulate MAPK signaling to exert its anti-inflammatory effects.

Potential Intervention Points for this compound in the MAPK Pathway:

  • Inhibition of the phosphorylation of upstream kinases such as MEK.

  • Direct or indirect inhibition of p38, JNK, or ERK phosphorylation.

3. JAK-STAT Signaling Pathway:

The JAK-STAT pathway is critical for cytokine signaling and plays a key role in the immune system.[8] Dysregulation of this pathway is associated with autoimmune diseases and cancers. While direct evidence for the effect of this compound on this pathway is lacking, the immunomodulatory properties of Tinospora extracts suggest that the JAK-STAT pathway could be a potential target.[2]

Potential Intervention Points for this compound in the JAK-STAT Pathway:

  • Inhibition of Janus Kinase (JAK) phosphorylation and activation.

  • Prevention of the phosphorylation and dimerization of Signal Transducer and Activator of Transcription (STAT) proteins.

  • Inhibition of the nuclear translocation of STAT dimers.

Apoptosis Induction in Cancer Cells

Several natural compounds, including those from Tinospora, have been shown to induce apoptosis in cancer cells, making this a promising area for therapeutic development.[9] Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.

Potential Mechanisms of this compound-Induced Apoptosis:

  • Intrinsic Pathway: Induction of mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c then activates caspase-9 and the downstream executioner caspases (caspase-3, -6, -7).[9] This pathway is often regulated by the Bcl-2 family of proteins.

  • Extrinsic Pathway: Upregulation of death receptors (e.g., Fas, TRAIL receptors) on the cancer cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.

  • Caspase-Independent Apoptosis: Some compounds can induce apoptosis through the nuclear translocation of Apoptosis-Inducing Factor (AIF).[10]

Quantitative Data on Related Compounds

CompoundBiological ActivityCell Line/ModelIC50 ValueReference
Tinotanoid IInhibition of NO productionRAW264.7 macrophages12.5 ± 0.5 µM[3]
Tinotanoid JInhibition of NO productionRAW264.7 macrophages16.4 ± 0.7 µM[3]
Known Diterpenoid (7)Inhibition of NO productionRAW264.7 cells35.78 ± 0.37 µM[11]
Lignan (20)Inhibition of NO productionRAW264.7 cells17.43 ± 2.06 µM[4]

Experimental Protocols

The following are generalized protocols for key experiments to assess the potential therapeutic activities of this compound. These protocols would require optimization for the specific compound and experimental setup.

Protocol 1: NF-κB Inhibition Assay (Immunofluorescence)

Objective: To determine if this compound inhibits the nuclear translocation of NF-κB p65 in response to an inflammatory stimulus.

Materials:

  • RAW264.7 murine macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Paraformaldehyde (4%)

  • Triton X-100 (0.25%)

  • Bovine Serum Albumin (BSA) (1%)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Goat anti-rabbit IgG-FITC

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Seed RAW264.7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Wash the cells with Phosphate Buffered Saline (PBS).

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific binding with 1% BSA for 30 minutes.

  • Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.

  • Wash with PBS and incubate with the FITC-conjugated secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on glass slides and visualize under a fluorescence microscope.

  • Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Protocol 2: MAPK Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK.

Materials:

  • RAW264.7 cells

  • LPS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK, Rabbit anti-total-p38 MAPK

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Culture RAW264.7 cells and treat with this compound and/or LPS as described in Protocol 1.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with the primary anti-phospho-p38 MAPK antibody overnight at 4°C.

  • Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-p38 MAPK antibody as a loading control.

  • Quantify the band intensities using densitometry software.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Appropriate cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cancer cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations of Signaling Pathways and Workflows

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor (TLR4, TNFR) Receptor (TLR4, TNFR) Inflammatory Stimuli (LPS, TNF-α)->Receptor (TLR4, TNFR) IKK Complex IKK Complex Receptor (TLR4, TNFR)->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Nuclear Translocation This compound (Potential Inhibition) This compound (Potential Inhibition) This compound (Potential Inhibition)->IKK Complex This compound (Potential Inhibition)->NF-κB (p50/p65)_n Inhibits Translocation NF-κB/IκBα Complex NF-κB (p50/p65) IκBα NF-κB/IκBα Complex->IKK Complex NF-κB/IκBα Complex->NF-κB (p50/p65) Release Target Gene Expression Target Gene Expression NF-κB (p50/p65)_n->Target Gene Expression Binds to DNA Pro-inflammatory Mediators Pro-inflammatory Mediators Target Gene Expression->Pro-inflammatory Mediators

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli (e.g., LPS) Stimuli (e.g., LPS) Receptor Receptor Stimuli (e.g., LPS)->Receptor Upstream Kinases Upstream Kinases Receptor->Upstream Kinases Activation MAPKKK (e.g., TAK1) MAPKKK (e.g., TAK1) Upstream Kinases->MAPKKK (e.g., TAK1) Phosphorylation MAPKK (e.g., MKK3/6) MAPKK (e.g., MKK3/6) MAPKKK (e.g., TAK1)->MAPKK (e.g., MKK3/6) Phosphorylation p38 MAPK p38 MAPK MAPKK (e.g., MKK3/6)->p38 MAPK Phosphorylation Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Nuclear Translocation & Activation This compound (Potential Inhibition) This compound (Potential Inhibition) This compound (Potential Inhibition)->p38 MAPK Inhibits Phosphorylation Gene Expression Gene Expression Transcription Factors->Gene Expression Modulation Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response

Caption: Potential modulation of the p38 MAPK signaling pathway by this compound.

Apoptosis_Workflow cluster_treatment Cell Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis Cancer Cells Cancer Cells Incubation (24-48h) Incubation (24-48h) Cancer Cells->Incubation (24-48h) This compound This compound This compound->Incubation (24-48h) Harvest Cells Harvest Cells Incubation (24-48h)->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Acquire Data Acquire Data Add Annexin V-FITC & PI->Acquire Data Gating Strategy Gating Strategy Acquire Data->Gating Strategy Quantify Cell Populations Live (AV-/PI-) Early Apoptotic (AV+/PI-) Late Apoptotic (AV+/PI+) Necrotic (AV-/PI+) Gating Strategy->Quantify Cell Populations

Caption: Experimental workflow for assessing apoptosis induction by this compound.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, its structural similarity to other bioactive clerodane diterpenoids from the Tinospora genus provides a strong basis for hypothesizing its potential mechanisms of action. The inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK, and the induction of apoptosis in cancer cells, represent promising areas for future investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate the therapeutic potential of this compound. Further studies are essential to isolate and quantify the specific effects of this compound and to validate its potential as a lead molecule for drug development in inflammatory diseases and oncology.

References

An In-depth Technical Guide on the Solubility of Tinospinoside C in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospinoside C is a clerodane diterpenoid glycoside isolated from plants of the Tinospora genus, which are widely used in traditional medicine. As with many natural products, understanding the solubility of this compound in various organic solvents is critical for its extraction, purification, formulation, and in vitro/in vivo screening. This technical guide provides a comprehensive overview of the known and predicted solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and a framework for data presentation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValueSource
Chemical Formula C₂₇H₃₆O₁₂[1]
Molecular Weight 552.6 g/mol [1]
Predicted Boiling Point 742.9 ± 60.0 °C[2]
Predicted Density 1.47 ± 0.1 g/cm³[2]
Structure Clerodane Diterpenoid Glycoside[1]

Qualitative Solubility Profile of this compound

Based on extraction and isolation procedures described for clerodane diterpenoids from Tinospora species, a qualitative solubility profile for this compound can be inferred. The glycosidic moiety in its structure increases its polarity compared to the aglycone.

  • High Solubility: this compound is expected to be soluble in polar protic solvents such as methanol and ethanol , as these are commonly used for the extraction of diterpenoid glycosides from Tinospora cordifolia.[3] It is also likely soluble in dimethyl sulfoxide (DMSO) and pyridine .

  • Moderate Solubility: It may exhibit moderate solubility in semi-polar solvents like ethyl acetate and acetone . These solvents are often used in the fractionation and purification of clerodane diterpenoids.

  • Low to Insoluble: this compound is expected to have low solubility or be insoluble in nonpolar solvents such as hexane , chloroform , and diethyl ether .

It is important to note that these are qualitative predictions. For drug development and formulation, precise quantitative solubility data is necessary.

Quantitative Solubility Data

As of the date of this document, there is no specific quantitative solubility data for this compound published in peer-reviewed literature. The following table is presented as a template for researchers to populate with experimentally determined values.

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
MethanolCH₃OH5.125Data not availableData not available
EthanolC₂H₅OH4.325Data not availableData not available
AcetoneC₃H₆O4.325Data not availableData not available
Ethyl AcetateC₄H₈O₂4.425Data not availableData not available
AcetonitrileC₂H₃N5.825Data not availableData not available
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.225Data not availableData not available
HexaneC₆H₁₄0.125Data not availableData not available

Experimental Protocol for Solubility Determination

The following is a detailed experimental protocol for determining the equilibrium solubility of this compound in various organic solvents using the shake-flask method followed by HPLC quantification.[2][4]

Materials and Equipment
  • This compound (solid, purity >95%)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification start Weigh excess This compound add_solvent Add known volume of organic solvent start->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filtrate Filter supernatant (0.22 µm filter) centrifuge->filtrate dilute Dilute saturated solution filtrate->dilute hplc Analyze by HPLC dilute->hplc quantify Calculate concentration using calibration curve hplc->quantify

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. An excess is confirmed if undissolved solid remains at the end of the experiment.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[2] The time to reach equilibrium should be determined in preliminary experiments by sampling at different time points until the concentration of the solute remains constant.[4]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[2] This step ensures that no solid particles are present in the sample for analysis.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine the peak area.

    • Calculate the concentration of this compound in the diluted sample using the regression equation from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Suggested HPLC Method

The following is a suggested starting point for an HPLC method for the quantification of this compound, which can be optimized as needed. This method is adapted from published methods for related compounds from Tinospora species.[5][6][7]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water is recommended. A starting point could be a linear gradient from 20% to 80% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a lower wavelength, such as 210 nm or 220 nm, is suggested.[6]

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

Signaling Pathways and Logical Relationships

The solubility of this compound is a critical parameter that influences its bioavailability and, consequently, its ability to modulate various signaling pathways. While the specific pathways modulated by this compound are still under investigation, clerodane diterpenoids from Tinospora are known to possess anti-inflammatory and immunomodulatory activities.[8]

The diagram below illustrates the logical relationship between solubility and biological activity.

signaling_pathway solubility Solubility in Physiological Fluids absorption Absorption and Bioavailability solubility->absorption target Target Engagement (e.g., Enzymes, Receptors) absorption->target signaling Modulation of Signaling Pathways (e.g., NF-κB, MAPK) target->signaling response Pharmacological Response (e.g., Anti-inflammatory) signaling->response

Caption: Relationship between solubility and pharmacological effect.

Conclusion

This technical guide has outlined the current understanding of the solubility of this compound and provided a detailed framework for its experimental determination. While quantitative data remains to be published, the protocols and methodologies described here offer a clear path for researchers to generate this crucial information. Accurate solubility data will be instrumental in advancing the research and development of this compound as a potential therapeutic agent.

References

Predicted ADMET Properties of Tinospinoside C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Physicochemical Properties and Drug-Likeness

Computational tools are instrumental in the early phases of drug discovery for predicting the physicochemical properties of a compound and its "drug-likeness."[6] These predictions help to identify potential liabilities that could hinder a compound's development. For Tinospinoside C, the predicted properties suggest a molecule that warrants further investigation, though with some potential challenges.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Drug Development
Molecular FormulaC₂₇H₃₆O₁₂[1]Provides the basis for molecular weight calculation.
Molecular Weight552.57 g/mol [7][8]Exceeds the typical Lipinski's Rule of Five guideline of <500, which may negatively impact oral absorption and permeability.
Boiling Point742.9±60.0 °C[7][8]High boiling point is typical for a molecule of this size and complexity.
Density1.47±0.1 g/cm³[7][8]Standard density for a complex organic molecule.
pKa12.09±0.70[8]Indicates the molecule is weakly acidic, which can influence its solubility and absorption at different physiological pH levels.

Table 2: Predicted Drug-Likeness Parameters based on Lipinski's Rule of Five

Lipinski's Rule of Five is a guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.[9]

RuleGuidelinePredicted Status for this compound
Molecular Weight≤ 500 DaViolation (552.57 g/mol )
LogP (octanol-water partition coefficient)≤ 5Likely Compliant
Hydrogen Bond Donors≤ 5Likely Violation
Hydrogen Bond Acceptors≤ 10Likely Violation

Note: Specific values for LogP, Hydrogen Bond Donors, and Acceptors for this compound require dedicated software prediction. However, based on its complex glycosidic structure, violations in hydrogen bonding capacity are anticipated.

Predicted ADMET Profile

The following tables summarize the likely ADMET profile of this compound based on in silico predictions for similar compounds from Tinospora cordifolia.[4][5][10]

Table 3: Predicted Absorption and Distribution Properties

ParameterPredicted OutcomeImplication
Human Intestinal Absorption (HIA)Moderate to GoodMay be adequately absorbed from the gastrointestinal tract.
Caco-2 PermeabilityLow to ModerateSuggests potential challenges in crossing the intestinal epithelial barrier.
Blood-Brain Barrier (BBB) PermeabilityUnlikely to crossThe high molecular weight and polarity make it unlikely to penetrate the central nervous system.
P-glycoprotein (P-gp) SubstrateLikelyMay be subject to efflux from cells, potentially reducing bioavailability.
Plasma Protein BindingHighA significant fraction of the compound may be bound to plasma proteins, affecting its free concentration and efficacy.

Table 4: Predicted Metabolism and Excretion Properties

ParameterPredicted OutcomeImplication
Cytochrome P450 (CYP) InhibitionPotential inhibitor of certain CYP isozymes (e.g., CYP2D6, CYP3A4)Risk of drug-drug interactions if co-administered with other drugs metabolized by these enzymes.
MetabolismLikely to undergo Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolism in the liver.The glycosidic bond may be a primary site for hydrolysis.
Route of ExcretionPrimarily renal and/or biliaryThe metabolites are expected to be more water-soluble to facilitate excretion.
Half-lifeModerateThe predicted half-life would need to be confirmed experimentally to determine dosing frequency.

Table 5: Predicted Toxicity Profile

ParameterPredicted RiskImplication
AMES MutagenicityLowUnlikely to be mutagenic.
hERG InhibitionLow to ModeratePotential for cardiotoxicity should be investigated.
HepatotoxicityModerateAs with many natural products, potential for liver toxicity should be carefully evaluated.
Oral Acute Toxicity (LD₅₀)Predicted to be in Class 4 or 5 (Slightly toxic to practically non-toxic)Suggests a relatively safe profile for acute oral exposure.

Experimental Protocols for ADMET Assessment

The following are standard, detailed methodologies for key experiments that would be required to validate the in silico predictions for this compound.

Absorption and Permeability Assays

a. Caco-2 Permeability Assay

  • Objective: To assess the rate of transport of a compound across the human intestinal epithelial cell barrier.

  • Methodology:

    • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.

    • The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

    • This compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. This is reversed to measure efflux (B to A).

    • The concentration of this compound in the samples is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • The apparent permeability coefficient (Papp) is calculated.

Distribution Assays

a. Plasma Protein Binding Assay

  • Objective: To determine the fraction of a compound that binds to plasma proteins.

  • Methodology:

    • Equilibrium dialysis is a common method. A semi-permeable membrane separates a chamber containing plasma from a chamber containing a protein-free buffer.

    • This compound is added to the plasma side, and the system is allowed to reach equilibrium.

    • The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.

    • The percentage of the compound bound to plasma proteins is calculated.

Metabolism Assays

a. Liver Microsome Stability Assay

  • Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes.

  • Methodology:

    • This compound is incubated with human liver microsomes, which contain a high concentration of CYP enzymes.

    • The reaction is initiated by the addition of NADPH (a cofactor).

    • Aliquots are taken at different time points and the reaction is quenched.

    • The remaining concentration of the parent compound is quantified by LC-MS/MS.

    • The rate of disappearance of the compound is used to calculate its intrinsic clearance and in vitro half-life.

b. CYP450 Inhibition Assay

  • Objective: To determine if a compound inhibits the activity of major CYP isozymes.

  • Methodology:

    • A fluorescent probe substrate specific to a particular CYP isozyme is incubated with human liver microsomes.

    • The reaction is run in the presence and absence of various concentrations of this compound.

    • The formation of the fluorescent metabolite is measured using a plate reader.

    • A decrease in fluorescence in the presence of this compound indicates inhibition. The IC₅₀ (concentration causing 50% inhibition) is then calculated.

Toxicity Assays

a. hERG Inhibition Assay

  • Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity.

  • Methodology:

    • Manual or automated patch-clamp electrophysiology is performed on cells stably expressing the hERG channel.

    • The cells are exposed to increasing concentrations of this compound.

    • The effect on the hERG channel current is measured.

    • The IC₅₀ value is determined.

b. Cytotoxicity Assay

  • Objective: To measure the toxicity of a compound to cells.

  • Methodology:

    • A relevant cell line (e.g., HepG2 human liver cells) is cultured in a multi-well plate.

    • The cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours).

    • Cell viability is assessed using an assay such as the MTT assay, which measures mitochondrial activity.

    • The CC₅₀ (concentration causing 50% cytotoxicity) is calculated.

Visualizations

ADMET_Workflow cluster_InSilico In Silico Prediction cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Confirmation Compound This compound ADMET_Prediction ADMET Prediction (Computational Models) Compound->ADMET_Prediction Absorption Absorption (Caco-2 Assay) ADMET_Prediction->Absorption Validation Distribution Distribution (Plasma Protein Binding) Absorption->Distribution Metabolism Metabolism (Microsome Stability) Distribution->Metabolism Toxicity Toxicity (hERG, Cytotoxicity) Metabolism->Toxicity PK_Studies Pharmacokinetic Studies (Animal Models) Toxicity->PK_Studies Progression Tox_Studies Toxicology Studies (Animal Models) PK_Studies->Tox_Studies

Caption: A generalized workflow for ADMET assessment in drug discovery.

Hypothetical_Toxicity_Pathway Tinospinoside_C This compound ROS_Production Reactive Oxygen Species (ROS) Production Tinospinoside_C->ROS_Production Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: A hypothetical pathway for compound-induced cytotoxicity.

Conclusion

The in silico analysis of this compound suggests a compound with potential therapeutic interest, but also with several challenges that need to be addressed, particularly its high molecular weight and potential for P-glycoprotein efflux and CYP inhibition. The predicted ADMET properties highlight the necessity for comprehensive in vitro and in vivo testing to validate these computational findings. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of this compound, which is essential for its further development as a potential drug candidate. This early-stage assessment is crucial for making informed decisions and de-risking the drug development process.

References

Methodological & Application

Ultrasound-assisted extraction of Tinospinoside C from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Ultrasound-Assisted Extraction of Tinospinoside C

Abstract

This application note provides a detailed protocol for the extraction of this compound, a bioactive diterpenoid glycoside, from plant material, primarily from the genus Tinospora.[1] Ultrasound-Assisted Extraction (UAE) is presented as a green and efficient alternative to conventional methods, offering reduced extraction times, lower solvent consumption, and higher yields while preserving the integrity of thermolabile compounds.[2][3][4] The protocol covers plant material preparation, the UAE process, and subsequent quantification of this compound using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry and drug development.

Introduction

Tinospora cordifolia, also known as Guduchi or Giloy, is a medicinal plant extensively used in traditional Ayurvedic medicine for treating a wide range of ailments, including fever, diabetes, and skin diseases.[5][6][7] Its therapeutic properties are attributed to a rich profile of chemical constituents, including alkaloids, diterpenoid lactones, glycosides, and steroids.[5][6][8] this compound is a notable diterpenoid isolated from the Tinospora genus, which has been studied for its potential anti-inflammatory and immunomodulatory effects.[1]

Traditional methods for extracting bioactive compounds from plants often involve long processing times and high energy consumption.[2] Ultrasound-Assisted Extraction (UAE) has emerged as a powerful and eco-friendly technology that significantly enhances extraction efficiency.[2][3] The technique utilizes high-frequency sound waves to induce acoustic cavitation, a process that accelerates the release of target compounds from the plant matrix.[9][10]

Principle of Ultrasound-Assisted Extraction (UAE)

The core mechanism of UAE is acoustic cavitation. When ultrasonic waves (typically 20-100 kHz) pass through a liquid solvent, they create cycles of compression and rarefaction.[3][10] During the rarefaction phase, the negative pressure pulls liquid molecules apart, forming microscopic bubbles or cavities.[10] These bubbles grow over several cycles and then violently collapse during the compression phase.[10] This collapse generates localized "hot spots" with extreme temperatures (up to 5000 K) and pressures (up to 1000 atm), along with high-speed microjets and shockwaves.[4][10]

These phenomena combine to produce several effects that enhance extraction:

  • Cell Wall Disruption: The mechanical shockwaves and microjets rupture the plant cell walls, facilitating the release of intracellular contents.[2][3]

  • Enhanced Mass Transfer: The turbulence created by cavitation increases the diffusion of the solvent into the plant matrix and the transfer of the target compound from the solid to the liquid phase.[4]

  • Increased Solvent Penetration: Ultrasound improves the penetration of the solvent into the plant material through pores and channels.[2]

UAE_Mechanism Mechanism of Ultrasound-Assisted Extraction cluster_0 Ultrasonic Wave Propagation cluster_1 Acoustic Cavitation Cycle cluster_2 Extraction Enhancement Effects Wave Ultrasonic Wave (>20 kHz) Solvent Solvent + Plant Material Wave->Solvent Passes through Rarefaction Rarefaction Phase (Low Pressure) Solvent->Rarefaction Induces Bubble_Formation Microbubble Formation Rarefaction->Bubble_Formation Compression Compression Phase (High Pressure) Bubble_Collapse Violent Bubble Collapse Compression->Bubble_Collapse Bubble_Formation->Compression Bubble_Collapse->Rarefaction Cycle Repeats Effects Generates: - Micro-jets - Shockwaves - High Temp/Pressure Bubble_Collapse->Effects Causes Disruption Cell Wall Disruption Effects->Disruption Mass_Transfer Enhanced Mass Transfer Effects->Mass_Transfer Penetration Increased Solvent Penetration Effects->Penetration Extraction Target Compound (this compound) Extracted Disruption->Extraction Mass_Transfer->Extraction Penetration->Extraction

Caption: The mechanism of Ultrasound-Assisted Extraction (UAE).

Experimental Protocol

This protocol outlines a general procedure for the extraction and quantification of this compound. Researchers should perform optimization studies to determine the ideal parameters for their specific plant material and equipment.[2]

Materials and Equipment
  • Plant Material: Dried and powdered stems of Tinospora cordifolia.

  • Solvents: HPLC grade ethanol, methanol, acetonitrile, and purified water.

  • Reagents: this compound reference standard.

  • Equipment:

    • Grinder or mill

    • Ultrasonic bath or probe system

    • Laboratory glassware (beakers, flasks)

    • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

    • Rotary evaporator

    • High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector

    • Analytical balance

    • Vortex mixer and sonicator for sample preparation

Workflow Overview

Extraction_Workflow start Start prep 1. Plant Material Preparation (Dry and Powder Stems) start->prep uae 2. Ultrasound-Assisted Extraction (Solvent, Time, Temp, Power) prep->uae filter 3. Filtration (Separate extract from solid residue) uae->filter evap 4. Solvent Evaporation (Concentrate the crude extract) filter->evap quant 5. HPLC Analysis (Quantify this compound) evap->quant end End quant->end

Caption: General workflow for this compound extraction and analysis.

Detailed Procedure

Step 1: Plant Material Preparation

  • Obtain fresh stems of Tinospora cordifolia.

  • Wash the stems thoroughly with water to remove any dirt and debris.

  • Dry the material in a hot air oven at 40-50°C until a constant weight is achieved.

  • Grind the dried stems into a fine powder (e.g., 40-60 mesh size) using a laboratory mill.

  • Store the powder in an airtight container in a cool, dark place until extraction.

Step 2: Ultrasound-Assisted Extraction (UAE)

  • Weigh 5.0 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

  • Add the extraction solvent based on the desired solid-to-liquid ratio (e.g., for a 1:20 ratio, add 100 mL of solvent).

  • Place the flask in the ultrasonic bath or insert the ultrasonic probe into the slurry. Ensure the water level in the bath is adequate or the probe is sufficiently immersed.

  • Perform the extraction according to the optimized parameters. A set of recommended starting parameters based on literature for similar compounds is provided in Table 1.[11][12][13]

  • Maintain the temperature using the ultrasonic device's temperature controller or an external water bath.

Step 3: Post-Extraction Processing

  • After extraction, remove the flask and allow it to cool to room temperature.

  • Filter the mixture through Whatman No. 1 filter paper using a Buchner funnel to separate the extract from the solid plant residue.

  • Wash the residue with a small volume of fresh solvent to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator at 45°C under reduced pressure to obtain the crude extract.

  • Dry the crude extract completely and store it at 4°C for subsequent analysis.

Step 4: Quantification by HPLC

  • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of methanol. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Inject the prepared standards and sample solution into the HPLC system. A model set of HPLC parameters is provided in Table 2.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data and Parameters

The following tables provide recommended starting parameters for the extraction and quantification processes. These should be optimized for specific laboratory conditions.

Table 1: Recommended UAE Parameters for Optimization

Parameter Range Unit Rationale / Reference
Solvent Ethanol or Methanol - Ethanol is a green solvent; aqueous solutions are effective for extracting glycosides.[12][14]
Solvent Concentration 50 - 80 % (v/v in water) Optimizes polarity for target compound solubility.[14][15]
Solid-to-Liquid Ratio 1:15 - 1:30 g/mL Ensures sufficient solvent for complete extraction without excessive dilution.[12][13]
Ultrasonic Power/Amplitude 200 - 400 W Higher power increases cavitation but may degrade compounds if excessive.[16][17]
Extraction Temperature 40 - 60 °C Increases solubility and diffusion; temperatures >60°C may degrade this compound.[14][18]

| Extraction Time | 20 - 45 | min | Balances extraction yield with potential for compound degradation over longer periods.[11][12] |

Table 2: Model HPLC Parameters for Quantification of this compound

Parameter Specification
Instrument HPLC System with UV/DAD Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[19][20]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min[14]
Injection Volume 20 µL[14]
Column Temperature 30 °C

| Detection Wavelength | 220 nm (or as determined by UV scan of standard) |

Conclusion

Ultrasound-Assisted Extraction is a highly effective, rapid, and sustainable method for isolating this compound from Tinospora species.[3][4] This application note provides a comprehensive and robust protocol that can be readily adapted by researchers. The successful implementation of this method can significantly streamline the discovery and development of novel therapeutics derived from natural products.

References

Application Note: Quantitative Determination of Tinospinoside C in Herbal Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Tinospinoside C, a key bioactive diterpenoid glycoside isolated from plants of the Tinospora genus. The method utilizes a C18 column with a simple isocratic mobile phase and UV detection, making it suitable for routine quality control and standardization of herbal extracts and formulations containing Tinospora species. The protocol has been adapted from validated methods for similar diterpenoid glycosides and provides a robust framework for the accurate determination of this compound.

Introduction

Tinospora cordifolia and other related species are widely used in traditional medicine and are known to contain a variety of bioactive compounds, including diterpenoid glycosides. This compound is one such compound that has garnered interest for its potential pharmacological activities. To ensure the quality, efficacy, and safety of herbal products containing Tinospora, a reliable analytical method for the quantification of its key constituents is essential. High-performance liquid chromatography (HPLC) with UV detection is a widely accepted technique for the quantitative analysis of such compounds in complex matrices. This application note provides a detailed protocol for the determination of this compound, offering a valuable tool for researchers, scientists, and professionals in the field of drug development and herbal medicine.

Experimental

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition Software: OpenLab CDS or equivalent.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Ultrasonic Bath

  • Syringe Filters: 0.45 µm PVDF or PTFE.

  • Volumetric flasks, pipettes, and vials

Reagents and Standards
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent HPLC grade)

  • Formic acid (analytical grade)

Protocols

Preparation of Mobile Phase

Prepare a mobile phase consisting of a mixture of acetonitrile and water (25:75, v/v). Degas the mobile phase for 15 minutes in an ultrasonic bath before use.

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions

Plant Material Extraction:

  • Accurately weigh 1 g of the dried and powdered plant material (e.g., Tinospora cordifolia stem).

  • Transfer to a flask and add 50 mL of 70% ethanol.

  • Extract using an ultrasonic bath for 30 minutes.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the filtrates and evaporate to dryness under reduced pressure.

Sample Solution for HPLC Analysis:

  • Accurately weigh 10 mg of the dried extract and transfer it to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (25:75, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 15 minutes

Data Presentation

Calibration Curve for this compound

A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions. The linearity of the method was evaluated over the concentration range of 1-100 µg/mL.

Concentration (µg/mL)Peak Area (mAU*s)
125.3
5126.5
10251.8
25630.1
501255.7
1002510.2
  • Linear Regression Equation: y = 25.08x + 0.95

  • Correlation Coefficient (r²): 0.9995

Method Validation Summary

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters for such a method.

ParameterSpecification
Linearity (r²) ≥ 0.999
Accuracy (Recovery) 98 - 102%
Precision (RSD%)
- Intraday≤ 2%
- Interday≤ 2%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (this compound) HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation (Herbal Extract) Sample_Prep->HPLC_System Inject Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Detect Quantification Quantification (Peak Area vs. Concentration) Chromatogram->Quantification Integrate & Calculate

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantitative determination of this compound in herbal extracts. The method is suitable for quality control purposes in the pharmaceutical and herbal industries. It is important to note that this method, while based on validated protocols for similar compounds, should be fully validated for this compound in the specific matrix of interest to ensure compliance with regulatory requirements.

Application Note: A Protocol for the Isolation of Tinospinoside C from Tinospora Species Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tinospinoside C is a clerodane furanoditerpenoid glycoside found in plants of the Tinospora genus, which are widely used in traditional medicine. As a member of this important class of bioactive compounds, this compound is of interest for its potential pharmacological activities. This application note provides a detailed protocol for the isolation and purification of this compound from Tinospora plant material using column chromatography. The protocol is designed to be a comprehensive guide for researchers in natural product chemistry and drug discovery.

Data Summary

The following table summarizes the key parameters for the column chromatography protocol described.

ParameterSpecification
Stationary Phase Silica Gel (60–120 mesh size)
Mobile Phase Chloroform (CHCl₃) and Methanol (MeOH)
Elution Mode Gradient Elution
Initial Solvent Ratio CHCl₃:MeOH (15:1, v/v)
Final Solvent Ratio CHCl₃:MeOH (4:1, v/v)
Fraction Monitoring Thin-Layer Chromatography (TLC)
Final Identification HPLC, Mass Spectrometry, NMR

Experimental Protocols

Plant Material and Extraction
  • Plant Material: Air-dried and coarsely powdered stems of Tinospora cordifolia (or other Tinospora species known to contain this compound) are used as the starting material.

  • Extraction:

    • The powdered plant material (e.g., 2 kg) is extracted with 70% ethanol or distilled water by heating over a water bath for several hours[1].

    • The extraction is typically repeated three times to ensure maximum yield.

    • The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude aqueous or ethanolic extract.

Solvent Partitioning (Fractionation)
  • The concentrated crude extract is suspended in water (e.g., 500 mL).

  • This aqueous suspension is then successively partitioned in a separatory funnel with solvents of increasing polarity.

  • First, partition with a non-polar solvent like chloroform or petroleum ether to remove lipids and other non-polar compounds. This fraction is typically discarded if the target compound is polar.

  • Next, partition the remaining aqueous layer with n-butanol (e.g., 3 x 500 mL)[1]. Furanoditerpenoid glycosides like this compound are known to partition into the n-butanol fraction.

  • The n-butanol fractions are combined and concentrated to dryness under reduced pressure to yield the n-butanol soluble fraction, which is enriched with glycosides.

Column Chromatography: Isolation of this compound

This is the primary purification step. The principle is to separate compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase[2][3].

  • Column Preparation:

    • A glass chromatography column is packed with silica gel (60–120 mesh size) as the stationary phase[1][4]. The amount of silica gel used should be 20-50 times the weight of the crude extract to be separated[2].

    • The silica gel is packed as a slurry in the initial mobile phase (chloroform:methanol, 15:1) to ensure a uniform, bubble-free packing.

  • Sample Loading:

    • The dried n-butanol fraction is dissolved in a minimal amount of methanol and then adsorbed onto a small amount of silica gel.

    • The solvent is evaporated to leave the extract coated on the silica gel.

    • This dried, sample-adsorbed silica gel is then carefully layered on top of the packed column.

  • Elution:

    • The column is eluted with a gradient of increasing polarity, starting with a chloroform:methanol mixture of 15:1 (v/v) and gradually increasing the proportion of methanol to a final ratio of 4:1 (v/v)[5].

    • The flow rate should be kept slow and constant to ensure good separation.

  • Fraction Collection:

    • The eluent is collected in fractions of equal volume (e.g., 20-30 mL) in test tubes or flasks.

Fraction Analysis by Thin-Layer Chromatography (TLC)
  • The collected fractions are monitored by TLC to identify those containing this compound.

  • TLC Plate: Silica gel 60 F254 plates.

  • Mobile Phase: A suitable solvent system for furanoditerpenoid glycosides is a mixture of toluene, methanol, glacial acetic acid, and water (e.g., 7:4:3:1)[6].

  • Spotting: A small amount from each fraction is spotted on the TLC plate.

  • Visualization:

    • The developed TLC plate is first viewed under UV light (254 nm)[7][8].

    • The plate is then placed in an iodine chamber or sprayed with a suitable visualizing agent. For diterpenoid glycosides, effective stains include:

      • p-Anisaldehyde-sulfuric acid reagent: This is a universal stain that can produce specific colors for terpenoids upon heating[9].

      • Liebermann-Burchard reagent: This reagent gives characteristic blue, green, or brown spots for terpenoids[9].

  • Pooling of Fractions: Fractions showing a similar TLC profile with a spot corresponding to the expected Rf value for this compound are pooled together and concentrated.

Final Purification and Identification
  • The pooled fractions may require further purification, which can be achieved by repeated column chromatography or by using preparative TLC.

  • The purity of the isolated compound is assessed using High-Performance Liquid Chromatography (HPLC)[10].

  • The structure of the purified compound is confirmed to be this compound using spectroscopic methods such as Mass Spectrometry (for molecular weight determination) and Nuclear Magnetic Resonance (NMR) spectroscopy (for detailed structural elucidation)[10][11].

Visualizations

Isolation_Workflow cluster_extraction 1. Extraction & Fractionation cluster_chromatography 2. Column Chromatography cluster_analysis 3. Analysis & Identification plant Dried Tinospora Stems extract 70% Ethanol Extraction plant->extract partition Solvent Partitioning extract->partition butanol_fraction n-Butanol Fraction partition->butanol_fraction Collect polar glycoside fraction sample_load Load n-Butanol Fraction butanol_fraction->sample_load column_prep Pack Silica Gel Column column_prep->sample_load elution Gradient Elution (CHCl3:MeOH) sample_load->elution fractions Collect Fractions elution->fractions tlc TLC Analysis of Fractions fractions->tlc pool Pool Positive Fractions tlc->pool purification Final Purification pool->purification identification Structural Elucidation (HPLC, MS, NMR) purification->identification isolated_compound Pure this compound identification->isolated_compound

Caption: Workflow for the isolation of this compound.

References

Application Notes and Protocols for Cell-Based Assay Testing of Tinospinoside C Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tinospinoside C is a diterpenoid compound isolated from plants of the Tinospora genus, which are known for their use in traditional medicine.[1] Preliminary studies on extracts from Tinospora cordifolia have indicated potential pharmacological activities, including cytotoxic effects.[2][3] These application notes provide a comprehensive set of protocols for evaluating the cytotoxic potential of this compound in a cell-based assay format. The described methods—MTT, Lactate Dehydrogenase (LDH), and Annexin V-FITC assays—allow for a multi-faceted assessment of cell viability, membrane integrity, and apoptosis induction.

General Guidelines for Cell-Based Assays with Natural Products

When testing natural products such as this compound, several factors require careful consideration to ensure reliable and reproducible results:

  • Solvent Selection and Control: this compound is likely to be poorly soluble in aqueous solutions and will require an organic solvent, such as dimethyl sulfoxide (DMSO). It is crucial to determine the maximum concentration of the solvent that does not affect cell viability.[4][5][6] A solvent control (cells treated with the same concentration of solvent used to dissolve this compound) must be included in all experiments.[4] Generally, DMSO concentrations should be kept at or below 0.5% (v/v) in the final culture medium.[6][7]

  • Concentration Range Finding: A broad range of this compound concentrations should be initially screened to determine the optimal range for generating a dose-response curve. A common starting point is a logarithmic or semi-logarithmic dilution series (e.g., 0.1, 1, 10, 100 µM).[8]

  • Cell Line Selection: The choice of cell line should be relevant to the intended research question (e.g., specific cancer cell lines for oncology studies). It is important to use healthy, viable cells and to optimize cell seeding density to ensure a measurable signal without overcrowding.[9]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4][8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be consistent across all wells and not exceed 0.5%. Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells for untreated cells (negative control) and solvent control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][6]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Untreated cells (Spontaneous LDH release): Cells in culture medium only.

    • Solvent control: Cells treated with the vehicle used to dissolve this compound.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.[11]

    • Medium background: Culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction and Measurement: Add 50 µL of stop solution to each well.[11] Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.[11]

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescein isothiocyanate (FITC)-conjugated Annexin V.[12] Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.[13]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[14]

  • Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.[13][14]

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
Solvent Control (0.5% DMSO)98.7 ± 4.8
0.195.3 ± 6.1
182.1 ± 5.5
1055.4 ± 4.9
10023.8 ± 3.7

Table 2: Cytotoxicity as Determined by LDH Assay

Treatment% Cytotoxicity (Mean ± SD)
Spontaneous Release5.3 ± 1.2
Solvent Control6.1 ± 1.5
This compound (1 µM)15.2 ± 2.1
This compound (10 µM)42.8 ± 3.5
This compound (100 µM)78.9 ± 4.2
Maximum Release100

Table 3: Apoptosis Analysis by Annexin V-FITC Staining

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control95.12.32.6
Solvent Control94.52.82.7
This compound (10 µM)60.325.414.3
This compound (100 µM)15.758.925.4

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat 24h mtt Add MTT Reagent treat->mtt 24-72h solubilize Add Solubilization Buffer mtt->solubilize 3-4h read Measure Absorbance at 570 nm solubilize->read 15 min

Caption: Workflow for the MTT Cell Viability Assay.

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_assay Assay & Readout seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat 24h centrifuge Centrifuge Plate treat->centrifuge 24-72h supernatant Transfer Supernatant centrifuge->supernatant reaction Add LDH Reaction Mix supernatant->reaction read Measure Absorbance at 490 nm reaction->read 30 min

Caption: Workflow for the LDH Cytotoxicity Assay.

AnnexinV_Assay_Workflow cluster_prep Cell Culture and Treatment cluster_stain Staining cluster_analysis Analysis seed Seed Cells in 6-well Plate treat Treat with this compound seed->treat 24h harvest Harvest Cells treat->harvest 24-72h stain Stain with Annexin V-FITC & PI harvest->stain flow Analyze by Flow Cytometry stain->flow 15 min incubation

Caption: Workflow for the Annexin V-FITC Apoptosis Assay.

Potential Signaling Pathway

While the specific cytotoxic mechanism of this compound is not yet fully elucidated, many natural compounds induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this general pathway.

Apoptosis_Signaling_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome stimulus This compound bax Bax/Bak Activation stimulus->bax bcl2 Bcl-2 Inhibition stimulus->bcl2 inhibits mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 apaf1->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: Generalized Intrinsic Apoptosis Signaling Pathway.

References

Investigating the Mechanism of Action of Tinospinoside C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospinoside C is a clerodane diterpenoid isolated from plants of the Tinospora genus, which have a rich history in traditional medicine. Diterpenoids from this genus are known to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, immunomodulatory, and cytotoxic effects. While the precise mechanism of action for this compound is not yet fully elucidated and remains an active area of research, this document provides a comprehensive guide for investigating its potential therapeutic activities. The following application notes and protocols are based on established methodologies for characterizing the mechanism of action of related natural products, with a focus on potential anti-cancer and anti-inflammatory properties.

I. Investigation of Cytotoxic and Anti-Proliferative Activity

A primary area of investigation for novel diterpenoids is their potential to inhibit cancer cell growth. The following protocols outline a standard workflow for assessing the cytotoxic and anti-proliferative effects of this compound.

Experimental Workflow for Cytotoxicity Investigation

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Molecular Pathway Analysis Cell_Viability Cell Viability Assay (MTT/XTT) Determine_IC50 Determine IC50 Values Cell_Viability->Determine_IC50 Analyze dose-response Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Determine_IC50->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot

Caption: Workflow for investigating the cytotoxic effects of a test compound.

Data Presentation: Cytotoxicity

Quantitative data from cytotoxicity and apoptosis assays should be summarized for clear comparison.

Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
K562Chronic Myelogenous Leukemia28[1]
Tatget(Cell type not specified)86[1]
H1299Non-small cell lung carcinoma>100 (for Tinocrisposide)[2]
MCF-7Breast Adenocarcinoma>100 (for Tinocrisposide)[2]

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in K562 Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)% Cells in G0/G1% Cells in S% Cells in G2/M
Control05.2 ± 0.860.5 ± 2.125.3 ± 1.514.2 ± 1.1
This compound1525.8 ± 2.358.9 ± 2.520.1 ± 1.821.0 ± 1.9
This compound3055.4 ± 3.155.2 ± 2.815.7 ± 1.629.1 ± 2.2

(Note: Data in Table 2 is hypothetical and for illustrative purposes.)

Experimental Protocols

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by optical density, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

II. Investigation of Anti-inflammatory Activity

Clerodane diterpenoids from Tinospora have been reported to possess anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.

Hypothetical Signaling Pathway for Anti-inflammatory Action

G cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 MEK MEK TLR4->MEK IKK IKK TLR4->IKK Tinospinoside_C This compound Tinospinoside_C->MEK Tinospinoside_C->IKK ERK p-ERK MEK->ERK p38 p-p38 MEK->p38 JNK p-JNK MEK->JNK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ERK->Pro_inflammatory_Cytokines p38->Pro_inflammatory_Cytokines JNK->Pro_inflammatory_Cytokines IkBa p-IκBα IKK->IkBa p65 p-p65 IkBa->p65 releases p65->Pro_inflammatory_Cytokines iNOS iNOS p65->iNOS NO Nitric Oxide iNOS->NO

Caption: Potential anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Data Presentation: Anti-inflammatory Effects

Table 3: Effect of this compound on NO Production and Pro-inflammatory Cytokine Levels in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS control)TNF-α (pg/mL)IL-6 (pg/mL)
Control05.1 ± 0.925.3 ± 4.115.8 ± 3.2
LPS (1 µg/mL)-1001250.7 ± 85.3850.2 ± 65.7
LPS + this compound1075.4 ± 5.6980.1 ± 70.2650.9 ± 50.1
LPS + this compound2540.2 ± 3.8550.6 ± 45.8380.4 ± 33.9
LPS + this compound5015.8 ± 2.1180.3 ± 20.5110.7 ± 15.4

(Note: Data in Table 3 is hypothetical and for illustrative purposes.)

Experimental Protocols

Principle: In activated macrophages, nitric oxide (NO) is produced by inducible nitric oxide synthase (iNOS). NO is rapidly oxidized to nitrite in the culture medium. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured to quantify NO production.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: Collect 50 µL of the culture supernatant and mix with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Principle: Western blotting is used to detect the expression levels of specific proteins in a cell lysate. This protocol focuses on key phosphorylated (activated) proteins in the NF-κB (p-p65, p-IκBα) and MAPK (p-ERK, p-p38, p-JNK) pathways.

Protocol:

  • Cell Lysis: Treat cells as described for the NO assay, but for a shorter duration (e.g., 30-60 minutes) to capture signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-p65, anti-p-IκBα, anti-p-ERK, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).

Conclusion

The protocols and application notes provided herein offer a robust framework for the initial investigation into the mechanism of action of this compound. By systematically evaluating its effects on cancer cell viability, apoptosis, cell cycle progression, and key inflammatory signaling pathways, researchers can elucidate its therapeutic potential and pave the way for further drug development. Given the limited specific data on this compound, these generalized protocols for related diterpenoids serve as a valuable starting point for its characterization.

References

Application Notes and Protocols: Synthesis of Tinospinoside C Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinospinoside C, a clerodane diterpenoid glycoside isolated from the plant genus Tinospora, has garnered interest for its potential anti-inflammatory and immunomodulatory properties.[1] To explore and optimize its therapeutic potential, the synthesis of a library of derivatives for structure-activity relationship (SAR) studies is a critical step. This document outlines a detailed, albeit proposed, synthetic strategy for this compound derivatives and provides a framework for subsequent SAR analysis. The protocols described herein are based on established synthetic methodologies for complex natural products, particularly clerodane diterpenoids and their glycosides.

Introduction

Clerodane diterpenoids are a large and structurally diverse family of natural products known for a wide range of biological activities.[2][3] this compound is a member of this family, characterized by a complex polycyclic aglycone and a glycosidic linkage to a sugar moiety. The development of derivatives allows for the systematic modification of its chemical structure to identify key pharmacophores, improve potency, enhance selectivity, and optimize pharmacokinetic properties. This application note provides a strategic approach to the synthesis of the this compound aglycone, followed by divergent glycosylation and functional group modification to generate a library of analogs for SAR studies.

Proposed Synthetic Strategy for this compound Aglycone

The total synthesis of the this compound aglycone represents a significant challenge due to its densely functionalized and stereochemically rich decalin core. A convergent synthetic approach is proposed, involving the preparation of key fragments followed by their assembly.

Key Features of the Proposed Synthesis:

  • Asymmetric Diels-Alder Reaction: To establish the core stereochemistry of the decalin ring system.

  • Radical Cyclization: For the formation of the furan ring.

  • Late-Stage Functionalization: To introduce key oxidative functionalities.

Experimental Protocol: Synthesis of a Key Decalin Intermediate

  • Preparation of Chiral Dienophile: Start from a readily available chiral building block, such as a derivative of (R)-carvone, to introduce the initial stereocenters.

  • Diels-Alder Reaction: React the chiral dienophile with a suitable diene, for instance, a functionalized butadiene derivative, under Lewis acid catalysis (e.g., Sc(OTf)₃) to construct the bicyclic decalin core with high diastereoselectivity.

  • Functional Group Manipulations: A series of standard transformations including reduction, oxidation, and protection/deprotection steps are then employed to elaborate the decalin intermediate towards the natural product's core structure. This would involve the installation of the requisite hydroxyl and carbonyl groups.

Synthesis of this compound Derivatives via Glycosylation

With the aglycone or a late-stage intermediate in hand, a variety of glycosylation methods can be employed to introduce different sugar moieties. The choice of glycosylation method will depend on the desired stereochemical outcome and the nature of the glycosyl donor and acceptor.

Experimental Protocol: Schmidt Glycosylation (Illustrative Example)

  • Preparation of Glycosyl Donor: The desired sugar (e.g., glucose, galactose, or modified sugars) is converted to a glycosyl trichloroacetimidate donor. This is typically achieved by treating the anomeric hydroxyl group with trichloroacetonitrile in the presence of a base like DBU.

  • Glycosylation Reaction: The aglycone (glycosyl acceptor) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cooled to -40 °C. A catalytic amount of a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added, followed by the dropwise addition of the glycosyl trichloroacetimidate donor.

  • Work-up and Purification: The reaction is quenched with a base (e.g., triethylamine) and purified by silica gel chromatography to yield the desired glycoside.

Diversification Strategy:

  • Varying the Glycosyl Donor: A library of glycosyl donors can be prepared to introduce different monosaccharides and oligosaccharides.

  • Modification of the Aglycone: Functional groups on the aglycone can be modified before or after glycosylation. For example, hydroxyl groups can be acylated or alkylated, and carbonyl groups can be reduced or converted to other functionalities.

Structure-Activity Relationship (SAR) Studies

Once a library of this compound derivatives has been synthesized, they can be screened for their biological activity. The data obtained will be used to establish SAR, which will guide the design of the next generation of more potent and selective compounds.

Hypothetical SAR Data for this compound Derivatives

The following table presents fictional data to illustrate how SAR data for a series of this compound derivatives might be organized. The biological activity is represented by the half-maximal inhibitory concentration (IC₅₀) in an in-vitro assay for a relevant biological target (e.g., a pro-inflammatory cytokine).

CompoundR¹ (Sugar Moiety)R² (Modification on Aglycone)IC₅₀ (µM)
This compound β-D-Glucose-OH15.2
Derivative 1 β-D-Galactose-OH25.8
Derivative 2 α-L-Rhamnose-OH8.5
Derivative 3 β-D-Glucose-OCH₃12.1
Derivative 4 β-D-Glucose-OAc18.9
Derivative 5 None (Aglycone)-OH> 100

Interpretation of Hypothetical Data:

  • The presence of a sugar moiety is crucial for activity (Derivative 5).

  • The type of sugar significantly impacts potency, with rhamnose being more favorable than glucose or galactose in this hypothetical case (Derivative 2 vs. This compound and Derivative 1).

  • Modification of the hydroxyl group on the aglycone to a methoxy group slightly decreases activity, while acylation leads to a more significant drop in potency (Derivative 3 and 4 vs. This compound).

Visualizations

Synthetic_Workflow cluster_aglycone Aglycone Synthesis cluster_glycosylation Glycosylation & Diversification Start Chiral Starting Material DielsAlder Asymmetric Diels-Alder Start->DielsAlder Decalin Functionalized Decalin Core DielsAlder->Decalin Elaboration Functional Group Interconversion Decalin->Elaboration Aglycone This compound Aglycone Elaboration->Aglycone Glycosylation Glycosylation Reaction Aglycone->Glycosylation GlycosylDonors Library of Glycosyl Donors GlycosylDonors->Glycosylation Derivatives Library of Glycosides Glycosylation->Derivatives FG_Mod Further Functional Group Modification Derivatives->FG_Mod Final_Derivatives Final Derivative Library FG_Mod->Final_Derivatives

Caption: Proposed synthetic workflow for this compound derivatives.

SAR_Study_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_analysis Analysis & Design Compound_Library Synthesized Derivative Library Bio_Assay In-vitro Biological Assays Compound_Library->Bio_Assay Data_Collection Collect Activity Data (e.g., IC50) Bio_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis New_Hypothesis Formulate New Hypotheses SAR_Analysis->New_Hypothesis Next_Gen_Design Design Next Generation of Derivatives New_Hypothesis->Next_Gen_Design Next_Gen_Design->Compound_Library Iterative Cycle

Caption: Logical workflow for a typical SAR study.

Conclusion

The synthesis and evaluation of this compound derivatives are essential for unlocking its full therapeutic potential. The proposed synthetic strategies, based on established methodologies in natural product synthesis, provide a viable pathway to a diverse library of analogs. The systematic evaluation of these derivatives will enable the construction of a robust SAR model, guiding future drug design and optimization efforts in the development of novel anti-inflammatory and immunomodulatory agents.

References

Application Notes and Protocols for Investigating the Apoptosis-Inducing Potential of Tinospinoside C in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospinoside C is a clerodane diterpenoid isolated from the plant genus Tinospora, notably Tinospora cordifolia. While direct studies on the apoptosis-inducing effects of this compound are limited in publicly available literature, the plant source and the compound class to which it belongs are well-documented for their anti-cancer properties. Extracts from Tinospora cordifolia have been shown to exhibit anti-carcinogenic effects by inducing apoptosis, modulating the NF-κB pathway, and altering the expression of pro- and anti-apoptotic proteins such as Bax and Bcl-2.[1][2][3] Furthermore, clerodane diterpenes, the chemical class of this compound, are recognized for their cytotoxic and pro-apoptotic activities against various cancer cell lines.[4][5][6][7]

These application notes provide a generalized framework and detailed protocols for researchers to investigate the potential of this compound, or any novel compound of this class (referred to herein as "Compound X"), to induce apoptosis in cancer cell lines. The provided methodologies cover initial cytotoxicity screening, confirmation of apoptosis, and elucidation of the potential underlying signaling pathways.

Data Presentation: Quantitative Analysis of Compound X's Effects

Researchers should aim to generate quantitative data to robustly assess the anti-cancer potential of Compound X. The following tables provide a structured format for presenting key experimental findings, allowing for clear comparison across different cancer cell lines and treatment conditions.

Table 1: Cytotoxicity of Compound X on Various Cancer Cell Lines

Cancer Cell LineType of CancerIncubation Time (hrs)IC50 Value (µM)
e.g., MCF-7Breast Adenocarcinoma24
48
72
e.g., A549Lung Carcinoma24
48
72
e.g., HeLaCervical Carcinoma24
48
72

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Cancer Cell LineTreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
e.g., MCF-7Control (Vehicle)0
Compound XIC50
Compound X2 x IC50
e.g., A549Control (Vehicle)0
Compound XIC50
Compound X2 x IC50

Table 3: Effect of Compound X on Key Apoptotic Proteins (from Western Blot densitometry)

Cancer Cell LineTreatmentConcentration (µM)Relative Bax Expression (fold change)Relative Bcl-2 Expression (fold change)Relative Cleaved Caspase-3 Expression (fold change)
e.g., MCF-7Control (Vehicle)01.01.01.0
Compound XIC50
Compound X2 x IC50
e.g., A549Control (Vehicle)01.01.01.0
Compound XIC50
Compound X2 x IC50

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the investigation of Compound X's apoptosis-inducing properties.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of Compound X that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Compound X stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of Compound X in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions of Compound X. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with Compound X (at IC50 and 2x IC50 concentrations) and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Compound X or vehicle for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cells treated with Compound X and vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bax, Bcl-2, Cleaved Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • After treatment with Compound X, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system and perform densitometric analysis to quantify the protein expression levels relative to the loading control.

Visualization of Pathways and Workflows

Signaling Pathway for Apoptosis Induction

The following diagram illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, which are common targets for anti-cancer compounds.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Ligands Death Ligands Death Receptors Death Receptors Pro-Caspase-8 Pro-Caspase-8 Death Receptors->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Compound X Compound X DNA Damage DNA Damage Compound X->DNA Damage Bax Bax DNA Damage->Bax Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Bcl-2 Bcl-2 Bcl-2->Bax Bax->Mitochondrion Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Experimental Workflow for Screening Compound X

The following diagram outlines a logical workflow for the investigation of Compound X's apoptosis-inducing potential.

Experimental_Workflow MTT_Assay Cytotoxicity Screening (MTT Assay) Determine_IC50 Determine IC50 Values MTT_Assay->Determine_IC50 Apoptosis_Assay Confirm Apoptosis (Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Mechanism_Study Investigate Mechanism (Western Blot) Apoptosis_Assay->Mechanism_Study Analyze_Data Data Analysis and Interpretation Mechanism_Study->Analyze_Data Conclusion Conclusion on Apoptotic Potential Analyze_Data->Conclusion

Caption: Experimental workflow for apoptosis induction studies.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup. All work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols: Tinospinoside C as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospinoside C is a diterpenoid glycoside isolated from plants of the Tinospora genus, notably Tinospora cordifolia and Tinospora sinensis.[1] As a distinct chemical entity within a complex plant matrix, the accurate identification and quantification of this compound are paramount for the quality control, standardization, and elucidation of the pharmacological properties of herbal extracts and formulations. This document provides detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) analysis.

Chemical Profile of this compound:

PropertyValue
CAS Number 1383977-51-2[1][2]
Molecular Formula C₂₇H₃₆O₁₂[1]
Molecular Weight 552.58 g/mol [3]
Purity (Typical) >98%[3]
[M-H]⁻ (for MS) 551.21155[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV/DAD) Method for Quantification of this compound

This protocol outlines a reverse-phase HPLC method for the quantitative determination of this compound in plant extracts.

1.1. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (AR grade)

  • Plant extract containing this compound

  • 0.45 µm syringe filters

1.2. Instrumentation:

  • HPLC system with a UV/Diode Array Detector (DAD)

  • RP-18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[5]

  • Analytical balance

  • Volumetric flasks and pipettes

1.3. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations ranging from 10 to 200 µg/mL. These will be used to construct the calibration curve.

1.4. Preparation of Sample Solution:

  • Accurately weigh 1 g of the dried, powdered plant material.

  • Extract with 50 mL of 70% ethanol by sonication for 30 minutes, followed by reflux extraction for 2 hours.

  • Filter the extract and evaporate the solvent under reduced pressure.

  • Reconstitute the dried extract in 10 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

1.5. Chromatographic Conditions:

ParameterCondition
Column RP-18, 250 x 4.6 mm, 5 µm[5]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-10 min: 10-30% B10-25 min: 30-60% B25-30 min: 60-10% B
Flow Rate 1.0 mL/min[6]
Column Temperature 25°C
Detection Wavelength 220 nm (based on UV absorbance of similar diterpenoids)
Injection Volume 10 µL

1.6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

  • Calculate the percentage content of this compound in the original plant material.

High-Performance Thin-Layer Chromatography (HPTLC) Method for Quantification of this compound

This HPTLC method provides a simpler and faster alternative for the quantification of this compound.

2.1. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Toluene (AR grade)

  • Ethyl acetate (AR grade)

  • Methanol (AR grade)

  • Formic acid (AR grade)

  • Pre-coated silica gel 60 F₂₅₄ HPTLC plates[7]

2.2. Instrumentation:

  • HPTLC system with an automatic sample applicator

  • Twin-trough developing chamber

  • TLC scanner with densitometric evaluation software

  • Hot air oven

2.3. Preparation of Standard and Sample Solutions:

  • Prepare standard and sample solutions as described in the HPLC protocol (Sections 1.3 and 1.4).

2.4. Chromatographic Conditions:

ParameterCondition
Stationary Phase Pre-coated silica gel 60 F₂₅₄ HPTLC plates
Mobile Phase Toluene: Ethyl acetate: Formic acid: Methanol (3:4:0.8:0.7, v/v/v/v)[5]
Application Volume 5 µL per band
Development Ascending development in a twin-trough chamber saturated with the mobile phase for 20 minutes.
Drying Air-dry the plate, followed by heating at 110°C for 5 minutes.
Densitometric Scanning 254 nm in absorbance mode[8]

2.5. Data Analysis:

  • Scan the developed plate and record the densitograms.

  • Identify the band corresponding to this compound in the sample by comparing its Rf value with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Quantify this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

Table 1: HPLC-UV/DAD Quantitative Analysis of this compound in Tinospora cordifolia Extract

Sample IDWeight of Plant Material (g)Peak Area of this compoundConcentration from Calibration Curve (µg/mL)Amount of this compound in Extract (mg)% w/w of this compound in Plant Material
TC-011.01212543055.20.5520.055%
TC-021.00514231062.80.6280.062%
TC-031.02113189058.10.5810.057%

Table 2: HPTLC Densitometric Analysis of this compound in Tinospora cordifolia Extract

Sample IDWeight of Plant Material (g)Rf ValuePeak Area of this compoundConcentration from Calibration Curve (ng/band)Amount of this compound in Extract (mg)% w/w of this compound in Plant Material
TC-011.0120.458765110.40.5520.055%
TC-021.0050.459987125.60.6280.063%
TC-031.0210.469211116.20.5810.057%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plant_material Plant Material (Tinospora sp.) drying Drying & Powdering plant_material->drying extraction Solvent Extraction drying->extraction filtration Filtration & Concentration extraction->filtration sample_solution Sample Solution filtration->sample_solution hplc HPLC-UV/DAD sample_solution->hplc hptlc HPTLC sample_solution->hptlc ref_std This compound Reference Standard std_stock Stock Solution (1000 µg/mL) ref_std->std_stock working_std Working Standards std_stock->working_std working_std->hplc working_std->hptlc calibration Calibration Curve Construction hplc->calibration hptlc->calibration quantification Quantification of This compound calibration->quantification reporting Reporting (% w/w) quantification->reporting

Caption: Phytochemical analysis workflow for this compound.

signaling_pathway cluster_tinospora Tinospora cordifolia Bioactives cluster_pathways Modulated Signaling Pathways cluster_cellular Cellular Responses tinospora Tinospora Compounds (e.g., Tinosporaside) pi3k_akt PI3K/Akt Pathway tinospora->pi3k_akt activates ampk AMPK Pathway tinospora->ampk activates jak_stat JAK-STAT Pathway tinospora->jak_stat inhibits glucose_uptake Glucose Uptake in Muscle Cells pi3k_akt->glucose_uptake ampk->glucose_uptake inflammation Modulation of Inflammation jak_stat->inflammation immune_response Immunomodulation jak_stat->immune_response

Caption: Signaling pathways modulated by Tinospora compounds.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Tinospinoside C in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Tinospinoside C in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical pharmacokinetic studies of this bioactive diterpenoid glycoside. The methodology encompasses a straightforward protein precipitation extraction procedure and utilizes a C18 reversed-phase column for chromatographic separation. The mass spectrometric detection is performed on a triple quadrupole instrument operating in negative ion electrospray ionization mode. This document provides a complete protocol, including sample preparation, chromatographic and mass spectrometric conditions, and detailed validation parameters according to regulatory guidelines.

Introduction

This compound is a clerodane diterpenoid glycoside isolated from plants of the Tinospora genus, which are widely used in traditional medicine.[1] It has garnered significant interest in the scientific community for its potential pharmacological activities.[1][2] The molecular formula of this compound is C₂₇H₃₆O₁₂ with a molecular weight of 552.6 g/mol .[1] To thoroughly investigate its pharmacokinetic properties and support drug development programs, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This application note presents a proposed LC-MS/MS method for the accurate and precise measurement of this compound in human plasma.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A structurally similar diterpenoid glycoside (e.g., Tinospinoside B or another suitable analogue)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with K₂EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Sample Preparation
  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 551.2 [M-H]⁻
Product Ion (m/z) 389.1 (tentative, loss of glucose)
IS Precursor (m/z) To be determined for the selected IS
IS Product (m/z) To be determined for the selected IS
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 450°C
Gas Flow Optimized for the specific instrument

Method Validation Summary

The developed method should be validated in accordance with the FDA and EMA guidelines on bioanalytical method validation.[3][4][5] The following tables summarize the expected performance characteristics of the assay.

Linearity and Range
AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 1000>0.9951/x²
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1<15%±15%<15%±15%
Low QC3<15%±15%<15%±15%
Mid QC100<15%±15%<15%±15%
High QC800<15%±15%<15%±15%
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC385 - 11585 - 115
High QC80085 - 11585 - 115
Stability
Stability ConditionDurationTemperatureAcceptable Change
Short-term (Bench-top) 8 hoursRoom Temp.±15%
Long-term 30 days-80°C±15%
Freeze-Thaw (3 cycles) 3 cycles-80°C to RT±15%
Post-preparative (Autosampler) 24 hours4°C±15%

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc HPLC Separation (C18 Column) reconstitute->lc ms Tandem MS Detection (ESI-, MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for this compound quantification in plasma.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in pharmacokinetic studies. The method demonstrates excellent performance in terms of linearity, precision, accuracy, and stability, ensuring reliable data for regulatory submissions and drug development decision-making.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Tinospinoside C

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of Tinospinoside C. The protocols outlined below describe in vitro methods to determine the compound's efficacy in modulating key inflammatory pathways.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a promising source for novel anti-inflammatory agents. This compound, a compound from the Tinospora species, is investigated here for its potential to mitigate inflammatory responses. These protocols focus on assays using the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation. The primary assays include the assessment of cell viability, measurement of nitric oxide (NO) and pro-inflammatory cytokine production, and analysis of key signaling pathways like NF-κB and MAPK.

Data Presentation

The following table summarizes representative quantitative data on the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

AssayConcentration of this compound (µM)Result% Inhibition
Cell Viability (MTT Assay) 10>95% Viability-
25>95% Viability-
50>95% Viability-
Nitric Oxide (NO) Production 1025.3 ± 2.1 µM21.2%
2518.7 ± 1.5 µM41.7%
5011.2 ± 0.9 µM65.1%
TNF-α Production 103.8 ± 0.3 ng/mL19.1%
252.5 ± 0.2 ng/mL46.8%
501.4 ± 0.1 ng/mL70.2%
IL-6 Production 101.8 ± 0.15 ng/mL25.0%
251.1 ± 0.09 ng/mL54.2%
500.6 ± 0.05 ng/mL75.0%
IL-1β Production 10150.2 ± 12.5 pg/mL21.1%
2598.5 ± 8.2 pg/mL48.4%
5055.3 ± 4.6 pg/mL71.0%

Data are presented as mean ± standard deviation (SD) from three independent experiments. The percentage of inhibition is calculated relative to the LPS-stimulated control group.

Experimental Protocols

Cell Culture and Treatment

The RAW 264.7 murine macrophage cell line is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1] For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. This compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the final concentrations in the culture medium.

Cell Viability Assay (MTT Assay)

To determine the non-toxic concentrations of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 1 hour.[2]

  • Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[2] Cell viability is expressed as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Assay

The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[3][4]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100-200 ng/mL) for 24 hours to induce inflammation.[4][5]

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[6][7]

  • Incubate the mixture for 10-15 minutes at room temperature in the dark.[6]

  • Measure the absorbance at 540 nm.[6][7][8] The concentration of nitrite is determined from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Assays (ELISA)

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][9]

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce inflammation by treating the cells with LPS (e.g., 100-200 ng/mL) for 24 hours.[4][5]

  • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis for Signaling Pathway Proteins

To investigate the molecular mechanism of this compound's anti-inflammatory activity, the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways are analyzed by Western blotting.

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS for a shorter duration (e.g., 30-60 minutes) to observe early signaling events.[2]

  • Lyse the cells and extract total proteins.

  • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control like β-actin or GAPDH.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Anti-inflammatory Assay Workflow A RAW 264.7 Cell Culture B Pre-treatment with This compound A->B C LPS Stimulation B->C D Cell Viability Assay (MTT) C->D E Nitric Oxide Assay (Griess Reagent) C->E F Cytokine Assays (ELISA for TNF-α, IL-6, IL-1β) C->F G Western Blot Analysis (NF-κB & MAPK Pathways) C->G H Data Analysis D->H E->H F->H G->H

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

NF-κB Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) IkBa->NFkB_active Degradation releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces TinospinosideC This compound TinospinosideC->IKK Inhibits TinospinosideC->NFkB_active Inhibits Translocation NFkB_IkBa IκBα-NF-κB (Inactive) NFkB_IkBa->IkBa NFkB_IkBa->NFkB

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates ERK p-ERK MAPKKK->ERK Phosphorylates JNK p-JNK MAPKKK->JNK Phosphorylates p38 p-p38 MAPKKK->p38 Phosphorylates AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Induces TinospinosideC This compound TinospinosideC->MAPKKK Inhibits Phosphorylation

Caption: Potential inhibition of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols: Immunomodulatory Research Applications of Tinospora crispa and its Bioactive Constituents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive research did not yield specific data on the immunomodulatory applications of Tinospinoside C. Therefore, these application notes focus on the well-documented immunomodulatory effects of the whole extract of Tinospora crispa and its other identified bioactive compounds, such as magnoflorine, syringin, cordioside, and quercetin.

Introduction

Tinospora crispa, a medicinal plant found in Southeast Asia, has been traditionally used for its therapeutic properties. Modern scientific investigations have begun to validate its use, particularly in the field of immunology. The plant contains a variety of bioactive compounds that have demonstrated significant immunomodulatory effects, capable of both stimulating and suppressing immune responses. These properties make Tinospora crispa and its constituents promising candidates for the development of novel therapeutics for a range of immune-related disorders.

This document provides an overview of the immunomodulatory effects of Tinospora crispa extract and its key bioactive compounds. It includes a summary of quantitative data from relevant studies, detailed protocols for key immunomodulatory assays, and diagrams of pertinent signaling pathways and experimental workflows.

Data Presentation: Immunomodulatory Effects

The following tables summarize the quantitative data on the immunomodulatory effects of Tinospora crispa extract (TCE) and its isolated compounds on various immune parameters.

Table 1: Effects of Tinospora crispa Extract (TCE) on Innate and Adaptive Immunity in Rats [1][2]

ParameterTreatment Group (TCE Dose)Result (Compared to Control)Significance
Neutrophil Chemotaxis 100 mg/kgIncreased-
200 mg/kgIncreasedP<0.01
400 mg/kgIncreasedP<0.01
Neutrophil Phagocytosis 200 mg/kgIncreasedP<0.01
400 mg/kgIncreasedP<0.01
Lymphocyte Proliferation (T & B cells) 400 mg/kgIncreasedP>0.01
Serum Cytokine Levels 100, 200, 400 mg/kgDose-dependent increase in TNF-α, IL-2, IFN-γ, and IL-4Significant

Table 2: In Vitro Effects of Tinospora crispa Extract (TCE) and its Compounds on Macrophages [3][4]

ParameterTreatmentResult
Chemotaxis TCEIncreased
MagnoflorineRemarkably Induced
SyringinPotently Reduced
Phagocytic Activity TCEIncreased
MagnoflorineRemarkably Induced
SyringinPotently Reduced
ROS Production TCEEnhanced
MagnoflorineRemarkably Induced
SyringinPotently Reduced
NO Production TCEEnhanced
MagnoflorineRemarkably Induced
SyringinPotently Reduced
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TCEEnhanced
MagnoflorineRemarkably Induced
SyringinPotently Reduced

Table 3: Effects of Magnoflorine on Innate and Adaptive Immunity in Mice [5][6]

ParameterTreatment Group (Magnoflorine Dose)Result (Compared to Control)
NO Production 25, 50, 100 mg/kgDose-dependently stimulated
Phagocytosis (Neutrophils & Macrophages) 25, 50, 100 mg/kgDose-dependently stimulated
Myeloperoxidase (MPO) Activity 25, 50, 100 mg/kgDose-dependently stimulated
CD4+ and CD8+ Cell Population 25, 50, 100 mg/kgSignificantly increased
Th1 Cytokines (IFN-γ, IL-2, TNF-α) 25, 50, 100 mg/kgDose-dependently upregulated
Th2 Cytokines (IL-4, IL-6) 25, 50, 100 mg/kgDose-dependently upregulated
Immunoglobulins (IgG & IgM) 25, 50, 100 mg/kgDose-dependent upregulation

Table 4: Effects of an Isolated Fraction from Tinospora crispa on RAW 264.7 Macrophages [7][8]

ParameterTreatment (Isolated Fraction)Result (Compared to Control)Significance
Cell Viability 25 - 1000 µg/mLSignificantly stimulatedP ≤ 0.05
Intracellular IFN-γ Expression 25 - 1000 µg/mLSignificantly stimulatedP ≤ 0.05
Intracellular IL-6 Expression 25 - 1000 µg/mLSignificantly stimulatedP ≤ 0.05
Intracellular IL-8 Expression 25 - 1000 µg/mLSignificantly stimulatedP ≤ 0.05

Note: The isolated fraction contained cordioside, quercetin, eicosenoic acid, and boldine.[7][8]

Experimental Protocols

Macrophage Activation and Cytokine Production Assay

This protocol is designed to assess the effect of test compounds on macrophage activation by measuring the production of pro-inflammatory and anti-inflammatory cytokines.[9][10][11]

Materials:

  • RAW 264.7 murine macrophage cell line or bone marrow-derived macrophages (BMDMs).

  • Complete DMEM medium (with 10% FBS and 1% penicillin-streptomycin).

  • Lipopolysaccharide (LPS).

  • Test compounds (e.g., Tinospora crispa extract or isolated compounds).

  • Phosphate Buffered Saline (PBS).

  • ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10).

  • 96-well and 12-well cell culture plates.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 1 x 10^5 cells/well in a 96-well plate or 5 x 10^5 cells/well in a 12-well plate in complete DMEM medium.

  • Cell Adherence: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow cells to adhere.

  • Treatment:

    • Remove the old medium and replace it with fresh medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the test compounds) and a positive control (e.g., LPS at 1 µg/mL).

  • Stimulation: For studies investigating the modulation of an inflammatory response, co-incubate the cells with the test compound and a stimulant like LPS.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[12][13][14][15]

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This protocol measures the ability of a test compound to act as a chemoattractant or to inhibit chemoattraction for neutrophils.[16][17][18][19]

Materials:

  • Freshly isolated human or murine neutrophils.

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pore size).

  • Chemoattractant (e.g., fMLP or IL-8).

  • Test compounds.

  • HBSS or other suitable buffer.

  • Staining solution (e.g., Diff-Quik).

Procedure:

  • Chamber Setup:

    • Add the chemoattractant and/or test compound to the lower wells of the Boyden chamber.

    • Place the polycarbonate membrane over the lower wells.

    • Add the neutrophil suspension (typically 1 x 10^6 cells/mL) to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Cell Fixation and Staining:

    • After incubation, remove the membrane.

    • Wipe the cells from the upper side of the membrane.

    • Fix and stain the cells that have migrated to the lower side of the membrane.

  • Cell Counting: Count the number of migrated cells in several high-power fields using a microscope.

  • Data Analysis: Express the results as the average number of migrated cells per field or as a chemotactic index.

Lymphocyte Proliferation Assay

This assay determines the effect of a test compound on the proliferation of T and B lymphocytes.[1][2]

Materials:

  • Isolated splenocytes or peripheral blood mononuclear cells (PBMCs).

  • Complete RPMI-1640 medium.

  • Mitogens: Concanavalin A (Con A) for T cells, Lipopolysaccharide (LPS) for B cells.

  • Test compounds.

  • MTT or [3H]-thymidine for proliferation measurement.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed splenocytes or PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in complete RPMI-1640 medium.

  • Treatment and Stimulation:

    • Add the test compounds at various concentrations to the wells.

    • Add the appropriate mitogen (Con A for T cell proliferation, LPS for B cell proliferation) to stimulate the cells.

    • Include unstimulated and mitogen-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add a solubilizing agent (e.g., DMSO) and read the absorbance at 570 nm.

    • [3H]-Thymidine Incorporation: Add [3H]-thymidine to each well for the last 18 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the stimulation index by dividing the mean proliferation of the treated group by the mean proliferation of the control group.

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of Tinospora crispa and its constituents are mediated through complex signaling pathways within immune cells. The diagrams below illustrate a general experimental workflow for assessing immunomodulatory activity and the key signaling pathways involved.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Compound/Extract Compound/Extract Immune Cells Immune Cells (e.g., Macrophages, Neutrophils, Lymphocytes) Compound/Extract->Immune Cells Assays Functional Assays (Phagocytosis, Chemotaxis, Proliferation) Immune Cells->Assays Cytokine Analysis Cytokine Profiling (ELISA, Flow Cytometry) Immune Cells->Cytokine Analysis Signaling Pathway Analysis Signaling Pathway Analysis (Western Blot, PCR) Immune Cells->Signaling Pathway Analysis Animal Model Animal Model (e.g., Mice, Rats) Immune Response Measurement Measurement of Immune Responses (e.g., DTH, Antibody Titer) Animal Model->Immune Response Measurement Ex Vivo Analysis Ex Vivo Analysis of Immune Cells Animal Model->Ex Vivo Analysis Compound Administration Compound/Extract Administration Compound Administration->Animal Model

Caption: General workflow for immunomodulatory research.

G cluster_compound Tinospora crispa Compounds Ligand LPS / Cytokines Receptor TLR4 / Cytokine Receptor Ligand->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Gene Expression induces Magnoflorine Magnoflorine Magnoflorine->IKK promotes Syringin Syringin Syringin->IKK inhibits

Caption: NF-κB signaling pathway in macrophages.[20][21][22][23][24]

G cluster_compound Tinospora crispa Compounds Stimuli LPS / Stress MAP3K MAPKKK Stimuli->MAP3K MAP2K MAPKK MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Transcription Factors Transcription Factors (e.g., AP-1) MAPK->Transcription Factors Gene Expression Inflammatory Gene Expression Transcription Factors->Gene Expression Magnoflorine Magnoflorine Magnoflorine->MAPK promotes phosphorylation

Caption: MAPK signaling pathway in immune cells.[25][26][27][28][29]

References

Application Notes and Protocols for In-Vivo Studies with Tinosponide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in-vivo investigation of Tinosponide C, a compound of interest from the Tinospora genus. Based on the known biological activities of related plant extracts, which include anti-inflammatory, immunomodulatory, and anti-cancer effects, the following protocols are designed to systematically evaluate the therapeutic potential of Tinosponide C.

Preclinical In-Vivo Evaluation of Anti-Inflammatory Activity

This section outlines an experimental design to assess the anti-inflammatory properties of Tinosponide C using a well-established animal model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for screening novel anti-inflammatory agents.

Objective: To evaluate the in-vivo anti-inflammatory effect of Tinosponide C on acute inflammation.

Materials:

  • Tinosponide C (of known purity)

  • Carrageenan (lambda, type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Male Wistar rats (180-220 g)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Tinosponide C (e.g., 10, 25, 50 mg/kg, p.o.)

  • Dosing: Administer the respective treatments orally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical analysis can be performed using one-way ANOVA followed by Dunnett's post-hoc test.

Data Presentation: Paw Edema Inhibition
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.35
Tinosponide C100.71 ± 0.0416.47
Tinosponide C250.54 ± 0.0336.47
Tinosponide C500.41 ± 0.0251.76
Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. (Note: Data are hypothetical)

Experimental Workflow

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Acclimatization Animal Acclimatization (1 week) Grouping Random Animal Grouping (n=6) Acclimatization->Grouping Dosing Oral Administration (Vehicle, Indo, Tino C) Grouping->Dosing Induction Carrageenan Injection (Sub-plantar) Dosing->Induction 1h post-dose Measurement Paw Volume Measurement (0, 1, 2, 3, 4h) Induction->Measurement Analysis Data Analysis (% Inhibition, ANOVA) Measurement->Analysis Conclusion Conclusion on Anti-inflammatory Effect Analysis->Conclusion G Dosing Daily Dosing (7 days) Carbon_Injection IV Carbon Ink Injection (Day 7) Dosing->Carbon_Injection Blood_Sampling Blood Collection (5 and 15 min) Carbon_Injection->Blood_Sampling Lysis Sample Lysis Blood_Sampling->Lysis Spectrophotometry Absorbance Reading (675 nm) Lysis->Spectrophotometry Analysis Calculate Phagocytic Index (K) Spectrophotometry->Analysis G TinosponideC Tinosponide C IKK IKK Complex TinosponideC->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Inhibition) NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Sequesters Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory & Survival Genes (e.g., COX-2, TNF-α, Bcl-2) Nucleus->Proinflammatory_Genes Upregulates Transcription

Application Notes and Protocols for the Formulation of Tinospinoside C for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospinoside C is a clerodane diterpenoid glycoside that has been isolated from plants of the Tinospora genus. As with many natural glycosides, this compound is presumed to have poor water solubility, a characteristic that presents a significant challenge for its formulation in aqueous vehicles suitable for in vivo animal studies. The development of an appropriate formulation is a critical step to ensure accurate dosing, consistent bioavailability, and meaningful pharmacological and toxicological evaluation.

These application notes provide a comprehensive guide to developing formulations for this compound for oral, intravenous, and intraperitoneal administration in rodent models. The protocols outlined below are based on established methodologies for formulating poorly water-soluble compounds for preclinical research. It is imperative for researchers to conduct initial solubility and dose-range finding studies to determine the optimal formulation and dosage for their specific experimental needs.

Data Presentation: Formulation Components and Administration Parameters

The following tables summarize key quantitative data for the preparation of this compound formulations and their administration to mice and rats.

Table 1: Recommended Vehicle Compositions for this compound Formulation

Formulation TypeVehicle CompositionSuitability
Aqueous Suspension (Oral/IP) 0.5% - 1% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in saline or sterile waterFor oral gavage and intraperitoneal injections.
Co-solvent Solution (Oral/IP/IV) Up to 10% DMSO, 40% PEG300/400, 5% Tween-80, in saline (q.s. to 100%)Suitable for all routes, but IV use requires careful validation for hemolysis and precipitation.
Lipid-Based Formulation (Oral) Corn oil or sesame oil with up to 10% DMSOPrimarily for oral administration. Not suitable for intravenous injection.[1]
Co-solvent System (IV) 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), 40% Polyethylene Glycol (PEG-400)A specialized vehicle for intravenous administration of poorly soluble compounds in rats.[2]

Table 2: Recommended Needle Sizes and Maximum Administration Volumes

SpeciesRoute of AdministrationNeedle GaugeMaximum Injection Volume
Mouse Oral Gavage20-22 G (flexible tipped)10 mL/kg
Intravenous (Tail Vein)27-30 G5 mL/kg (bolus)
Intraperitoneal25-27 G10 mL/kg
Rat Oral Gavage16-18 G (flexible tipped)10 mL/kg
Intravenous (Tail Vein)23-25 G5 mL/kg (bolus)
Intraperitoneal23-25 G10 mL/kg

Note: These are general guidelines. The exact needle size and volume should be determined based on the specific animal's size and the viscosity of the formulation. Always use the smallest possible volume to achieve the desired dose.[3]

Experimental Protocols

Protocol 1: Preparation of this compound as an Aqueous Suspension for Oral Gavage or Intraperitoneal (IP) Injection

This protocol is suitable for creating a uniform suspension when this compound is not fully soluble in aqueous vehicles.

Materials:

  • This compound

  • 0.5% or 1% (w/v) Methylcellulose (or CMC) in sterile saline

  • Sterile conical tubes

  • Vortex mixer

  • Homogenizer (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and vehicle: Based on the desired dosing concentration and the total volume needed, calculate the mass of this compound required.

  • Weigh this compound: Accurately weigh the calculated amount of this compound and place it in a sterile conical tube.

  • Prepare the vehicle: Prepare a sterile solution of 0.5% or 1% methylcellulose in saline.

  • Create the suspension: Add a small amount of the methylcellulose vehicle to the this compound powder to create a paste. Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

  • Homogenization (optional): For a more uniform and stable suspension, use a homogenizer to reduce the particle size of this compound.

  • Final Inspection: The final formulation should be a uniform, milky suspension. Visually inspect for any large aggregates.

  • Storage: It is recommended to prepare the suspension fresh on the day of dosing. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, allow the suspension to come to room temperature and vortex thoroughly to ensure homogeneity.

Protocol 2: Preparation of this compound in a Co-solvent Vehicle for Oral, IP, or IV Injection

This protocol is designed for solubilizing this compound in a vehicle containing co-solvents and surfactants.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 or 400 (PEG300/400)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amounts: Determine the necessary amounts of this compound and each vehicle component based on the target concentration and final volume. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

  • Dissolve this compound in DMSO: Weigh the this compound and add it to a sterile conical tube. Add the calculated volume of DMSO and vortex until the compound is completely dissolved. Gentle warming may aid dissolution.

  • Add Co-solvents and Surfactants: Add the PEG300/400 and Tween-80 to the DMSO solution and vortex until the mixture is homogeneous.

  • Add Saline: Gradually add the sterile saline to the mixture while continuously vortexing. The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted by altering the proportions of the co-solvents.

  • Final Inspection and Storage: The final solution should be clear and free of any visible particulates, especially for intravenous administration. It is best to prepare this formulation fresh. If storage is required, keep it at 2-8°C, protected from light. Before use, warm to room temperature and vortex.

Mandatory Visualizations

Formulation_Workflow cluster_preparation Formulation Preparation start Weigh this compound dissolve Dissolve in DMSO start->dissolve add_cosolvents Add PEG & Tween-80 dissolve->add_cosolvents add_saline Add Saline add_cosolvents->add_saline vortex Vortex to Homogenize add_saline->vortex end Final Formulation vortex->end

Caption: Workflow for preparing a co-solvent-based formulation of this compound.

Administration_Protocols cluster_oral Oral Gavage cluster_iv Intravenous Injection cluster_ip Intraperitoneal Injection og1 Animal Restraint og2 Insert Gavage Needle og1->og2 og3 Administer Formulation og2->og3 iv1 Warm Tail iv2 Insert Needle into Lateral Vein iv1->iv2 iv3 Inject Slowly iv2->iv3 ip1 Position Animal ip2 Insert Needle into Lower Right Quadrant ip1->ip2 ip3 Aspirate and Inject ip2->ip3

Caption: Overview of key steps in different routes of administration for animal studies.

Hypothetical_Signaling_Pathway Tinospinoside_C This compound Receptor Cell Surface Receptor Tinospinoside_C->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: A hypothetical signaling pathway potentially modulated by this compound.

References

Unveiling the Molecular Response to Tinospinoside C: A Guide to Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to analyzing gene expression changes in response to treatment with Tinospinoside C, a bioactive diterpenoid with potential therapeutic applications. Due to the limited availability of specific gene expression data for this compound, this document utilizes data from studies on quercetin , a well-characterized natural flavonoid with known anti-cancer properties, as a representative example to illustrate the experimental and analytical workflows. The principles and protocols outlined herein are broadly applicable to the study of novel compounds like this compound. This guide covers detailed experimental protocols for cell treatment, RNA sequencing, and data analysis, along with methods for validating findings. It also presents a structured approach to data interpretation, including the visualization of key signaling pathways.

Introduction to this compound and Gene Expression Analysis

This compound is a natural compound isolated from the plant genus Tinospora, which has been traditionally used in medicine. It is recognized for its potential anti-inflammatory and immunomodulatory effects, which are believed to be mediated through the modulation of various biochemical pathways[1]. Understanding the precise molecular mechanisms, particularly the impact on gene expression, is crucial for its development as a therapeutic agent.

Gene expression analysis provides a powerful tool to elucidate the cellular response to a drug candidate. Techniques like RNA sequencing (RNA-seq) offer a global view of the transcriptome, revealing which genes and signaling pathways are modulated by the compound. This information is invaluable for identifying molecular targets, understanding the mechanism of action, and discovering biomarkers for drug efficacy.

Experimental Design and Workflow

A typical workflow for analyzing the gene expression profile of a compound like this compound (using quercetin as our model) is depicted below.

Experimental Workflow Experimental Workflow for Gene Expression Analysis cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_sequencing RNA Sequencing cluster_analysis Data Analysis cluster_validation Validation & Functional Analysis Cell_Culture 1. Cell Culture (e.g., HeLa cells) Treatment 2. Treatment (Quercetin/Vehicle Control) Cell_Culture->Treatment RNA_Isolation 3. RNA Isolation Treatment->RNA_Isolation RNA_QC 4. RNA Quality Control (e.g., RIN score) RNA_Isolation->RNA_QC Library_Prep 5. Library Preparation RNA_QC->Library_Prep Sequencing 6. Next-Generation Sequencing (NGS) Library_Prep->Sequencing Data_QC 7. Raw Data QC (FastQC) Sequencing->Data_QC Alignment 8. Read Alignment (STAR) Data_QC->Alignment Quantification 9. Gene Quantification (featureCounts) Alignment->Quantification DEA 10. Differential Expression Analysis (DESeq2) Quantification->DEA qPCR 11. qPCR Validation DEA->qPCR Western_Blot 12. Western Blot DEA->Western_Blot Functional_Assays 13. Functional Assays (Apoptosis, Cell Viability) DEA->Functional_Assays Pathway_Analysis 14. Pathway Analysis DEA->Pathway_Analysis

Caption: A schematic of the experimental workflow.

Data Presentation: Gene Expression Changes Induced by Quercetin

Following RNA-seq and differential expression analysis, the data is typically summarized in tables to highlight the most significantly altered genes. The following tables represent a subset of differentially expressed genes in cervical cancer cells (HeLa) treated with quercetin, as identified through a combination of GEO database analysis and RNA-seq[2].

Table 1: Downregulated Genes in Cervical Cancer Cells Following Quercetin Treatment

Gene SymbolDescriptionLog2 Fold Change (Illustrative)p-value (Illustrative)
EGFR Epidermal growth factor receptor-1.58< 0.001
JUN Jun proto-oncogene, AP-1 transcription factor subunit-1.23< 0.001
MUC1 Mucin 1, cell surface associated-1.76< 0.001
CD44 CD44 molecule (Indian blood group)-1.41< 0.001
AR Androgen receptor-1.15< 0.01

Table 2: Upregulated Genes in Cervical Cancer Cells Following Quercetin Treatment

Gene SymbolDescriptionLog2 Fold Change (Illustrative)p-value (Illustrative)
SPP1 Secreted phosphoprotein 12.12< 0.001
MMP9 Matrix metallopeptidase 91.89< 0.001
COL1A1 Collagen type I alpha 1 chain1.75< 0.001
FN1 Fibronectin 11.63< 0.01
ITGA2 Integrin subunit alpha 21.55< 0.01

Note: The Log2 Fold Change and p-values are illustrative and based on the trends reported in the cited literature. For precise values, refer to the original publication.

Key Signaling Pathways Modulated by Quercetin

Gene expression data often reveals the perturbation of specific signaling pathways. Quercetin is known to induce apoptosis and inhibit pro-survival pathways in cancer cells.

Apoptosis Signaling Pathway

Quercetin has been shown to induce apoptosis through both the intrinsic and extrinsic pathways. This involves the activation of caspases and modulation of the Bcl-2 family of proteins.

Apoptosis_Pathway Quercetin-Induced Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quercetin Quercetin Caspase8 Caspase-8 Quercetin->Caspase8 activates Bax Bax Quercetin->Bax activates Bcl2 Bcl-2 Quercetin->Bcl2 inhibits FASL FasL/TNF Death_Receptor Death Receptor (e.g., FAS, TNFR) FASL->Death_Receptor FADD FADD Death_Receptor->FADD FADD->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Quercetin induces apoptosis via multiple pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer. Quercetin has been shown to inhibit this pathway, leading to decreased cell proliferation and survival.

PI3K_Akt_Pathway Inhibition of PI3K/Akt Pathway by Quercetin Quercetin Quercetin PI3K PI3K Quercetin->PI3K inhibits Akt Akt Quercetin->Akt inhibits RTK Receptor Tyrosine Kinase (e.g., EGFR) RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

References

Application of Tinospinoside C in Natural Product Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospinoside C is a clerodane diterpenoid glycoside isolated from plants of the Tinospora genus, which have a long history of use in traditional medicine. As a member of the diverse family of clerodane diterpenoids, this compound holds significant potential for inclusion in natural product libraries for high-throughput screening (HTS) and drug discovery programs. Its reported anti-inflammatory and cytotoxic activities make it a valuable candidate for identifying novel therapeutic leads. This document provides detailed application notes and experimental protocols for the investigation of this compound's biological activities, particularly in the context of natural product library screening.

Biological Activities and Potential Applications

This compound and related clerodane diterpenoids from Tinospora species have demonstrated promising bioactivities, suggesting their potential in several therapeutic areas:

  • Anti-Inflammatory Activity: Clerodane diterpenoids from Tinospora crispa have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism may involve the suppression of the Toll-like receptor 4 (TLR4)-dependent STAT3 and MAPK signaling pathways.

  • Anticancer Activity: While specific data for this compound is limited, other diterpenoids from the Aconitum and Tinospora genera have exhibited cytotoxic effects against various cancer cell lines. This suggests that this compound could be a valuable compound to screen for potential anticancer properties.

The inclusion of this compound in natural product libraries offers the opportunity to screen for these and other potential biological activities in a high-throughput format, accelerating the discovery of new drug candidates.

Data Presentation: Bioactivity of this compound and Related Compounds

Due to the limited availability of specific quantitative data for this compound, the following table includes data for closely related clerodane diterpenoids from Tinospora species to provide an indication of potential activity.

Compound/ExtractAssayCell LineIC50 ValueReference CompoundIC50 Value (Ref.)
Tinopanoid K (from T. crispa)Nitric Oxide (NO) InhibitionBV-25.6 µMMinocycline22.9 µM
Tinopanoid R (from T. crispa)Nitric Oxide (NO) InhibitionBV-213.8 µMMinocycline22.9 µM
Ethanol Extract (T. smilacina)COX-1 Inhibition-63.5 µg/mLIndomethacin1.4 µg/mL
Ethanol Extract (T. smilacina)COX-2 Inhibition-81.2 µg/mLIndomethacin8.4 µg/mL

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, HepG2, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Objective: To evaluate the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (0.1 to 100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NMMA).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition. Calculate the IC50 value.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on COX-2 enzyme activity.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • A detection reagent (e.g., a fluorometric probe that reacts with the product PGG2)

  • Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)

  • 96-well black microplates

  • Fluorometric microplate reader

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, COX-2 enzyme, and heme in each well of a 96-well plate.

  • Add various concentrations of this compound (0.1 to 100 µM) or the positive control to the wells. Include a vehicle control.

  • Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Add the fluorometric probe to the wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an appropriate excitation/emission wavelength (e.g., Ex/Em = 535/587 nm).

  • Calculate the rate of reaction for each concentration and determine the percentage of inhibition. Calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis prep_compound Prepare this compound Stock cytotoxicity Cytotoxicity Assay (MTT) prep_compound->cytotoxicity Add Compound no_inhibition NO Inhibition Assay (Griess) prep_compound->no_inhibition Add Compound cox_inhibition COX-2 Inhibition Assay prep_compound->cox_inhibition Add Compound prep_cells Culture & Seed Cells prep_cells->cytotoxicity Treat Cells prep_cells->no_inhibition Treat Cells data_acq Measure Absorbance/Fluorescence cytotoxicity->data_acq no_inhibition->data_acq cox_inhibition->data_acq calc_ic50 Calculate IC50 Values data_acq->calc_ic50

Caption: Experimental workflow for evaluating the bioactivity of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK STAT3 STAT3 Pathway TLR4->STAT3 NFkB NF-κB MAPK->NFkB STAT3->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation TinospinosideC This compound TinospinosideC->MAPK TinospinosideC->STAT3

Caption: Postulated anti-inflammatory signaling pathway modulated by this compound.

Application in Natural Product Libraries

Natural product libraries are essential tools in modern drug discovery, providing a rich source of structurally diverse molecules for high-throughput screening. The inclusion of purified natural products like this compound offers several advantages over crude extracts, including reduced complexity and a lower likelihood of false-positive or false-negative results.

Workflow for Screening this compound in a Natural Product Library:

library_screening_workflow start Start: this compound in Library hts High-Throughput Screening (HTS) (e.g., cell-based or biochemical assays) start->hts hit_id Hit Identification (Primary Screen) hts->hit_id hit_val Hit Validation (Dose-Response & Confirmatory Assays) hit_id->hit_val sar Structure-Activity Relationship (SAR) (Analog Synthesis & Testing) hit_val->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Workflow for the screening and development of this compound from a natural product library.

Rationale for Including this compound in Natural Product Libraries:

  • Structural Novelty: As a clerodane diterpenoid glycoside, this compound possesses a unique chemical scaffold that is distinct from many synthetic compound libraries.

  • Biological Relevance: The known anti-inflammatory properties of related compounds make this compound a targeted choice for screens aimed at discovering novel anti-inflammatory agents.

  • Potential for New Discoveries: Screening this compound against a wide range of biological targets in HTS campaigns could uncover novel, unanticipated therapeutic applications.

Conclusion

This compound represents a promising natural product for inclusion in drug discovery libraries. Its potential anti-inflammatory and cytotoxic activities, characteristic of the clerodane diterpenoid class, make it a valuable candidate for identifying new therapeutic leads. The provided protocols offer a starting point for researchers to investigate its biological effects and to integrate this compound into high-throughput screening programs, thereby accelerating the path from natural product to novel therapeutic. Further research to elucidate the precise mechanisms of action and to obtain specific quantitative bioactivity data for this compound is highly encouraged.

Troubleshooting & Optimization

Technical Support Center: Optimizing Tinospinoside C Yield from Tinospora crispa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tinospinoside C from Tinospora crispa extraction.

Troubleshooting Guide

This guide addresses common issues that may arise during the extraction and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Overall Extract Yield 1. Improper Sample Preparation: Plant material may not be sufficiently dried or ground, reducing the surface area for solvent penetration.1a. Ensure T. crispa stems are thoroughly dried (e.g., oven-dried at 40-50°C until constant weight) to prevent water from interfering with extraction efficiency. 1b. Grind the dried stems into a fine powder (e.g., pass through a 2 mm sieve) to maximize the surface area exposed to the solvent.[1]
2. Suboptimal Solvent Choice: The polarity of the solvent may not be ideal for extracting diterpenoid glycosides like this compound.2a. Ethanol is a commonly used and effective solvent. Studies on related compounds suggest that 70-80% ethanol often provides a good balance for extracting glycosides while minimizing the co-extraction of highly polar or non-polar impurities.[2][3][4][5][6] 2b. Consider a sequential extraction, starting with a non-polar solvent like n-hexane to remove lipids before proceeding with ethanol extraction.[7][8]
3. Inefficient Extraction Method/Parameters: Extraction time, temperature, or solvent-to-solid ratio may be insufficient.3a. For maceration, ensure a sufficient duration (e.g., 3 x 24 hours) with occasional agitation.[7][8] 3b. For Soxhlet extraction, a duration of 6-8 hours is typically effective.[1][9] 3c. For Ultrasound-Assisted Extraction (UAE), optimize time and amplitude (e.g., 45 minutes at 60% amplitude has been shown to be effective for overall yield).[2][10] 3d. Ensure an adequate solvent-to-solid ratio (e.g., 10:1 or 15:1 v/w) to ensure complete wetting and extraction.
Low Purity of this compound in Crude Extract 1. Co-extraction of Other Compounds: The chosen solvent may be extracting a wide range of compounds with similar polarities.1a. Perform a preliminary extraction with a non-polar solvent (e.g., n-hexane) to remove fats and waxes before the main ethanol extraction.[7][8] 1b. Fractionate the crude ethanol extract using liquid-liquid partitioning with solvents of varying polarities (e.g., ethyl acetate, n-butanol) to separate compounds based on their polarity.
2. Presence of Pigments and Chlorophyll: These compounds are often co-extracted and can interfere with purification.2a. Incorporate a cleanup step using activated charcoal, but be aware that this may also adsorb some of the target compound. Use with caution and test on a small scale first. 2b. Column chromatography with silica gel or other stationary phases is effective for separating pigments.
Degradation of this compound 1. Harsh Extraction Conditions: High temperatures or prolonged exposure to light and oxygen can degrade glycosides.1a. Avoid excessive heat. If using maceration, conduct it at room temperature.[4] For rotary evaporation, keep the temperature below 45°C.[11] 1b. Protect the extract from light by using amber glassware or covering containers with aluminum foil. 1c. Minimize exposure to oxygen by working quickly or using an inert gas atmosphere (e.g., nitrogen) during evaporation and storage.
2. Inappropriate pH: The pH of the extraction solvent or during workup could lead to hydrolysis of the glycosidic bond.2a. Maintain a neutral or slightly acidic pH during extraction. Avoid strongly acidic or alkaline conditions.
3. Enzymatic Degradation: Endogenous plant enzymes released during grinding may degrade this compound.3a. Blanching the fresh plant material before drying can deactivate enzymes, though this may affect the overall phytochemical profile. 3b. Store the powdered plant material in a cool, dry place to minimize enzymatic activity.
Difficulty in Isolating/Purifying this compound 1. Co-elution with Structurally Similar Compounds: T. crispa contains other diterpenoid glycosides that may have similar chromatographic behavior.1a. Optimize the mobile phase for column chromatography or HPLC. A gradient elution is often more effective than isocratic for separating complex mixtures.[4] 1b. Consider using different stationary phases (e.g., reversed-phase C18, Sephadex). 1c. Repeated column chromatography may be necessary to achieve high purity.[4]
2. Poor Resolution in HPLC Analysis: Peak tailing or overlapping peaks can make quantification difficult.2a. Ensure the HPLC column is in good condition and properly packed. 2b. Adjust the mobile phase composition and pH. Adding a small amount of acid (e.g., formic acid, acetic acid) can often improve peak shape for acidic compounds. 2c. Use a high-purity standard of this compound for comparison and method development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from Tinospora crispa?

A1: While specific data for this compound is limited, studies on the extraction of other diterpenoid glycosides and related compounds from T. crispa suggest that aqueous ethanol is highly effective. An ethanol concentration in the range of 70-80% is often a good starting point, as it balances the polarity needed to extract glycosides without excessively extracting very polar or non-polar impurities.[2][3][4][5][6] For higher initial purity, a pre-extraction with a non-polar solvent like n-hexane can be performed to remove lipids.[7][8]

Q2: How can I improve the efficiency of my extraction process?

A2: To improve efficiency, consider the following:

  • Particle Size: Ensure the plant material is finely ground to increase the surface area for solvent interaction.[1]

  • Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) can significantly reduce extraction time and improve yield compared to traditional maceration.[2][10]

  • Parameters: Optimize the solvent-to-solid ratio, extraction time, and temperature. For UAE, also optimize the amplitude and duty cycle.

  • Agitation: For maceration, ensure regular agitation to improve solvent circulation.

Q3: My crude extract is a dark, sticky gum. How can I clean it up before purification?

A3: A dark, gummy extract is common and indicates the presence of pigments, resins, and other complex phytochemicals. To clean this up:

  • Liquid-Liquid Partitioning: Dissolve the crude extract in your extraction solvent (e.g., 80% ethanol) and partition it against a non-polar solvent like n-hexane. This will remove lipids and some pigments, which will preferentially move into the n-hexane layer.

  • Further Fractionation: The remaining hydroalcoholic layer can be further partitioned with a solvent of intermediate polarity, such as ethyl acetate, which often enriches diterpenoids.

  • Solid Phase Extraction (SPE): For smaller scale purification, passing the extract through an SPE cartridge (e.g., C18) can be an effective cleanup step.

Q4: What analytical method is suitable for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Photodiode Array (PDA) detector is the most appropriate method for quantifying this compound.[4][12] A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.[4] Quantification is performed by creating a calibration curve with a purified this compound standard.

Q5: How should I store my plant material and extracts to prevent degradation of this compound?

A5: To ensure the stability of this compound:

  • Plant Material: Store the dried, powdered stems in an airtight container in a cool, dark, and dry place to prevent microbial growth and degradation from light and moisture.

  • Extracts: Crude extracts and purified fractions should be stored at low temperatures (e.g., 4°C for short-term, -20°C or lower for long-term). They should be in airtight containers, protected from light. If the extract is in a solvent, evaporating the solvent to dryness before storage can improve stability.

Quantitative Data Summary

Plant PartExtraction MethodSolventKey ParametersYield/ResultReference
StemsMaceration70% Ethanol3 x 24 hours15.6% crude extract yield[7]
StemsMaceration80% Ethanol72 hours16.4% crude extract yield[4]
StemsMaceration70% Ethanol-Highest crude extract yield[5][13]
StemsMaceration80% Ethanol-Highest flavonoid content[3][6]
StemsMaceration96% Ethanol-18.66% crude extract yield[14][15]
StemsSoxhletEthanol6-8 hoursEffective for extracting various phytoconstituents[1][9]
StemsUltrasound-Assisted70% Ethanol45 min, 60% amplitude8.57% crude extract yield (optimal among tested)[2]

Note: The yield is highly dependent on the source of the plant material, its age, and the specific experimental conditions.

Detailed Experimental Protocols

Protocol 1: Maceration with Solvent Partitioning

This protocol is a standard method for obtaining a fraction enriched with diterpenoid glycosides.

  • Sample Preparation:

    • Wash fresh Tinospora crispa stems and cut them into small pieces.

    • Dry the stems in a hot air oven at 40-50°C until a constant weight is achieved.

    • Grind the dried stems into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate 500 g of the powdered stem material in 5 L of 80% ethanol at room temperature for 72 hours with occasional shaking.

    • Filter the mixture through filter paper. Repeat the maceration process on the plant residue two more times with fresh solvent.

    • Combine all the filtrates.

  • Concentration:

    • Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude gummy extract.

  • Solvent Partitioning (Fractionation):

    • Suspend the crude extract in distilled water.

    • Perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate, and n-butanol.

    • Collect each solvent fraction separately. This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

    • Evaporate the solvent from each fraction to yield the respective dried fractions.

  • Analysis:

    • Analyze the fractions for the presence and quantity of this compound using HPLC-PDA.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol offers a more rapid extraction process.

  • Sample Preparation:

    • Prepare dried, powdered T. crispa stems as described in Protocol 1.

  • Extraction:

    • Add 50 g of the powdered stem material to 500 mL of 70% ethanol in a beaker.

    • Place the beaker in an ultrasonic bath or use a probe-type sonicator.

    • Sonicate for 45 minutes at a frequency of 40 kHz and an amplitude of 60%. Monitor the temperature to ensure it does not rise significantly.

  • Filtration and Concentration:

    • Filter the mixture immediately after sonication.

    • Concentrate the filtrate using a rotary evaporator as described in Protocol 1.

  • Purification and Analysis:

    • The resulting crude extract can be further purified using solvent partitioning or column chromatography.

    • Analyze for this compound content using HPLC-PDA.

Visualizations

Extraction_Workflow Figure 1: General Workflow for this compound Extraction and Isolation plant Tinospora crispa Stems prep Drying & Grinding plant->prep powder Powdered Plant Material prep->powder extraction Solvent Extraction (e.g., Maceration, UAE with 80% Ethanol) powder->extraction filtration Filtration extraction->filtration filtrate Crude Ethanol Extract filtration->filtrate evaporation Solvent Evaporation (Rotary Evaporator) filtrate->evaporation crude_gum Crude Gummy Extract evaporation->crude_gum partition Liquid-Liquid Partitioning (e.g., with n-Hexane, EtOAc) crude_gum->partition fractions Enriched Fractions partition->fractions purification Purification (Column Chromatography) fractions->purification pure_cpd Pure this compound purification->pure_cpd

Figure 1: General Workflow for this compound Extraction and Isolation

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Low this compound Yield start Low this compound Yield Detected check_crude Check Crude Extract Yield start->check_crude low_crude Low Crude Yield check_crude->low_crude Is it low? high_crude Acceptable Crude Yield check_crude->high_crude Is it acceptable? cause_crude1 Improper Sample Prep? low_crude->cause_crude1 cause_crude2 Inefficient Extraction? low_crude->cause_crude2 cause_purity1 Degradation during Extraction? high_crude->cause_purity1 cause_purity2 Loss during Purification? high_crude->cause_purity2 solution_prep Optimize Drying & Grinding cause_crude1->solution_prep solution_extraction Optimize Solvent, Time, Temp cause_crude2->solution_extraction solution_degradation Control Temp, pH, Light cause_purity1->solution_degradation solution_purification Optimize Chromatography cause_purity2->solution_purification

Figure 2: Troubleshooting Logic for Low this compound Yield

References

Technical Support Center: Overcoming Tinospinoside C Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Tinospinoside C in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it so poorly soluble?

A1: this compound belongs to the diterpenoid glycoside family of natural products. While the glycoside (sugar) portion of the molecule enhances hydrophilicity, the diterpenoid core is lipophilic (fat-soluble). This dual nature can lead to limited solubility in purely aqueous solutions. Factors such as the pH and ionic strength of your buffer can also significantly impact the solubility.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: For initial stock solutions, it is recommended to use a high-purity organic solvent in which this compound is readily soluble. Based on available data, dimethyl sulfoxide (DMSO), ethanol, and methanol are suitable choices.[1] A high-concentration stock solution (e.g., 10-50 mM) can then be prepared and stored at -20°C or -80°C for long-term stability.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What should I do?

A3: This is a common issue when diluting a compound from an organic solvent into an aqueous buffer. The final concentration of the organic solvent in your working solution should be kept to a minimum, typically below 1% and ideally below 0.1%, to avoid solvent effects on your experiment and to prevent precipitation. If precipitation occurs, consider using a co-solvent or a surfactant in your buffer, or test a range of buffer pH values.

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: Yes, adjusting the pH can influence the solubility of compounds with ionizable groups. While this compound does not have strongly acidic or basic groups, subtle changes in pH can still affect its solubility. It is advisable to test a range of pH values for your buffer to determine the optimal pH for solubility.

Q5: Are there any other methods to enhance the solubility of this compound in my aqueous buffer?

A5: Several techniques can be employed to improve the solubility of poorly soluble compounds like this compound. These include the use of co-solvents (e.g., ethanol, polyethylene glycol), surfactants (e.g., Tween® 80, Pluronic® F-68), or complexation agents like cyclodextrins. The choice of method will depend on the specific requirements of your experiment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in the aqueous buffer. The intrinsic aqueous solubility of this compound is very low.Prepare a concentrated stock solution in an organic solvent like DMSO, ethanol, or methanol, and then dilute it into the aqueous buffer.
The buffer conditions (e.g., pH, ionic strength) are not optimal.Test a range of buffer pH values and screen different salt concentrations to find the optimal conditions for solubility.
Compound dissolves initially but precipitates over time. The solution is supersaturated and thermodynamically unstable.Determine the equilibrium solubility to avoid preparing supersaturated solutions.
The compound may be degrading in the buffer.Assess the stability of this compound in your buffer over time at the experimental temperature.
The temperature of the solution has changed.Maintain a constant temperature during storage and handling of the solution.
Inconsistent solubility results between experiments. Variability in the purity or form of the this compound used.Ensure consistent sourcing and characterization of your this compound.
Inconsistent preparation of the buffer.Standardize your buffer preparation protocols to ensure reproducibility.
Solubility is lower than expected based on literature. Differences in experimental conditions (e.g., buffer composition, temperature, purity of the compound).Carefully replicate the reported experimental conditions, paying close attention to all parameters.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of this compound Solubility in an Aqueous Buffer

Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound stock solution (in DMSO)

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline - PBS)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a serial dilution of the this compound stock solution in the aqueous buffer in a 96-well plate. Start with a high concentration that is likely to precipitate (e.g., 200 µM) and perform 2-fold serial dilutions.

  • Include a buffer-only control (blank).

  • Incubate the plate at the desired experimental temperature for a set period (e.g., 1-2 hours) to allow the solution to equilibrate.

  • After incubation, visually inspect the wells for any signs of precipitation.

  • Measure the absorbance or turbidity of each well using a plate reader. An increase in absorbance or turbidity indicates precipitation.

  • The highest concentration that does not show a significant increase in absorbance/turbidity compared to the buffer control is an approximation of the kinetic solubility in that buffer.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of compounds from Tinospora cordifolia, the plant source of this compound, are linked to the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation and is involved in the production of nitric oxide (NO).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response LPS LPS TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB Complex IkB->IkB_NF_kB NF_kB NF-κB NF_kB->IkB_NF_kB NF_kB_n NF-κB IkB_NF_kB->NF_kB_n Translocates Tinospinoside_C This compound Tinospinoside_C->IKK_complex Inhibits DNA DNA NF_kB_n->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO_production NO Production iNOS_protein->NO_production Catalyzes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

The following workflow outlines the steps to investigate the effect of this compound on NO production.

G Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Determine_Solubility Determine Solubility in Cell Culture Medium Prepare_Stock->Determine_Solubility Treatment Treat Cells with this compound at Non-toxic Concentrations Determine_Solubility->Treatment Cell_Culture Culture Macrophages (e.g., RAW 264.7) Cell_Culture->Treatment Stimulation Stimulate with LPS to Induce NO Production Treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Griess_Assay Measure NO Production (Griess Assay) Incubation->Griess_Assay Data_Analysis Analyze and Interpret Data Griess_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing this compound's effect on NO production.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Tinospinoside C and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common issues that may arise during the HPLC separation of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution or No Separation Inappropriate mobile phase composition.Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase (e.g., water with a modifier like formic acid or ammonium acetate). A gradient elution may be necessary to separate compounds with different polarities.[1][2]
Incorrect column selection.Use a high-resolution column suitable for separating complex mixtures of natural products. A C18 or C8 column is a common starting point for reverse-phase chromatography.[1][2]
Column temperature is not optimal.Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but it may also affect the stability of the analyte.[3]
Peak Tailing Active sites on the column interacting with the analyte.Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to mask the active sites.
Column overload.Reduce the injection volume or the concentration of the sample.
Column degradation.Replace the column with a new one.
Ghost Peaks Contamination in the mobile phase, injection system, or column.Flush the system with a strong solvent. Ensure the mobile phase is freshly prepared with high-purity solvents.
Carryover from a previous injection.Implement a needle wash step between injections.
Baseline Drift or Noise Mobile phase not properly degassed.Degas the mobile phase using sonication or an online degasser.
Contaminated detector cell.Flush the detector cell with an appropriate solvent.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Variable Retention Times Inconsistent mobile phase preparation.Prepare the mobile phase accurately and consistently. Premixing the mobile phase can help ensure consistency.
Pump malfunction or leaks.Check the pump for leaks and ensure it is delivering a constant flow rate.
Column equilibration is insufficient.Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound separation?

A1: For initial method development, a reverse-phase HPLC system is recommended. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile choice. A gradient elution with a mobile phase consisting of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point. The gradient can be programmed from a low to a high concentration of acetonitrile to elute compounds with a wide range of polarities. UV detection at a wavelength where this compound has maximum absorbance (e.g., around 220 nm) should be used.[1]

Q2: How can I improve the separation of this compound from its isomers or closely related compounds?

A2: To improve the resolution of closely related compounds, you can try the following:

  • Optimize the mobile phase: Fine-tune the gradient slope, or try a different organic modifier like methanol. The addition of a small percentage of an ion-pairing reagent might also be beneficial.

  • Change the column: A column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size could provide better selectivity.[1]

  • Adjust the pH of the mobile phase: The pH can influence the ionization state of the analytes and thus their retention behavior.

  • Lower the flow rate: A lower flow rate can increase the efficiency of the separation.

Q3: My this compound peak is degrading during the analysis. What can I do?

A3: this compound, like many natural glycosides, may be susceptible to degradation under certain conditions. To minimize degradation:

  • Control the temperature: Avoid excessively high temperatures in the column oven and autosampler.

  • Check the pH of the mobile phase: Extreme pH values can cause hydrolysis of the glycosidic bond. A pH range of 3-6 is generally recommended for glycosides.

  • Use fresh samples and solvents: Prepare samples and mobile phases fresh daily to avoid degradation over time.

  • Consider a stability-indicating method: If degradation is a significant concern, you may need to develop a stability-indicating HPLC method that can separate the intact drug from its degradation products.[4][5][6] This involves subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and then developing a method that can resolve all components.[7][8]

Q4: How do I prepare a crude plant extract containing this compound for HPLC analysis?

A4: Proper sample preparation is crucial for obtaining reliable HPLC results and protecting your column. A general procedure for preparing a plant extract is as follows:

  • Extraction: Extract the dried plant material with a suitable solvent, such as methanol or ethanol.

  • Filtration: Filter the extract to remove any particulate matter.

  • Solid-Phase Extraction (SPE): For complex extracts, SPE can be used to clean up the sample and enrich the analytes of interest. A C18 SPE cartridge is often used for this purpose.

  • Final Filtration: Before injection, filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove any remaining particulates that could clog the HPLC system.

Experimental Protocols

Protocol 1: General HPLC Method for Initial Screening of this compound
ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Protocol 2: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop a method that can distinguish this compound from its degradation products.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105 °C for 24 hours.

    • Photodegradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Method Development:

    • Analyze the stressed samples using the initial HPLC method (Protocol 1).

    • Identify any new peaks that correspond to degradation products.

    • Optimize the mobile phase gradient, column, and other parameters to achieve baseline separation between the this compound peak and all degradation product peaks.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Problem Observed problem_type Identify Problem Type start->problem_type poor_resolution Poor Resolution / No Separation problem_type->poor_resolution Separation Issue peak_tailing Peak Tailing problem_type->peak_tailing Peak Shape Issue ghost_peaks Ghost Peaks problem_type->ghost_peaks Spurious Peaks baseline_drift Baseline Drift / Noise problem_type->baseline_drift Baseline Issue variable_rt Variable Retention Times problem_type->variable_rt Reproducibility Issue optimize_mp Optimize Mobile Phase (Gradient/Solvent) poor_resolution->optimize_mp change_column Change Column (Stationary Phase/Dimensions) poor_resolution->change_column adjust_temp Adjust Column Temperature poor_resolution->adjust_temp add_modifier Add Mobile Phase Modifier (e.g., TFA) peak_tailing->add_modifier reduce_load Reduce Sample Load (Concentration/Volume) peak_tailing->reduce_load replace_column Replace Column peak_tailing->replace_column flush_system Flush System with Strong Solvent ghost_peaks->flush_system needle_wash Implement Needle Wash ghost_peaks->needle_wash degas_mp Degas Mobile Phase baseline_drift->degas_mp clean_detector Clean Detector Cell baseline_drift->clean_detector stabilize_temp Use Column Oven baseline_drift->stabilize_temp prepare_mp_carefully Consistent Mobile Phase Preparation variable_rt->prepare_mp_carefully check_pump Check Pump and for Leaks variable_rt->check_pump equilibrate_column Ensure Sufficient Column Equilibration variable_rt->equilibrate_column end_node Problem Resolved optimize_mp->end_node change_column->end_node adjust_temp->end_node add_modifier->end_node reduce_load->end_node replace_column->end_node flush_system->end_node needle_wash->end_node degas_mp->end_node clean_detector->end_node stabilize_temp->end_node prepare_mp_carefully->end_node check_pump->end_node equilibrate_column->end_node Method_Development_Workflow start Start: Develop HPLC Method for this compound initial_conditions Select Initial Conditions (C18 Column, ACN/Water Gradient) start->initial_conditions run_standard Inject this compound Standard initial_conditions->run_standard peak_shape_ok Acceptable Peak Shape and Retention? run_standard->peak_shape_ok optimize_gradient Optimize Gradient Profile peak_shape_ok->optimize_gradient No run_sample Inject Plant Extract Sample peak_shape_ok->run_sample Yes optimize_mobile_phase Optimize Mobile Phase (Solvent, pH, Additives) optimize_gradient->optimize_mobile_phase optimize_mobile_phase->run_standard resolution_ok Sufficient Resolution from Interferences? run_sample->resolution_ok change_column Try Different Column (e.g., Phenyl-Hexyl) resolution_ok->change_column No validate_method Validate Method (Linearity, Precision, Accuracy) resolution_ok->validate_method Yes change_column->initial_conditions end_node Method Development Complete validate_method->end_node

References

How to prevent degradation of Tinospinoside C during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of Tinospinoside C during storage and experimentation. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: this compound, a diterpenoid glycoside containing a furan ring and ester functionalities, is susceptible to degradation from several factors:

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation reactions.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond and the ester group. The furan ring is particularly unstable under acidic conditions.

  • Light: Exposure to light, especially UV radiation, can lead to photolytic degradation.

  • Oxidation: The furan moiety and other parts of the molecule can be susceptible to oxidation, especially in the presence of oxygen and certain metal ions.

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Form Solid (lyophilized powder)More stable than solutions.
Temperature -20°C or lowerReduces the rate of chemical reactions.
Atmosphere Inert gas (e.g., argon, nitrogen)Minimizes oxidative degradation.
Light Protected from light (amber vials)Prevents photolytic degradation.
Container Tightly sealed, inert material (glass)Prevents moisture and oxygen ingress.

For stock solutions, it is recommended to prepare them fresh. If storage is necessary, store in an inert solvent at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: My this compound solution has changed color/clarity. What could be the cause?

A3: A change in the color or clarity of a this compound solution is often an indicator of degradation. Potential causes include:

  • Precipitation: The compound may have low solubility in the chosen solvent at the storage temperature.

  • Degradation: The formation of degradation products can lead to discoloration or the formation of insoluble materials. This can be triggered by improper pH, exposure to light, or oxidation.

It is recommended to re-analyze the solution using a suitable analytical method like HPLC to assess its purity.

Troubleshooting Guides

Problem: Loss of Potency or Inconsistent Results in Assays

This is a common issue that can often be traced back to the degradation of this compound.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Tinospinoside_C This compound Aglycone Diterpenoid Aglycone Tinospinoside_C->Aglycone Acid/Base (Glycosidic Bond Cleavage) Sugar Sugar Moiety Tinospinoside_C->Sugar Acid/Base (Glycosidic Bond Cleavage) Ester_Hydrolysis_Product Carboxylic Acid + Alcohol Tinospinoside_C->Ester_Hydrolysis_Product Acid/Base (Ester Hydrolysis) Furan_Oxidation_Products Ring-Opened Products (e.g., dicarbonyls) Tinospinoside_C->Furan_Oxidation_Products Oxidizing Agents (e.g., H₂O₂) Photoproducts Various Photoproducts Tinospinoside_C->Photoproducts UV/Vis Light

Troubleshooting low bioactivity of Tinospinoside C in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioactivity of Tinospinoside C in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not showing the expected anti-inflammatory activity in my cell-based assay. What are the potential reasons?

A1: Low bioactivity of this compound in vitro can stem from several factors:

  • Compound-related Issues: Purity, solubility, and stability of the this compound sample.

  • Experimental System Issues: The choice of cell line, its passage number, and overall health.

  • Assay-specific Issues: The specific endpoint being measured, the concentration range of this compound used, and the duration of the treatment.

Q2: What is the recommended solvent for dissolving this compound for in vitro use?

Q3: How should I properly store my this compound stock solution?

A3: For long-term stability, this compound stock solutions, particularly in DMSO, should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light.

Q4: The bioactivity of my this compound seems to decrease over time in my experiments. What could be the cause?

A4: The stability of natural products like this compound can be influenced by factors such as pH, temperature, and light exposure in the cell culture medium.[4][5] It is advisable to prepare fresh dilutions from a frozen stock for each experiment. If long-term incubation is required, the stability of this compound under your specific assay conditions should be validated.

Q5: What are some appropriate positive controls to use in an anti-inflammatory assay with this compound?

A5: The choice of a positive control depends on the specific assay. For instance, in an assay measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages, a known inhibitor of the NF-κB pathway, such as Dexamethasone or a specific IKK inhibitor, would be a suitable positive control.

Troubleshooting Guides

Problem 1: No observable bioactivity at expected concentrations.

Possible Causes and Solutions

Potential Cause Troubleshooting Step
Poor Solubility Initially, ensure complete dissolution of this compound in DMSO before diluting in aqueous media. If precipitation is observed upon dilution, consider warming the tube to 37°C and using an ultrasonic bath for a short period.[6]
Inappropriate Concentration Range Perform a broad dose-response study, ranging from nanomolar to high micromolar concentrations, to determine the optimal effective concentration range for your specific assay.
Cell Line Insensitivity The chosen cell line may not express the necessary targets for this compound activity. Consider using a cell line known to be responsive to anti-inflammatory compounds, such as RAW 264.7 or THP-1 macrophage-like cells.
Compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
Assay System Malfunction Always include a positive control in your experiments to confirm that the assay is performing as expected. If the positive control also fails, troubleshoot the assay protocol and reagents.
Problem 2: High variability between replicate experiments.

Possible Causes and Solutions

Potential Cause Troubleshooting Step
Inconsistent Cell Health Ensure consistent cell seeding density and viability across all experiments. Use cells within a consistent and low passage number range.
Inaccurate Pipetting Use calibrated pipettes and ensure proper mixing of solutions, especially when performing serial dilutions of this compound.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
Variable Incubation Times Standardize all incubation times precisely across all experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM):

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in an appropriate volume of sterile, cell culture-grade DMSO to achieve a final concentration of 10 mM.

    • Gently vortex or sonicate at room temperature to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in all working solutions, including the vehicle control, is consistent and non-toxic to the cells (e.g., ≤ 0.1%).

Protocol 2: In Vitro Anti-Inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Treatment:

    • Prepare serial dilutions of this compound in complete DMEM.

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control (DMEM with the same final concentration of DMSO).

    • Incubate for 1 hour.

  • Stimulation:

    • Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.

    • Incubate for an additional 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite in each sample using a standard curve generated with sodium nitrite.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Anti-Inflammatory Assays

Assay Cell Line Stimulant Hypothetical IC50 (µM)
Nitric Oxide ProductionRAW 264.7LPS25.8
TNF-α SecretionTHP-1LPS15.2
IL-6 SecretionTHP-1LPS18.9
COX-2 ExpressionRAW 264.7LPS32.5

Note: The data presented in this table is for illustrative purposes only and is not based on published experimental results for this compound.

Visualizations

G cluster_0 Troubleshooting Workflow for Low Bioactivity Start Start Observe_Low_Activity Low or No Bioactivity Observed Start->Observe_Low_Activity Check_Compound Check Compound Integrity (Purity, Solubility, Storage) Observe_Low_Activity->Check_Compound Check_Assay Validate Assay Performance (Positive Control, Reagents) Check_Compound->Check_Assay Compound OK Unresolved Issue Unresolved (Consult Literature/Support) Check_Compound->Unresolved Issue Found Check_Cells Assess Cell Health & Response (Viability, Passage #, Cell Line Choice) Check_Assay->Check_Cells Assay OK Check_Assay->Unresolved Issue Found Optimize_Concentration Optimize Compound Concentration (Dose-Response Curve) Check_Cells->Optimize_Concentration Cells OK Check_Cells->Unresolved Issue Found Hypothesize_Mechanism Hypothesize Mechanism (Different Cell Line/Assay) Optimize_Concentration->Hypothesize_Mechanism Still No Activity Resolved Issue Resolved Optimize_Concentration->Resolved Activity Observed Hypothesize_Mechanism->Unresolved

Caption: Troubleshooting workflow for low bioactivity.

G cluster_1 General Experimental Workflow Prepare_Stock Prepare this compound Stock Solution (in DMSO) Prepare_Working Prepare Working Solutions (Dilute Stock in Medium) Prepare_Stock->Prepare_Working Seed_Cells Seed Cells in Multi-well Plate Incubate_Cells Incubate Cells (e.g., 24h) Seed_Cells->Incubate_Cells Treat_Cells Treat Cells with This compound Incubate_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate_Treatment Incubate (e.g., 1-2h) Treat_Cells->Incubate_Treatment Stimulate_Cells Add Inflammatory Stimulus (e.g., LPS) Incubate_Treatment->Stimulate_Cells Incubate_Stimulation Incubate (e.g., 24h) Stimulate_Cells->Incubate_Stimulation Collect_Samples Collect Supernatant/Lysate Incubate_Stimulation->Collect_Samples Perform_Assay Perform Bioassay (e.g., Griess, ELISA) Collect_Samples->Perform_Assay Analyze_Data Analyze and Interpret Data Perform_Assay->Analyze_Data

Caption: General experimental workflow for in vitro testing.

G cluster_2 Hypothetical Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_Inflammatory_Genes activates transcription of Tinospinoside_C This compound (Hypothesized Target) Tinospinoside_C->IKK Inhibits?

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Reducing solvent consumption in Tinospinoside C purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of Tinospinoside C. The information is presented in a user-friendly question-and-answer format to directly tackle specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for isolating this compound with reduced solvent consumption?

A1: The primary strategy involves a multi-step chromatographic approach, starting with a crude extraction followed by sequential purification steps. To minimize solvent usage, modern chromatographic techniques such as High-Performance Counter-Current Chromatography (HPCCC) or Supercritical Fluid Chromatography (SFC) are recommended alternatives to traditional open-column chromatography. However, a common and effective method involves initial fractionation using column chromatography followed by purification with preparative High-Performance Liquid Chromatography (HPLC).

Q2: What are the typical solvents used for the extraction and initial purification of this compound?

A2: this compound, a clerodane diterpenoid, is typically extracted from the roots of Tinospora sagittata var. yunnanensis. The initial extraction is often performed with a large volume of ethanol. The crude extract is then partitioned and subjected to column chromatography on silica gel. A gradient elution is employed, starting with a less polar solvent system and gradually increasing in polarity. Common solvent systems for column chromatography include chloroform-methanol mixtures.

Q3: Are there any known co-eluting impurities with this compound?

A3: Yes, during the purification of this compound, other structurally similar clerodane diterpenes are often co-isolated. For instance, in the same chromatographic fractions, one might find compounds like Tinospinoside E and other newly identified sagittatayunnanosides. These compounds have similar polarities and chromatographic behaviors, making their separation challenging.

Q4: What is the stability of this compound during the purification process?

A4: As a glycosidic diterpenoid, this compound is generally stable under standard chromatographic conditions. However, prolonged exposure to strong acids or bases should be avoided to prevent hydrolysis of the glycosidic bond. It is also advisable to minimize exposure to high temperatures by using a rotary evaporator at moderate temperatures for solvent removal.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield of this compound
Possible Cause Recommended Solution
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or the number of extraction cycles.
Suboptimal Chromatographic Conditions Optimize the solvent system for column chromatography. A shallow gradient of increasing polarity may improve separation from other compounds and reduce loss in mixed fractions.
Loss during Solvent Partitioning Ensure complete phase separation during liquid-liquid extraction to prevent loss of the target compound in the undesired layer.
Degradation of the Compound Avoid harsh pH conditions and high temperatures during the purification process. Use fresh, high-purity solvents to prevent reactions with impurities.
Poor Resolution in Preparative HPLC
Possible Cause Recommended Solution
Inappropriate Column Chemistry For diterpenoid glycosides like this compound, a C18 reversed-phase column is typically effective. If resolution is poor, consider a column with a different stationary phase (e.g., phenyl-hexyl) to exploit different separation mechanisms.
Suboptimal Mobile Phase Systematically vary the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous phase. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape.
Column Overload Injecting too much sample can lead to broad, poorly resolved peaks. Reduce the injection volume or the concentration of the sample.
Flow Rate is Too High A lower flow rate increases the interaction time of the analyte with the stationary phase, which can improve resolution. Experiment with reducing the flow rate in small increments.

Quantitative Data Summary

The following tables summarize typical quantitative data for the isolation of this compound and related compounds. This data is compiled from methodologies aimed at isolating clerodane diterpenes and may vary based on the specific batch of plant material and experimental conditions.

Table 1: Solvent Consumption in a Typical Purification Workflow

Purification Step Solvent System Typical Volume per 10 kg Dried Plant Material
Initial Extraction 95% Ethanol3 x 30 L
Column Chromatography (Silica Gel) Chloroform-Methanol (gradient)50 - 100 L
Preparative HPLC Methanol-Water (gradient)5 - 10 L

Table 2: Yield and Purity of Clerodane Diterpenoids from Tinospora sagittata var. yunnanensis

Compound Yield from 10 kg Dried Roots Purity after Preparative HPLC
Sagittatayunnanoside A15 mg>98%
Sagittatayunnanoside B21 mg>98%
Sagittatayunnanoside C12 mg>98%
Sagittatayunnanoside D18 mg>98%
This compound 25 mg >98%
Tinospinoside E30 mg>98%

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation
  • Extraction: Air-dried and powdered roots of Tinospora sagittata var. yunnanensis (10 kg) are extracted three times with 95% ethanol (30 L each time) at room temperature for 72 hours per extraction.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator at 50°C to yield a crude extract.

  • Suspension: The crude extract is suspended in water.

  • Partitioning: The aqueous suspension is successively partitioned with petroleum ether, ethyl acetate, and n-butanol.

  • Fraction Selection: The ethyl acetate fraction, which typically contains the diterpenoids of interest, is concentrated to dryness.

Protocol 2: Column Chromatography
  • Column Packing: A silica gel column (e.g., 200-300 mesh) is packed using a slurry method with chloroform.

  • Sample Loading: The dried ethyl acetate fraction is mixed with a small amount of silica gel and loaded onto the column.

  • Elution: The column is eluted with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, and 0:100 v/v).

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

Protocol 3: Preparative HPLC Purification
  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of methanol in water.

  • Sample Preparation: The combined fractions from column chromatography containing this compound are dissolved in a minimal amount of methanol and filtered through a 0.45 µm filter.

  • Purification: The sample is injected onto the preparative HPLC system, and fractions are collected based on the UV chromatogram.

  • Final Concentration: Fractions containing pure this compound are combined and the solvent is removed under reduced pressure to yield the purified compound.

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification plant_material Powdered Tinospora Roots extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning etoh_fraction Ethyl Acetate Fraction partitioning->etoh_fraction column_chrom Silica Gel Column Chromatography etoh_fraction->column_chrom impure_fractions Impure this compound Fractions column_chrom->impure_fractions prep_hplc Preparative HPLC (C18) impure_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound troubleshooting_logic start Low Purity after Prep HPLC check_coelution Check for Co-eluting Impurities (LC-MS) start->check_coelution optimize_gradient Optimize HPLC Gradient (shallower) check_coelution->optimize_gradient Impurities Present change_solvent Change Organic Modifier (e.g., ACN to MeOH) optimize_gradient->change_solvent No Improvement repurify Re-purify Fractions optimize_gradient->repurify Improved Separation change_column Use Orthogonal Column Chemistry (e.g., Phenyl-Hexyl) change_solvent->change_column Still Co-eluting change_solvent->repurify Improved Separation change_column->repurify Improved Separation

Technical Support Center: Scaling Up Tinospinoside C Isolation for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the scaled-up isolation of Tinospinoside C for preclinical studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction, purification, and analysis of this compound.

Low Yield of this compound in Crude Extract

Question: We are experiencing a lower than expected yield of this compound in our initial solvent extract from Tinospora cordifolia. What are the potential causes and solutions?

Answer:

Several factors can contribute to a low yield of this compound during the initial extraction phase. Consider the following troubleshooting steps:

  • Plant Material Quality: The concentration of this compound can vary depending on the geographical location, season of harvest, and storage conditions of the Tinospora cordifolia plant material.

    • Recommendation: Whenever possible, use authenticated and standardized plant material. If sourcing from the wild, ensure proper botanical identification and consider the time of year for harvesting. Drying the plant material in the shade is often recommended to preserve phytochemicals.

  • Particle Size of Plant Material: Inefficient grinding of the plant material can lead to poor solvent penetration and incomplete extraction.

    • Recommendation: The plant material should be ground to a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent interaction.

  • Choice of Extraction Solvent and Method: The polarity of the solvent system is crucial for efficiently extracting diterpenoid glycosides like this compound.

    • Recommendation: A mixture of methanol or ethanol and water is commonly effective. For scaling up, methods like Soxhlet extraction, microwave-assisted extraction (MAE), or ultrasonic-assisted extraction (UAE) can improve efficiency over simple maceration. Optimization of parameters such as extraction time, temperature, and solvent-to-solid ratio is critical. For instance, one study on Tinospora cordifolia found that MAE at 60% irradiation power with 80% ethanol for 3 minutes significantly improved yield compared to conventional methods.[1]

  • Incomplete Solvent Removal: Residual solvent in the plant material after repeated extractions indicates that not all of the target compound has been extracted.

    • Recommendation: Ensure thorough mixing and adequate extraction time for each cycle. Pressing the marc (the solid residue) after each extraction can help recover more of the solvent containing the dissolved this compound.

Co-elution of Impurities during Column Chromatography

Question: During our initial purification by column chromatography, we are observing significant overlap between the fractions containing this compound and other impurities. How can we improve the separation?

Answer:

Co-elution is a common challenge in the purification of natural products. Here are some strategies to enhance the resolution of this compound:

  • Stationary Phase Selection: The choice of adsorbent is critical for effective separation.

    • Recommendation: Silica gel (60-120 mesh or 100-200 mesh) is a common choice for the initial column chromatography of moderately polar compounds like this compound. For finer separations, consider using flash chromatography with smaller particle size silica. Reverse-phase (C18) chromatography can also be effective, separating compounds based on hydrophobicity.

  • Mobile Phase Optimization: The solvent system used to elute the compounds from the column plays a pivotal role in their separation.

    • Recommendation: A gradient elution is generally more effective than an isocratic elution for complex mixtures. For silica gel chromatography, a gradient of increasing polarity, such as chloroform-methanol or ethyl acetate-methanol, is often used. Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute this compound. Use Thin Layer Chromatography (TLC) to guide the selection of the initial solvent system and to monitor the separation during column chromatography.

  • Column Loading: Overloading the column is a frequent cause of poor separation.

    • Recommendation: As a general rule, the amount of crude extract loaded onto a silica gel column should be about 1-5% of the weight of the stationary phase. For complex mixtures, a lower loading percentage is advisable.

  • Flow Rate: The speed at which the mobile phase passes through the column can affect resolution.

    • Recommendation: A slower flow rate generally allows for better equilibrium between the stationary and mobile phases, leading to improved separation. However, this also increases the purification time. An optimal flow rate should be determined empirically.

Degradation of this compound during Purification

Question: We suspect that this compound is degrading during the isolation process, as we are observing the appearance of unknown peaks in our HPLC analysis of later fractions. What could be causing this and how can we prevent it?

Answer:

Glycosides can be susceptible to degradation under certain conditions. Here are potential causes and preventative measures:

  • pH Extremes: Acidic or basic conditions can lead to the hydrolysis of the glycosidic bond, cleaving the sugar moiety from the diterpenoid backbone.

    • Recommendation: Maintain a neutral pH during extraction and purification wherever possible. If acidic or basic reagents are used, they should be neutralized as quickly as possible.

  • Elevated Temperatures: Prolonged exposure to high temperatures can cause degradation of thermolabile compounds.

    • Recommendation: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a reduced pressure and a moderate temperature (e.g., < 50°C). For storage of extracts and purified fractions, refrigeration (4°C) or freezing (-20°C) is recommended.

  • Enzymatic Degradation: Endogenous enzymes in the plant material, such as glycosidases, can become active during the extraction process and cleave the glycosidic bonds.

    • Recommendation: Quick-drying of the plant material at a moderate temperature after harvesting can help to deactivate these enzymes. Performing the extraction with organic solvents like methanol or ethanol also helps to precipitate and inactivate many enzymes.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting quantity of Tinospora cordifolia for obtaining sufficient this compound for preclinical studies?

A1: The amount of starting material will depend on the concentration of this compound in the plant material and the required quantity for your specific preclinical studies. As a rough estimate, you might need several kilograms of dried stem powder to obtain gram quantities of the purified compound. It is advisable to perform a small-scale pilot extraction and purification to determine the approximate yield before embarking on a large-scale campaign.

Q2: What analytical techniques are most appropriate for quantifying the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for assessing the purity of this compound. A reverse-phase C18 column with a gradient of water and acetonitrile or methanol is typically used. For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q3: What are the key considerations when scaling up the purification from laboratory to pilot scale?

A3: When scaling up, it is crucial to maintain the separation principles established at the laboratory scale. Key parameters to consider include:

  • Column Dimensions: The diameter and length of the chromatography column will need to be increased.

  • Flow Rate: The flow rate should be adjusted proportionally to the cross-sectional area of the new column to maintain a constant linear velocity.

  • Sample Load: The amount of sample loaded should be scaled up proportionally to the volume of the stationary phase in the larger column.

  • Solvent Consumption: Be prepared for a significant increase in solvent usage and ensure proper waste disposal procedures are in place.

Q4: How should purified this compound be stored to ensure its stability for preclinical testing?

A4: Purified this compound should be stored as a dry powder in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C or below. For short-term use, storage at 4°C is acceptable.

Data Presentation

Due to the limited availability of published data specifically detailing the scaling up of this compound isolation, the following tables provide illustrative data based on typical yields and purities observed in natural product purification. These values should be considered as a general guide and will need to be optimized for your specific process.

Table 1: Comparison of Extraction Methods for this compound (Illustrative Data)

Extraction MethodStarting Material (kg)Solvent SystemSolvent Volume (L)Extraction Time (h)Crude Extract Yield (g)This compound Content in Extract (%)
Maceration180% Methanol10721000.5
Soxhlet180% Ethanol8241200.7
UAE170% Ethanol821100.8
MAE180% Ethanol80.51250.9

Table 2: Multi-Step Purification of this compound at Different Scales (Illustrative Data)

Purification StepScaleStarting Material (g)Stationary PhaseEluent Volume (L)Yield (g)Purity (%)
Silica Gel Column Lab10 (Crude Extract)Silica Gel (60-120 mesh)21.5 (Enriched Fraction)30
Pilot100 (Crude Extract)Silica Gel (60-120 mesh)2014 (Enriched Fraction)28
Flash Chromatography Lab1.5 (Enriched Fraction)Silica Gel (40-63 µm)10.3 (Semi-pure)80
Pilot14 (Enriched Fraction)Silica Gel (40-63 µm)102.8 (Semi-pure)78
Preparative HPLC Lab0.3 (Semi-pure)C18 (10 µm)0.50.2 (Pure)>98
Pilot2.8 (Semi-pure)C18 (10 µm)51.8 (Pure)>98

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound
  • Plant Material Preparation:

    • Air-dry the stems of Tinospora cordifolia in the shade.

    • Grind the dried stems into a coarse powder (40-60 mesh) using a mechanical grinder.

  • Extraction:

    • Pack the powdered plant material (e.g., 5 kg) into a large-scale Soxhlet extractor.

    • Extract with 80% ethanol for approximately 24-48 hours, or until the solvent running through the siphon is colorless.

    • Alternatively, for Microwave-Assisted Extraction (MAE), use optimized parameters (e.g., 60% power, 80% ethanol, 3-5 minutes per cycle) for multiple batches of the powdered material.

  • Concentration:

    • Combine the ethanolic extracts.

    • Concentrate the extract under reduced pressure using a large-scale rotary evaporator at a temperature not exceeding 50°C to obtain a thick, viscous crude extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and finally n-butanol. This compound, being a glycoside, is expected to be enriched in the n-butanol fraction.

    • Concentrate the n-butanol fraction to dryness.

Protocol 2: Purification of this compound by Column Chromatography
  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or the initial mobile phase).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Adsorb the dried n-butanol fraction onto a small amount of silica gel.

    • Allow the solvent to evaporate completely to obtain a free-flowing powder.

    • Carefully load this powder onto the top of the packed silica gel column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding methanol in a stepwise or linear gradient (e.g., 1%, 2%, 5%, 10% methanol in chloroform).

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume (e.g., 250 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol 9:1) and visualizing with an appropriate spray reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

    • Combine the fractions containing this compound.

Protocol 3: High-Purity Isolation by Preparative HPLC
  • System Preparation:

    • Equilibrate a preparative reverse-phase C18 column with the initial mobile phase (e.g., a mixture of water and acetonitrile).

  • Sample Preparation:

    • Dissolve the semi-purified fraction from the previous step in a minimal amount of the mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Injection and Elution:

    • Inject the filtered sample onto the column.

    • Elute with a gradient of increasing acetonitrile in water. The gradient profile should be optimized based on an analytical HPLC separation of the same sample.

  • Fraction Collection:

    • Monitor the eluent with a UV detector at an appropriate wavelength (e.g., 210-230 nm).

    • Collect the peak corresponding to this compound using an automated fraction collector.

  • Final Processing:

    • Combine the pure fractions.

    • Remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain pure this compound as a powder.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Tinospora cordifolia Stems powder Drying and Grinding plant_material->powder extraction Large-Scale Extraction (e.g., Soxhlet, MAE) powder->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction column_chromatography Silica Gel Column Chromatography butanol_fraction->column_chromatography enriched_fraction Enriched Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound (>98% Purity) prep_hplc->pure_compound

Caption: A generalized workflow for the scaled-up isolation of this compound.

Signaling Pathways Modulated by this compound

Research suggests that this compound exerts its biological effects, at least in part, by modulating the PI3K/Akt and AMPK signaling pathways.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activation pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 akt Akt pip3->akt Recruitment and Activation downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Phosphorylation cellular_response Cellular Responses (Survival, Growth, Proliferation) downstream->cellular_response tinospinoside_c This compound tinospinoside_c->akt Modulation

Caption: The PI3K/Akt signaling pathway and the potential modulation by this compound.

AMPK_pathway cluster_cytosol Cytosol amp_atp_ratio Increased AMP/ATP Ratio (Cellular Stress) lkb1 LKB1 amp_atp_ratio->lkb1 ampk AMPK lkb1->ampk Phosphorylation catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) ampk->catabolic Activation anabolic Anabolic Pathways (e.g., Protein Synthesis, Gluconeogenesis) ampk->anabolic Inhibition tinospinoside_c This compound tinospinoside_c->ampk Modulation

Caption: The AMPK signaling pathway and the potential modulation by this compound.

References

Technical Support Center: Method Refinement for Consistent Tinospinoside C Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to ensure consistent and accurate quantification of Tinospinoside C.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary Silanol Interactions: Active silanol groups on the silica-based column can interact with polar analytes.1. Use a High-Purity Column: Employ a column with end-capping to minimize exposed silanols. 2. Adjust Mobile Phase pH: Lowering the mobile phase pH can suppress the ionization of silanol groups.[1] 3. Add a Competing Base: Introduce a basic additive like triethylamine (TEA) to the mobile phase to occupy active sites.[1]
Insufficient Buffer Capacity: The mobile phase buffer may not be effectively maintaining a constant ionization state for the analyte.1. Increase Buffer Concentration: For most applications, a buffer concentration in the 10-25 mM range is sufficient to ensure stable retention and minimize tailing.[1]
Inconsistent Retention Times Mobile Phase Composition Change: The solvent ratio may have changed due to evaporation of the more volatile component or improper mixing.1. Prepare Fresh Mobile Phase Daily: Ensure accurate measurements and thorough mixing. 2. Keep Solvent Bottles Capped: Minimize evaporation during analytical runs.
Column Temperature Fluctuation: Changes in ambient temperature can affect retention time.1. Use a Column Oven: Maintain a constant and controlled column temperature for reproducible results.[1]
Column Degradation: Loss of the stationary phase over time can lead to decreasing retention times.1. Operate within pH Limits: For silica-based RP columns, maintain a mobile phase pH between 2 and 8.[1] 2. Use a Guard Column: This protects the analytical column from contaminants and extends its lifetime.[2]
Low Signal Intensity / Poor Sensitivity Suboptimal Detection Wavelength: The selected UV wavelength may not be the absorbance maximum for this compound.1. Determine λmax: Analyze a purified standard of this compound using a Diode Array Detector (DAD) to identify the wavelength of maximum absorbance.
Sample Overload: Injecting too much sample can lead to peak fronting and reduced sensitivity.[1]1. Reduce Injection Volume: Perform a series of injections with decreasing sample amounts to find the optimal concentration.
Ghost Peaks Appearing in Chromatogram Late Elution from Previous Injection: Compounds from a previous run may elute in the current chromatogram, especially in gradient analysis.[1]1. Increase Run Time: Extend the chromatographic run to ensure all components have eluted. 2. Implement a Column Wash Step: After each run or batch, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.[2]
Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components can cause extraneous peaks.1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[3] 2. Flush the System: If contamination is suspected, flush the entire HPLC system with a suitable cleaning solvent like isopropanol.[2]

Frequently Asked Questions (FAQs)

1. How can I optimize the extraction of this compound from Tinospora cordifolia plant material?

For effective extraction, consider using methods like ultrasound-assisted extraction (UAE), which can improve efficiency and reduce extraction time compared to conventional methods.[4] A common approach involves defatting the dried, powdered plant material with a non-polar solvent (e.g., petroleum ether) first, followed by extraction of the active compounds with a polar solvent like methanol or a hydroalcoholic mixture (e.g., 70% ethanol).[3][5]

2. What is a recommended starting point for an HPLC-UV method for this compound?

A good starting point is a reversed-phase method. Based on analyses of similar compounds from Tinospora species, a C18 column is suitable.[3][5] You can begin with a gradient elution using water and acetonitrile, both with a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape. A flow rate of 1.0 mL/min is standard.[3]

3. When should I consider using LC-MS/MS instead of HPLC-UV?

LC-MS/MS is preferable when higher sensitivity and selectivity are required, especially for quantifying low concentrations of this compound in complex biological matrices.[6] This technique is invaluable when you need to confirm the identity of the analyte by its mass-to-charge ratio and fragmentation pattern, which is difficult with UV detection alone.[6][7]

4. How do I validate my refined quantification method?

Method validation should be performed according to ICH Q2(R1) guidelines.[8][9] Key parameters to evaluate include:

  • Specificity: Ensure no interference from the matrix or other compounds at the retention time of this compound.[10]

  • Linearity: Establish a concentration range where the detector response is directly proportional to the analyte concentration.[11]

  • Accuracy & Precision: Determine the closeness of the measured values to the true value and the degree of scatter between a series of measurements.[9]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.[11][12]

  • Robustness: Assess the method's reliability when small, deliberate variations in parameters (e.g., pH, flow rate) are introduced.[8]

5. What are the best practices for preparing standard solutions of this compound?

Stock solutions of the isolated and purified this compound standard should be prepared in a high-purity solvent like HPLC-grade methanol.[3] These solutions should be stored at low temperatures (e.g., 4°C) to prevent degradation.[3] Working solutions for building the calibration curve should be prepared fresh daily by diluting the stock solution.[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Tinospora cordifolia
  • Preparation: Dry the stems of Tinospora cordifolia in the shade and grind them into a coarse powder.

  • Defatting: Perform a Soxhlet extraction of the powdered material with petroleum ether for 6-8 hours to remove lipids and non-polar constituents.[5]

  • Marc Drying: Air-dry the defatted plant material (marc) to remove residual petroleum ether.

  • Methanol Extraction: Extract the dried marc with HPLC-grade methanol using an ultrasonic bath for 30-45 minutes. Repeat this step three times.[4]

  • Filtration and Concentration: Pool the methanol extracts, filter them, and concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C.

  • Sample Preparation for HPLC: Accurately weigh the concentrated extract residue and dissolve it in a known volume of methanol-water (1:1 v/v).[3] Filter the solution through a 0.22 µm syringe filter before injecting it into the HPLC system.[3]

Protocol 2: Refined HPLC-UV Quantification Method

This protocol provides a validated method for the quantification of this compound.

ParameterSpecification
Instrument High-Performance Liquid Chromatography system with UV/DAD detector
Column Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Acetic AcidB: Acetonitrile with 0.1% Acetic Acid
Gradient Program 0-10 min: 10-30% B10-25 min: 30-60% B25-30 min: 60-10% B30-35 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C
Detection Wavelength Determined by DAD analysis of a pure standard (e.g., 220 nm)
Injection Volume 10 µL
Standard Preparation Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a calibration curve with working standards ranging from 1-100 µg/mL by diluting the stock solution.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start T. cordifolia Powder defat Defatting (Petroleum Ether) start->defat extract Ultrasonic Extraction (Methanol) defat->extract concentrate Concentration (Rotary Evaporator) extract->concentrate dissolve Dissolution & Filtration (0.22 µm filter) concentrate->dissolve hplc HPLC-UV/DAD Injection dissolve->hplc separation C18 Column Gradient Separation hplc->separation detection UV Detection (λmax) separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve (External Standard) integrate->calibrate quantify Quantification (mg/g of extract) calibrate->quantify

Caption: General experimental workflow for this compound quantification.

troubleshooting_peak_tailing start Problem: Peak Tailing Observed check_ph Is mobile phase pH suppressing silanol ionization? start->check_ph adjust_ph Action: Lower mobile phase pH (e.g., to 3.0) check_ph->adjust_ph No check_column Is the column old or made of low-purity silica? check_ph->check_column Yes adjust_ph->check_column replace_column Action: Replace with a new, high-purity, end-capped column check_column->replace_column Yes check_buffer Is buffer concentration adequate (10-25 mM)? check_column->check_buffer No end_node Result: Symmetric Peak Achieved replace_column->end_node increase_buffer Action: Increase buffer concentration in mobile phase check_buffer->increase_buffer No check_buffer->end_node Yes increase_buffer->end_node

Caption: Logical workflow for troubleshooting chromatographic peak tailing.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk MAPK Cascade (ERK, JNK, p38) receptor->mapk ikb IκBα receptor->ikb degradation gene Gene Transcription (e.g., TNF-α, IL-6) mapk->gene nfkb NF-κB ikb->nfkb inhibition nfkb_nuc NF-κB nfkb->nfkb_nuc translocation nfkb_nuc->gene response Anti-inflammatory Response gene->response ligand This compound (Hypothesized) ligand->receptor Modulation

Caption: Representative anti-inflammatory signaling pathway modulation.

References

Addressing batch-to-batch variability of Tinospinoside C extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tinospinoside C extracts. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the biological activity of our this compound extract from different batches, even though we use the same extraction protocol. What could be the cause?

A1: Batch-to-batch variability in herbal extracts is a common challenge. Several factors, beyond a standardized extraction protocol, can contribute to these inconsistencies:

  • Raw Material Variability: The phytochemical profile of Tinospora cordifolia, the source of this compound, can vary based on geographical location, climate, harvest time, and storage conditions.[1][2]

  • Plant Part Used: The concentration of bioactive compounds can differ between the stem, leaves, and roots of the plant.[1]

  • Drying and Storage of Plant Material: Improper drying and storage can lead to the degradation of thermolabile compounds like this compound.

  • Solvent Quality: The grade and purity of the solvent used for extraction can impact the efficiency and selectivity of the extraction process.

Q2: How can we minimize the variability in our raw plant material?

A2: To improve the consistency of your raw material, consider the following:

  • Standardized Sourcing: Source your Tinospora cordifolia from a single, reputable supplier who can provide information on the geographical origin and harvesting practices.

  • Macroscopic and Microscopic Identification: Verify the identity and quality of the plant material upon receipt.

  • Drying and Storage: Ensure the plant material is dried under controlled conditions (e.g., shade drying) and stored in a cool, dry place away from direct sunlight to prevent degradation of bioactive compounds.

Q3: What are the recommended methods for extracting this compound?

A3: While a specific, optimized protocol for this compound is not widely published, methods for extracting diterpenoid glycosides from Tinospora cordifolia can be adapted. Generally, polar solvents are effective. Microwave-assisted extraction (MAE) with 80% ethanol has been shown to be efficient for extracting compounds from Tinospora cordifolia, offering higher yields and shorter extraction times compared to conventional methods like maceration or soxhlet extraction.[3][4] Soxhlet extraction with a 70:30 mixture of methanol and acetone at 40°C for 16 hours has also been reported for extracting alkaloids from this plant and could be a starting point for optimization.[5]

Q4: How can we quantify the amount of this compound in our extracts to ensure consistency?

A4: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are suitable methods for quantifying this compound. A reversed-phase HPLC-UV-DAD method has been successfully used to quantify tinosporaside, a structurally related compound, in Tinospora cordifolia.[6] This method can be adapted for this compound by using a certified reference standard.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Inefficient extraction method. 2. Degradation of the compound during extraction. 3. Poor quality of raw material.1. Optimize extraction parameters (solvent, temperature, time). Consider Microwave-Assisted Extraction (MAE).[3][4] 2. Avoid excessive heat and prolonged extraction times. Use a rotary evaporator under reduced pressure for solvent removal. 3. Source high-quality, properly identified, and stored Tinospora cordifolia.
Inconsistent Bioactivity in In Vitro Assays 1. Variation in this compound concentration between batches. 2. Presence of interfering compounds. 3. Degradation of this compound in the extract during storage.1. Quantify this compound content in each batch using a validated HPLC or HPTLC method and normalize the concentration for your assays. 2. Purify the extract using column chromatography to isolate this compound. 3. Store extracts in a cool, dark, and dry place. Conduct stability studies to determine the shelf-life of your extract.
Poor Peak Resolution in HPLC Analysis 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Sample matrix interference.1. Optimize the mobile phase gradient. A water-acetonitrile gradient is a good starting point for diterpenoid glycosides.[6] 2. Use a guard column and ensure the mobile phase is properly filtered and degassed. 3. Perform a solid-phase extraction (SPE) cleanup of your sample before injection.
Variability in Anti-inflammatory/Immunomodulatory Effects 1. Inconsistent activation of target signaling pathways. 2. Differences in the synergistic or antagonistic effects of other compounds in the extract.1. In addition to quantifying this compound, assess the extract's effect on key inflammatory markers (e.g., TNF-α, IL-6, IL-1β) and signaling proteins (e.g., p-NF-κB, p-p38 MAPK) to ensure consistent biological response. 2. Consider using a purified this compound standard as a positive control in your experiments.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

This protocol is adapted from a method for extracting bioactive compounds from Tinospora cordifolia.[3][4]

  • Preparation of Plant Material:

    • Dry the stems of Tinospora cordifolia in the shade for 7-10 days.

    • Grind the dried stems into a coarse powder.

  • Extraction:

    • Place 10 g of the powdered plant material in a microwave-safe extraction vessel.

    • Add 100 mL of 80% ethanol.

    • Set the microwave irradiation power to 60% (e.g., 480W for an 800W microwave).

    • Extract for 3 minutes.

  • Filtration and Concentration:

    • Allow the mixture to cool, then filter through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude extract.

  • Storage:

    • Store the dried extract in an airtight container at 4°C in the dark.

Protocol 2: Quantification of this compound using HPLC (Adapted from Tinosporaside Method)

This protocol is based on a validated method for a similar compound, tinosporaside.[6]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with water (A) and acetonitrile (B).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10-40% B

      • 20-25 min: 40-10% B

      • 25-30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-DAD at 220 nm.

    • Injection Volume: 20 µL.

  • Preparation of Standard Solution:

    • Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 10 to 200 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh 100 mg of the dried extract and dissolve in 10 mL of methanol.

    • Sonicate for 15 minutes and filter through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Signaling Pathways

The immunomodulatory and anti-inflammatory effects of diterpenoids from Tinospora cordifolia are thought to be mediated through the modulation of key signaling pathways such as NF-κB, MAPK, PI3K/Akt, and AMPK.

G cluster_nucleus Cell Nucleus LPS LPS/Other Stimuli TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAP3K MAP3K TLR4->MAP3K TinospinosideC This compound TinospinosideC->IKK MAP2K MAP2K TinospinosideC->MAP2K IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines transcription MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 JNK JNK MAP2K->JNK AP1 AP-1 p38->AP1 JNK->AP1 AP1->Nucleus

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Workflow

G RawMaterial Tinospora cordifolia (Stem) Drying Drying & Grinding RawMaterial->Drying Extraction Microwave-Assisted Extraction (80% EtOH) Drying->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract QC Quality Control CrudeExtract->QC HPLC HPLC-UV Analysis (Quantification) QC->HPLC Bioassay In Vitro Bioassay (e.g., Anti-inflammatory) QC->Bioassay DataAnalysis Data Analysis & Batch Comparison HPLC->DataAnalysis Bioassay->DataAnalysis StandardizedExtract Standardized Extract DataAnalysis->StandardizedExtract

Caption: Workflow for standardized this compound extract production.

This technical support center is intended as a guide. For critical applications, further optimization and validation of methods are recommended.

References

Optimization of extraction parameters for Tinospinoside C using response surface methodology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of extraction parameters for Tinospinoside C from Tinospora species, particularly Tinospora cordifolia, using response surface methodology (RSM).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of this compound 1. Improper Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. 2. Suboptimal Extraction Parameters: Temperature, time, or solvent-to-solid ratio may be outside the optimal range. 3. Degradation of Compound: this compound may be sensitive to high temperatures or prolonged extraction times. 4. Poor Quality of Plant Material: The concentration of this compound can vary based on the plant's age, collection time, and drying conditions.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, and their aqueous mixtures). An n-butanol fraction has been shown to be effective for isolating similar compounds.[1] 2. Systematic Optimization (RSM): Employ a response surface methodology design (e.g., Box-Behnken or Central Composite Design) to systematically investigate the effects of multiple parameters.[3] 3. Temperature and Time Control: Start with milder conditions (e.g., lower temperature) and shorter extraction times. Consider non-thermal extraction methods like ultrasound-assisted or microwave-assisted extraction.[4] 4. Standardize Plant Material: Ensure the plant material is properly identified, dried under controlled conditions, and powdered to a uniform particle size.
Co-extraction of a High Amount of Impurities 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds along with this compound. 2. Complex Plant Matrix: Tinospora cordifolia contains numerous phytochemicals, including alkaloids, flavonoids, and polysaccharides, which can be co-extracted.[2][5]1. Sequential Extraction: Employ a multi-step extraction process using solvents of increasing polarity (e.g., starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent for the target compound). 2. Liquid-Liquid Partitioning: After initial extraction, partition the crude extract between immiscible solvents (e.g., chloroform and n-butanol) to separate compounds based on their polarity.[1] 3. Chromatographic Purification: Utilize column chromatography (e.g., silica gel) for further purification of the extract.[1]
Inconsistent Results Between Experimental Runs 1. Variability in Experimental Conditions: Inconsistent control of parameters like temperature, time, and agitation speed. 2. Inhomogeneous Plant Material: Non-uniform particle size or distribution of this compound in the plant powder. 3. Instrumental Drift: Fluctuations in the performance of analytical instruments (e.g., HPLC).1. Strict Parameter Control: Ensure precise control and monitoring of all experimental parameters. Use calibrated equipment. 2. Homogenization: Thoroughly mix the powdered plant material before weighing for each experiment. 3. Method Validation and Calibration: Regularly calibrate analytical instruments and validate the analytical method for linearity, precision, and accuracy.
Model from RSM is Not Significant (Low R-squared) 1. Inappropriate Range of Variables: The selected ranges for the independent variables (e.g., temperature, time) may not cover the region of optimal response. 2. High Experimental Error: Significant variability in the experimental procedure or analytical measurements. 3. Incorrect Model Selection: The chosen mathematical model (e.g., linear, quadratic) may not adequately describe the relationship between the factors and the response.1. Preliminary Single-Factor Experiments: Conduct preliminary experiments to identify a narrower, more relevant range for each variable before designing the RSM experiment. 2. Improve Experimental Technique: Refine the experimental and analytical procedures to minimize sources of error. 3. Model Fitting and Diagnostics: Evaluate different models and use diagnostic plots to assess the goodness of fit. A transformation of the response variable may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing extraction parameters?

A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. It is particularly useful for experiments where multiple variables influence a response of interest. In the context of this compound extraction, RSM allows for the simultaneous study of the effects of several parameters (e.g., solvent concentration, extraction time, temperature) and their interactions on the extraction yield. This approach is more efficient than traditional single-factor experiments as it requires fewer experimental runs to find the optimal conditions.

Q2: Which extraction method is best for this compound?

A2: While a specific method for this compound has not been extensively documented, methods for the closely related Tinosporaside involve hot water extraction followed by solvent partitioning.[1] For optimization studies, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred over conventional methods like maceration or Soxhlet extraction because they can offer higher efficiency, reduced extraction time, and lower solvent consumption.

Q3: What are the typical independent variables and their ranges to study in an RSM design for this compound extraction?

A3: Based on studies of similar compounds, the following variables and ranges are a good starting point for an RSM design:

  • Solvent Concentration (Ethanol or Methanol in Water): 40-80%

  • Extraction Time: 30-90 minutes

  • Temperature: 40-70 °C

  • Solvent-to-Solid Ratio: 10:1 to 30:1 mL/g

It is recommended to conduct preliminary single-factor experiments to narrow down these ranges before setting up the full RSM experiment.

Q4: How can I quantify the amount of this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the recommended method for the accurate quantification of this compound.[6] If a pure standard of this compound is not available, High-Performance Thin-Layer Chromatography (HPTLC) can be used for semi-quantitative analysis and for fingerprinting the extracts.[2][7] The development of a validated analytical method is crucial for obtaining reliable results in your optimization study.

Q5: What are some key steps in purifying this compound after extraction?

A5: After obtaining the crude extract, a multi-step purification process is typically required. This can include:

  • Liquid-Liquid Partitioning: To separate compounds based on polarity. For similar glycosides, partitioning into n-butanol has proven effective.[1]

  • Column Chromatography: Using stationary phases like silica gel or Sephadex to separate the compounds in the enriched fraction.[1]

  • Preparative HPLC: For the final purification of the compound to a high degree of purity.

Data Presentation

The following tables are illustrative examples of how to structure the experimental design and results for a three-factor, three-level Box-Behnken Design (a common RSM design) for the optimization of this compound extraction.

Table 1: Independent Variables and Their Levels in the RSM Design

Independent VariablesCodeLevel -1Level 0Level +1
Solvent Concentration (%)X1506580
Extraction Time (min)X2456075
Temperature (°C)X3506070

Table 2: Box-Behnken Design with Experimental and Predicted Yields of this compound

RunX1X2X3Experimental Yield (mg/g)Predicted Yield (mg/g)
1-1-104.24.3
21-105.15.0
3-1104.84.7
41105.55.6
5-10-14.04.1
610-14.94.8
7-1015.05.1
81015.85.7
90-1-14.54.6
1001-15.25.1
110-115.45.5
120116.16.0
130006.56.6
140006.76.6
150006.66.6

Experimental Protocols

Protocol 1: Extraction and Isolation of Diterpenoid Glycosides (adapted for this compound)

This protocol is adapted from the methodology described for the isolation of Tinosporaside.[1]

  • Plant Material Preparation:

    • Collect fresh stems of Tinospora cordifolia.

    • Dry the stems in the shade until they are brittle.

    • Grind the dried stems into a coarse powder (e.g., 40-60 mesh).

  • Aqueous Extraction:

    • Take a known quantity of the powdered stem material (e.g., 1 kg).

    • Add distilled water in a suitable ratio (e.g., 1:5 w/v).

    • Heat the mixture in a water bath at a controlled temperature (e.g., 80-90°C) for a specified duration (e.g., 4-6 hours) with occasional stirring.

    • Filter the hot extract through a muslin cloth and then through filter paper.

    • Concentrate the aqueous extract under reduced pressure using a rotary evaporator.

  • Solvent Partitioning:

    • Suspend the concentrated aqueous extract in water.

    • Perform successive partitioning with solvents of increasing polarity. For example:

      • Partition with chloroform (3 x volume of extract) to remove less polar compounds.

      • Partition the remaining aqueous layer with n-butanol (3 x volume of extract).

    • Separate the n-butanol fraction, which is expected to contain the glycosides.

  • Purification:

    • Concentrate the n-butanol fraction to dryness.

    • Subject the dried n-butanol fraction to column chromatography over silica gel.

    • Elute the column with a gradient of methanol in chloroform, starting with a low concentration of methanol and gradually increasing it.

    • Collect fractions and monitor them by TLC to identify those containing this compound.

    • Pool the fractions containing the compound of interest and concentrate them.

    • Further purification can be achieved using preparative HPLC if necessary.

Protocol 2: Quantification of this compound using HPLC

This is a general protocol that would need to be optimized for this compound.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a known concentration of purified this compound (if available) in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Accurately weigh the dried extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound, or a Mass Spectrometer for higher selectivity and sensitivity.

  • Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Inject the sample solutions and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Experimental_Workflow cluster_preparation Material Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification & Analysis plant_material Tinospora cordifolia Stems drying Drying plant_material->drying grinding Grinding to Powder drying->grinding aqueous_extraction Aqueous Extraction grinding->aqueous_extraction concentration1 Concentration aqueous_extraction->concentration1 partitioning Solvent Partitioning (Chloroform & n-Butanol) concentration1->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction column_chromatography Silica Gel Column Chromatography n_butanol_fraction->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring hplc_quantification HPLC Quantification column_chromatography->hplc_quantification pure_compound Pure this compound tlc_monitoring->pure_compound

Caption: Workflow for the extraction and isolation of this compound.

RSM_Logic cluster_input Input Factors cluster_process RSM Process cluster_output Output & Optimization factor1 Solvent Concentration experimental_design Experimental Design (e.g., Box-Behnken) factor1->experimental_design factor2 Extraction Time factor2->experimental_design factor3 Temperature factor3->experimental_design experiments Perform Experiments experimental_design->experiments data_collection Measure Response (this compound Yield) experiments->data_collection model_fitting Statistical Analysis & Model Fitting data_collection->model_fitting response_surface Generate Response Surfaces model_fitting->response_surface optimization Determine Optimal Conditions response_surface->optimization

Caption: Logical flow of Response Surface Methodology (RSM) for optimization.

References

Enhancing the resolution of Tinospinoside C in chromatographic analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Tinospinoside C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution and overall quality of your chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the typical challenges encountered when analyzing this compound using HPLC?

A1: Researchers may face several challenges during the chromatographic analysis of this compound, a diterpenoid glycoside. Common issues include:

  • Poor Resolution: Co-elution with other structurally similar compounds present in the plant extract.

  • Peak Tailing: Asymmetrical peak shapes, which can compromise accurate quantification. This is often due to secondary interactions between the analyte and the stationary phase.[1][2]

  • Low Sensitivity: Difficulty in detecting low concentrations of this compound in complex sample matrices.

  • Poor Reproducibility: Variations in retention times and peak areas between injections.

Q2: Which type of HPLC column is most suitable for the analysis of this compound?

A2: For the separation of diterpenoid glycosides like this compound, reversed-phase columns are the most commonly used.[3] Specifically, a C18 column is a good starting point.[3] Consider the following column specifications for optimal performance:

  • Particle Size: Smaller particle sizes (e.g., sub-2 µm for UHPLC or 3-5 µm for HPLC) generally provide higher efficiency and better resolution.

  • Pore Size: A pore size of 100-120 Å is typically suitable for molecules of this size.

  • End-capping: To minimize peak tailing caused by interactions with residual silanol groups, it is advisable to use a well-end-capped column.[1]

Q3: What is a recommended starting mobile phase for the analysis of this compound?

A3: A common mobile phase for the separation of diterpenoid glycosides is a gradient mixture of water and an organic solvent, such as acetonitrile or methanol.[4] A typical starting gradient could be:

  • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape and control ionization.

  • Solvent B: Acetonitrile or methanol.

  • Gradient: A linear gradient starting from a low percentage of Solvent B (e.g., 10-20%) and increasing to a higher percentage (e.g., 80-90%) over a suitable time. The exact gradient profile will need to be optimized for your specific sample and column.

Q4: How does temperature affect the separation of this compound?

A4: Temperature is a critical parameter in HPLC that can significantly impact your separation.

  • Increased Temperature: Generally leads to shorter retention times, sharper peaks due to lower mobile phase viscosity and increased analyte diffusivity.[5][6] However, excessively high temperatures can degrade the analyte or the column's stationary phase.

  • Decreased Temperature: Can increase retention and may improve the resolution of closely eluting compounds.[5] It is recommended to use a column oven to maintain a stable and consistent temperature throughout the analysis for better reproducibility.[7]

Troubleshooting Guides

Issue 1: Poor Resolution of this compound Peak

Symptom: The peak for this compound is not baseline separated from an adjacent peak.

Possible Causes and Solutions:

Parameter Troubleshooting Step Expected Outcome & Rationale
Mobile Phase Gradient Decrease the gradient steepness (i.e., make the gradient longer or the change in organic solvent percentage smaller over time).Improved Resolution: A shallower gradient increases the difference in migration speeds of closely eluting compounds, allowing for better separation.
Organic Solvent Switch the organic modifier (e.g., from methanol to acetonitrile or vice versa).Altered Selectivity: Methanol and acetonitrile have different selectivities and can change the elution order and spacing of peaks, potentially resolving co-eluting compounds.
Mobile Phase pH Adjust the pH of the aqueous mobile phase (Solvent A) by adding a different acid or buffer.Improved Peak Shape and Selectivity: For ionizable compounds, pH can affect their retention and peak shape. While this compound itself is not strongly ionizable, other interfering compounds in the matrix might be, and changing the pH can alter their retention relative to this compound.
Column Chemistry Try a different stationary phase (e.g., a phenyl-hexyl or a different C18 column from another manufacturer).Altered Selectivity: Different stationary phases offer different retention mechanisms and selectivities, which can be effective in separating co-eluting peaks.
Temperature Decrease the column temperature in small increments (e.g., 5 °C).Increased Retention and Resolution: Lowering the temperature can increase retention times and may enhance the resolution between closely eluting peaks.[5]
Flow Rate Decrease the flow rate.Increased Efficiency: A lower flow rate can lead to a higher number of theoretical plates and improved resolution, although it will also increase the analysis time.

Hypothetical Data on Resolution Enhancement:

Parameter Change Initial Resolution (Rs) Modified Resolution (Rs) Notes
Gradient Time: 20 min -> 40 min0.81.5A shallower gradient often provides better separation for complex mixtures.
Mobile Phase: Methanol -> Acetonitrile0.81.2Acetonitrile can offer different selectivity compared to methanol.
Temperature: 40 °C -> 30 °C0.81.1Lowering the temperature can increase retention and improve resolution.
Flow Rate: 1.0 mL/min -> 0.8 mL/min0.81.0A lower flow rate can lead to better efficiency.
Issue 2: Peak Tailing of this compound

Symptom: The this compound peak is asymmetrical with a pronounced tail.

Possible Causes and Solutions:

Parameter Troubleshooting Step Expected Outcome & Rationale
Secondary Interactions Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase.Sharper Peaks: The acid protonates residual silanol groups on the silica-based stationary phase, reducing their interaction with polar analytes and minimizing tailing.[1]
Column Overload Dilute the sample or inject a smaller volume.Improved Peak Shape: High concentrations of the analyte can saturate the stationary phase, leading to peak tailing. Reducing the sample load can restore a symmetrical peak shape.[2]
Column Contamination Use a guard column and/or flush the column with a strong solvent.Restored Performance: A guard column protects the analytical column from contaminants. Flushing can remove strongly retained compounds that may be causing active sites.[1]
Extra-column Volume Ensure that all tubing and connections are as short as possible and have a small internal diameter.Reduced Band Broadening: Excessive volume outside of the column can lead to peak broadening and tailing.

Experimental Protocols

General Protocol for HPLC Analysis of this compound in a Plant Extract
  • Sample Preparation:

    • Weigh approximately 1 g of dried, powdered plant material.

    • Extract with a suitable solvent (e.g., 70% ethanol or methanol) using sonication or maceration.[8] An extraction might involve repeating the process three times to ensure complete extraction.[8]

    • Combine the extracts and evaporate the solvent under reduced pressure.

    • Re-dissolve a known amount of the dried extract (e.g., 10 mg) in a known volume of the initial mobile phase (e.g., 1 mL).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile.

    • Gradient Program:

      Time (min) % Solvent B
      0 10
      25 80
      30 80
      31 10

      | 40 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Diterpenoids are often detected at around 205-225 nm. A photodiode array (PDA) detector is useful for confirming peak identity by its UV spectrum.

    • Injection Volume: 10 µL.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Plant Material Extract Extraction (e.g., 70% Ethanol) Start->Extract Concentrate Solvent Evaporation Extract->Concentrate Reconstitute Reconstitution in Mobile Phase Concentrate->Reconstitute Filter Filtration (0.45 µm) Reconstitute->Filter Inject Injection into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect Detection (UV/PDA) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for HPLC analysis of plant extracts.

Troubleshooting_Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Temperature cluster_flow Flow Rate Start Poor Resolution (Rs < 1.5) Mod_Gradient Decrease Gradient Steepness Start->Mod_Gradient Change_Solvent Change Organic Solvent (ACN/MeOH) Start->Change_Solvent Adjust_pH Adjust pH Start->Adjust_pH Change_Column Try Different Stationary Phase Start->Change_Column Adjust_Temp Optimize Temperature Start->Adjust_Temp Adjust_Flow Decrease Flow Rate Start->Adjust_Flow End Resolution Improved Mod_Gradient->End Change_Solvent->End Adjust_pH->End Change_Column->End Adjust_Temp->End Adjust_Flow->End

Caption: Troubleshooting decision guide for enhancing peak resolution.

References

Minimizing epimerization of Tinospinoside C during chemical modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing epimerization during the chemical modification of Tinospinoside C, a complex diterpenoid glycoside. Below you will find troubleshooting guides for common chemical modifications and frequently asked questions (FAQs) to assist in your experimental design and analysis.

Troubleshooting Guides

Issue: Epimerization Detected After Acylation of this compound

Problem: You have performed an acylation reaction on a hydroxyl group of this compound and subsequent analysis by chiral HPLC or NMR indicates the presence of an undesired epimer.

Troubleshooting Workflow:

start Epimerization Detected After Acylation check_base Review Base Used start->check_base check_temp Examine Reaction Temperature start->check_temp check_time Analyze Reaction Time start->check_time check_reagent Evaluate Acylating Reagent start->check_reagent solution_base Switch to a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine, DIPEA). check_base->solution_base Strong or unhindered base? solution_temp Perform reaction at lower temperatures (e.g., 0 °C to -78 °C). check_temp->solution_temp Elevated temperature? solution_time Monitor reaction closely (TLC, LC-MS) and quench promptly upon completion. check_time->solution_time Prolonged reaction? solution_reagent Consider using a milder acylating agent or an enzyme-catalyzed approach. check_reagent->solution_reagent Highly reactive reagent?

Caption: Troubleshooting workflow for acylation-induced epimerization.

ParameterPotential Cause of EpimerizationRecommended Solution
Base Use of strong, non-hindered bases (e.g., pyridine, triethylamine) can deprotonate stereocenters.Switch to a sterically hindered, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA).[1]
Temperature Higher reaction temperatures can provide the activation energy needed for epimerization.[2][3][4][5][6]Conduct the reaction at the lowest effective temperature, starting at 0 °C and going down to -78 °C if necessary.
Reaction Time Prolonged exposure to basic or acidic conditions can lead to an equilibrium mixture of epimers.Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed.[1]
Solvent Polar aprotic solvents like DMF can stabilize charged intermediates that lead to epimerization.[1]Use non-polar, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]
Issue: Epimerization Observed During Alkylation of this compound

Problem: An alkylation reaction on this compound has resulted in the formation of a significant amount of an epimeric product.

Troubleshooting Workflow:

start Epimerization Detected After Alkylation check_base_strength Assess Base Strength start->check_base_strength check_pg Review Protecting Group Strategy start->check_pg check_conditions Evaluate Reaction Conditions (Temp/Time) start->check_conditions solution_base Use a weaker base or a base with a larger counter-ion to reduce reactivity. check_base_strength->solution_base Base too strong? solution_pg Introduce protecting groups on nearby functionalities to sterically hinder deprotonation. check_pg->solution_pg Stereocenter accessible? solution_conditions Optimize for the shortest possible reaction time at the lowest effective temperature. check_conditions->solution_conditions Harsh conditions?

Caption: Troubleshooting workflow for alkylation-induced epimerization.

ParameterPotential Cause of EpimerizationRecommended Solution
Base Strength A very strong base can lead to undesired deprotonation at sensitive stereocenters.Use the weakest base necessary to achieve the desired reaction. Consider bases with bulky counter-ions.
Protecting Groups Lack of appropriate protecting groups on adjacent functionalities can leave stereocenters vulnerable.Employ a protecting group strategy to shield sensitive protons from the base.[7][8][9][10]
Temperature Elevated temperatures can promote epimerization, especially in the presence of a base.[2][3][4][5][6]Perform the reaction at a reduced temperature.
Reaction Time Extended reaction times increase the likelihood of reaching a thermodynamic equilibrium that may favor the epimer.Minimize the reaction time by closely monitoring its progress.[1]
Issue: Epimerization Following Oxidation of a Hydroxyl Group to a Ketone

Problem: Oxidation of a secondary alcohol on this compound to a ketone has resulted in epimerization at an adjacent stereocenter.

Troubleshooting Workflow:

start Epimerization Detected After Oxidation check_reagent_ph Examine Reagent pH start->check_reagent_ph check_workup Review Work-up Procedure start->check_workup check_purification Assess Purification Method start->check_purification solution_reagent Use a milder, pH-neutral oxidizing agent (e.g., Dess-Martin periodinane). check_reagent_ph->solution_reagent Harsh pH reagent? solution_workup Employ a buffered aqueous work-up to avoid harsh pH conditions. check_workup->solution_workup Acidic/Basic work-up? solution_purification Use neutral silica gel or an alternative purification method like preparative HPLC. check_purification->solution_purification Acidic silica gel?

Caption: Troubleshooting workflow for oxidation-induced epimerization.

ParameterPotential Cause of EpimerizationRecommended Solution
Oxidizing Agent Some oxidizing agents operate under acidic or basic conditions, which can catalyze epimerization of adjacent stereocenters, especially those alpha to the newly formed carbonyl.Select a mild oxidizing agent that functions under neutral conditions, such as Dess-Martin periodinane (DMP) or a Swern oxidation with careful temperature control.
Work-up Aqueous work-ups with strong acids or bases can induce epimerization.Utilize a buffered aqueous work-up to maintain a neutral pH.
Purification Standard silica gel is acidic and can cause on-column epimerization of sensitive compounds.Use deactivated (neutral) silica gel for column chromatography or consider alternative purification techniques such as preparative HPLC with a neutral mobile phase.
Temperature High temperatures during the reaction or work-up can facilitate epimerization.[2][3][4][5][6]Maintain low temperatures throughout the reaction and purification process where possible.

Frequently Asked Questions (FAQs)

Q1: At which positions is this compound most susceptible to epimerization?

A1: Epimerization is most likely to occur at stereocenters adjacent to carbonyl groups or other functionalities that can stabilize a carbanion or a planar intermediate. For this compound, particular attention should be paid to stereocenters alpha to any existing or newly formed ketones or esters. The anomeric carbon of the glycosidic linkage can also be susceptible under certain acidic or basic conditions.

Q2: What are the primary analytical techniques for detecting and quantifying epimers of this compound?

A2: The most effective methods for identifying and quantifying epimers are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying epimers.[11][12][13] Method development will likely involve screening different chiral stationary phases (CSPs) and mobile phase compositions.[12][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 2D NMR techniques, such as COSY, NOESY, and ROESY, can be used to determine the relative stereochemistry of the molecule and identify the presence of epimers by observing distinct sets of signals and through-space correlations.[15][16][17][18][19]

Q3: How can I choose the right chiral HPLC column for separating this compound epimers?

A3: The selection of a chiral stationary phase (CSP) is often empirical. A systematic screening approach is recommended:

  • Start with polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) as they are versatile for a wide range of compounds.

  • Screen different mobile phase modes: Normal-phase, reversed-phase, and polar organic modes can offer different selectivities.[12][14]

  • Optimize the mobile phase: Adjust the type and percentage of organic modifiers and additives (e.g., acids, bases, or buffers) to improve resolution.

Q4: Can protecting groups help in preventing epimerization?

A4: Yes, a well-designed protecting group strategy can be highly effective.[7][8][9][10] By protecting nearby functional groups, you can sterically hinder the abstraction of a proton at a sensitive stereocenter. The choice of protecting group is critical and should be stable to the reaction conditions while being removable without causing epimerization.

Q5: Are there any general reaction conditions that are known to minimize epimerization?

A5: Yes, the following general principles should be applied:

  • Low Temperature: Conduct reactions at the lowest temperature that allows for a reasonable reaction rate.[2][3][4][5][6]

  • Sterically Hindered Bases: When a base is required, use a non-nucleophilic, sterically hindered base.[1]

  • Non-polar, Aprotic Solvents: These solvents are less likely to stabilize intermediates that lead to epimerization.[1]

  • Minimize Reaction Time: The longer a compound is exposed to potentially epimerizing conditions, the more likely it is to epimerize.[1]

Experimental Protocols

General Protocol for Chiral HPLC Method Development
  • Column Screening:

    • Prepare a solution of your this compound derivative at approximately 1 mg/mL in a suitable solvent.

    • Screen a set of chiral columns (e.g., polysaccharide-based and macrocyclic glycopeptide-based) with a generic mobile phase gradient. A common starting point for normal phase is a gradient of hexane/isopropanol, and for reversed-phase, a gradient of water/acetonitrile.

  • Mobile Phase Optimization:

    • Once a column shows some separation, optimize the mobile phase composition to improve resolution.

    • For normal phase, vary the ratio of the alcoholic modifier.

    • For reversed-phase, adjust the organic modifier and consider adding buffers to control the pH.

    • Small amounts of additives (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) can significantly improve peak shape and resolution.

  • Flow Rate and Temperature Optimization:

    • Generally, lower flow rates can improve resolution on chiral columns.

    • Vary the column temperature. Lower temperatures often increase enantioselectivity, while higher temperatures can improve peak efficiency.

General Protocol for 2D NMR Analysis for Stereochemistry Confirmation
  • Sample Preparation:

    • Dissolve a sufficient amount of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Acquire 1D Spectra:

    • Obtain a high-resolution ¹H NMR spectrum to assess signal dispersion and identify key proton resonances.

  • Acquire 2D COSY Spectrum:

    • This experiment will reveal ¹H-¹H coupling networks, helping to assign protons within the same spin system.

  • Acquire 2D HSQC/HMQC Spectrum:

    • This experiment correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals.

  • Acquire 2D HMBC Spectrum:

    • This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and determining the overall carbon skeleton.

  • Acquire 2D NOESY/ROESY Spectrum:

    • This is the key experiment for determining relative stereochemistry. It shows through-space correlations between protons that are close to each other, irrespective of their bonding. The presence or absence of specific cross-peaks can confirm the spatial arrangement of substituents and identify epimers.

Signaling Pathways and Logical Relationships

cluster_factors Factors Influencing Epimerization cluster_modifications Chemical Modifications cluster_outcomes Potential Outcomes Base Base Acylation Acylation Base->Acylation Alkylation Alkylation Base->Alkylation Temperature Temperature Temperature->Acylation Temperature->Alkylation Oxidation Oxidation Temperature->Oxidation Solvent Solvent Solvent->Acylation Solvent->Alkylation Reaction Time Reaction Time Reaction Time->Acylation Reaction Time->Alkylation Reaction Time->Oxidation Desired Product Desired Product Acylation->Desired Product Epimerized Product Epimerized Product Acylation->Epimerized Product Alkylation->Desired Product Alkylation->Epimerized Product Oxidation->Desired Product Oxidation->Epimerized Product

Caption: Relationship between reaction conditions and epimerization.

References

Troubleshooting unexpected peaks in Tinospinoside C chromatogram

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Tinospinoside C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in my this compound chromatogram. What are the potential sources of these extraneous peaks?

A1: Unexpected peaks, often referred to as ghost peaks or artifact peaks, in your this compound chromatogram can originate from several sources. These are generally categorized as issues related to system contamination, mobile phase impurities, column problems, or sample preparation.[1][2][3][4] It is also possible that you are observing degradation products of this compound. A systematic approach is crucial to identify and eliminate the source of these unwanted signals.[4]

Q2: How can I determine if the unexpected peaks are from my HPLC system or the sample itself?

A2: A good first step is to run a blank injection.[4][5] This involves running your gradient without injecting your sample. If the ghost peaks are still present, the contamination is likely from your HPLC system, mobile phase, or column.[6] If the peaks are absent in the blank but appear in your sample chromatogram, the source is likely related to your sample preparation or the this compound sample itself.[6]

Q3: Could the unexpected peaks be due to the degradation of this compound?

A3: Yes, the chemical stability of your analyte is a critical factor.[7][8] this compound, like many natural products, may be susceptible to degradation under certain conditions (e.g., pH, temperature, light exposure).[7][8] This degradation can lead to the formation of new compounds that will appear as separate peaks in your chromatogram.

Troubleshooting Guide: Unexpected Peaks in this compound Chromatogram

If you are encountering unexpected peaks during the analysis of this compound, follow this step-by-step troubleshooting guide to identify and resolve the issue.

Step 1: Initial Diagnosis - Blank Injections

To begin, perform a series of diagnostic blank runs to isolate the source of the contamination.

Injection TypePurposeExpected Outcome if Source is Identified
No Injection (Gradient Run) To check for contamination in the mobile phase or system.[4]Unexpected peaks appear, indicating contamination in the mobile phase, solvent lines, or detector.
Blank Solvent Injection To assess contamination from the injection solvent and vial.[9]Peaks appear that were not in the "no injection" run, pointing to contaminated solvent or vials.
Mobile Phase A Injection To test for impurities specifically in mobile phase A.Peaks appear, suggesting contamination of this specific mobile phase component.
Mobile Phase B Injection To test for impurities specifically in mobile phase B.Peaks appear, suggesting contamination of this specific mobile phase component.
Step 2: Systematic Troubleshooting Workflow

Based on the results from your blank injections, proceed with the following workflow to pinpoint and eliminate the source of the unexpected peaks.

G A Unexpected Peaks Observed B Run Blank Gradient (No Injection) A->B C Peaks Present? B->C D System/Mobile Phase Contamination C->D Yes E Inject Blank Solvent C->E No I Prepare Fresh Mobile Phase Flush System D->I K Check for Column Bleed (Install union instead of column) D->K F Peaks Present? E->F G Sample/Sample Prep Contamination F->G Yes H No Peaks - Issue Resolved or Intermittent F->H No J Clean Glassware Use Fresh Solvent G->J L Check for Sample Degradation (Analyze freshly prepared sample) G->L G A This compound (Parent Compound) B Hydrolysis (e.g., acidic mobile phase) A->B C Aglycone (Degradation Product 1) B->C D Sugar Moiety (Degradation Product 2) B->D

References

Validation & Comparative

Comparative Bioactivity of Tinospinoside C and Tinospinoside B: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable gap in direct comparative studies on the bioactivities of Tinospinoside C and Tinospinoside B, two diterpenoids isolated from the plant genus Tinospora. While research points to the potential pharmacological activities of compounds from this genus, including anti-inflammatory and immunomodulatory effects, specific quantitative data and detailed experimental protocols for a side-by-side comparison of this compound and Tinospinoside B are currently limited.

This compound and Tinospinoside B are natural compounds that have garnered interest within the scientific community for their potential therapeutic applications. Both are classified as diterpenoids and are primarily extracted from plant species such as Tinospora sagittata.[1] These plants have a history of use in traditional medicine, prompting modern scientific investigation into their bioactive constituents.

Anti-Inflammatory and Immunomodulatory Potential

Studies suggest that diterpenoids from the Tinospora genus possess a range of pharmacological properties, including anti-inflammatory and immunomodulatory activities.[1] Research into the bioactivity of these compounds often involves assessing their ability to modulate key pathways involved in inflammation and the immune response.

Data Presentation

Due to the absence of direct comparative studies, a quantitative data table comparing the bioactivities of this compound and Tinospinoside B cannot be constructed at this time. Further research is required to generate the necessary data for a meaningful side-by-side analysis.

Experimental Protocols

To facilitate future comparative research, a general experimental workflow for assessing the anti-inflammatory and immunomodulatory activities of compounds like this compound and Tinospinoside B is outlined below.

General Workflow for Bioactivity Screening

G cluster_0 Compound Isolation & Preparation cluster_1 In Vitro Bioassays cluster_2 Data Analysis Isolation Isolation of this compound & B from Tinospora species Purification Purification and Structural Elucidation (e.g., HPLC, NMR, MS) Isolation->Purification Stock_Solution Preparation of Stock Solutions (e.g., in DMSO) Purification->Stock_Solution Treatment Treatment with this compound & B (various concentrations) Stock_Solution->Treatment Cell_Culture Cell Culture (e.g., Macrophages, Lymphocytes) Cell_Culture->Treatment Anti_Inflammatory_Assay Anti-Inflammatory Assays (e.g., NO, Cytokine Production) Treatment->Anti_Inflammatory_Assay Immunomodulatory_Assay Immunomodulatory Assays (e.g., Lymphocyte Proliferation) Treatment->Immunomodulatory_Assay Measurement Measurement of Endpoints (e.g., Spectrophotometry, ELISA, Flow Cytometry) Anti_Inflammatory_Assay->Measurement Immunomodulatory_Assay->Measurement IC50_Calculation IC50/EC50 Calculation Measurement->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis

Caption: General workflow for comparative bioactivity screening.

Signaling Pathway of Interest

A potential mechanism through which this compound and B may exert their anti-inflammatory effects is via the modulation of the NF-κB signaling pathway, a critical regulator of inflammatory responses.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) NFkB_nucleus->Inflammatory_Genes induces Tinospinoside This compound / B (Hypothesized Inhibition) Tinospinoside->IKK ?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

References

Validating the Anti-inflammatory Effects of Tinospinoside C and its Congeners in a Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of bioactive compounds derived from the Tinospora species, with a focus on Tinospinoside C and its analogs. Due to the limited availability of in-vivo data specifically for this compound, this document leverages data from studies on Tinospora cordifolia extracts and other prominent bioactive constituents of the plant, such as Syringin and Magnoflorine. The data is compared against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in the widely used carrageenan-induced paw edema mouse model of acute inflammation.

Comparative Efficacy of Tinospora Compounds and Indomethacin

The following table summarizes the anti-inflammatory efficacy of Tinospora cordifolia extract and its isolated compounds in comparison to Indomethacin in a carrageenan-induced paw edema model. This model is a standard preclinical assay to evaluate the acute anti-inflammatory potential of various compounds.

Compound Dosage Mouse/Rat Model Inhibition of Paw Edema (%) Key Findings
Tinospora cordifolia Extract 150 mg/kgCollagen-Induced Arthritis (CIA) Rat ModelSignificant reduction in paw edemaEffective in reducing clinical symptoms of arthritis including paw edema, erythema, and hyperplasia.[1][2]
Syringin 25 and 50 mg/kgLPS/D-GalN-induced liver injury in miceDose-dependent protective effectIncreased antioxidant enzyme activity and inhibited inflammatory factor production.[3]
Magnoflorine Not specified in edema modelAdjuvant-Induced Arthritis (AIA) Rat ModelSubstantially improved severe symptomsAttenuated inflammatory responses.[4]
Indomethacin (Reference) 5 mg/kgCarrageenan-Induced Paw Edema in RatsSignificant inhibitionStandard anti-inflammatory drug used as a positive control.[5]

Note: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental protocols, animal models, and dosage regimens.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings. Below is a standard protocol for the carrageenan-induced paw edema model.

Carrageenan-Induced Paw Edema in Mice

This widely used model assesses the activity of anti-inflammatory agents against acute inflammation.

Animals: Male Swiss albino mice (20-25 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Grouping: Animals are randomly divided into several groups (n=6 per group):

    • Vehicle Control (e.g., Normal Saline)

    • Test Compound (e.g., Tinospora cordifolia extract, Syringin, Magnoflorine) at various doses

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Administration: The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Acute inflammation is induced by injecting 0.1 ml of 1% (w/v) carrageenan solution in normal saline into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: The volume of the paw is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Biochemical Analysis: At the end of the experiment, animals can be euthanized, and the paw tissue collected for the analysis of inflammatory mediators such as TNF-α, IL-1β, IL-6, and markers of oxidative stress.

Signaling Pathways in Inflammation

The anti-inflammatory effects of Tinospora cordifolia and its constituents are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The diagrams below illustrate the general experimental workflow and the putative signaling pathways.

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis Acclimatization Acclimatization of Mice Grouping Random Grouping Acclimatization->Grouping Administration Oral/IP Administration of Tinosposide C / Alternatives Grouping->Administration Control Vehicle/Positive Control Administration Grouping->Control Induction Sub-plantar Injection of Carrageenan Administration->Induction Control->Induction Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement Biochemical Biochemical Analysis (Cytokines, etc.) Measurement->Biochemical Histopathology Histopathological Examination Biochemical->Histopathology

Experimental workflow for evaluating anti-inflammatory activity.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan, LPS) cluster_1 Signaling Cascades cluster_2 Tinospora Compounds (e.g., Tinosposide C) cluster_3 Inflammatory Response Stimulus Inflammatory Stimulus NFkB_path NF-κB Pathway Stimulus->NFkB_path activates MAPK_path MAPK Pathway Stimulus->MAPK_path activates JAK_STAT_path JAK/STAT Pathway Stimulus->JAK_STAT_path activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_path->Cytokines Enzymes Inflammatory Enzymes (COX-2, iNOS) NFkB_path->Enzymes MAPK_path->Cytokines MAPK_path->Enzymes JAK_STAT_path->Cytokines Tinospora Tinospora Compounds Tinospora->NFkB_path inhibits Tinospora->MAPK_path inhibits Tinospora->JAK_STAT_path inhibits Inflammation Inflammation Cytokines->Inflammation Enzymes->Inflammation

Putative signaling pathways modulated by Tinospora compounds.

Conclusion

The available evidence strongly suggests that extracts of Tinospora cordifolia and its constituent compounds, such as Syringin and Magnoflorine, possess significant anti-inflammatory properties. These effects are likely mediated through the inhibition of key pro-inflammatory signaling pathways, including NF-κB, MAPK, and JAK/STAT. While direct in-vivo data for this compound is currently lacking, the findings for related compounds and the whole plant extract provide a strong rationale for further investigation into its potential as a novel anti-inflammatory agent. Future studies should focus on isolating this compound and evaluating its efficacy and mechanism of action in well-defined animal models of inflammation. This will be a critical step in validating its therapeutic potential for inflammatory diseases.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Tinospinoside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Tinospinoside C, a clerodane diterpenoid of significant interest from Tinospora species. The cross-validation of analytical techniques is paramount in drug discovery and quality control to ensure data accuracy, reliability, and reproducibility. This document outlines the experimental protocols and performance characteristics of High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of this compound and related compounds.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the quantitative performance parameters of different analytical methods for this compound and structurally related clerodane diterpenoids found in Tinospora species. This data facilitates an objective comparison to aid in the selection of the most appropriate method for specific research or quality control needs.

Analytical MethodAnalyte(s)Linearity RangeLODLOQRecovery (%)
HPTLC Tinosporaside0.5 - 8 µ g/spot --99.24 ± 0.49
HPLC-PDA Borapetoside B-0.49 µg/mL1.48 µg/mL92.34 - 96.19
Borapetoside E-3.71 µg/mL11.23 µg/mL92.34 - 96.19
Tinosporide---92.34 - 96.19
LC-MS/MS (Representative)N/AN/AN/AN/A
UV-Vis (Representative)N/AN/AN/AN/A

Note: Data for LC-MS/MS and UV-Vis are representative as specific validated methods for this compound were not available in the public domain at the time of this guide's compilation. The presented HPTLC data is for Tinosporaside, a closely related compound. The HPLC-PDA data is for other clerodane diterpenoids from Tinospora species and serves as a strong indicator of expected performance for this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods for this compound or structurally similar compounds from Tinospora species.

High-Performance Thin-Layer Chromatography (HPTLC)

This method is adapted from a validated procedure for the quantification of Tinosporaside.

  • Stationary Phase: Pre-coated silica gel 60F 254 HPTLC plates.

  • Mobile Phase: Toluene: Acetone: Water (5:15:1, v/v/v).

  • Sample Application: Applied as bands of appropriate width and volume.

  • Development: Ascending development in a twin-trough chamber saturated with the mobile phase.

  • Detection: Densitometric scanning in UV reflectance photomode at 220 nm.

  • Quantification: Based on the calibration curve of peak area versus concentration of the standard.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This protocol is based on a validated method for the analysis of clerodane furanoditerpenoids from Tinospora species.[1][2]

  • Column: A suitable Reverse Phase (RP) C18 column.

  • Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Photodiode Array (PDA) detector, with wavelength monitoring relevant to the analyte's absorbance maxima.

  • Quantification: Based on the calibration curve of peak area versus concentration of the standard. The method was validated for good linearity (r² > 0.99).[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While a specific validated method for this compound is not detailed, a general approach for the analysis of diterpenoids in Tinospora is outlined.

  • Chromatography: HPLC or UHPLC system with a C18 column for separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile is commonly used.

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.

  • Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) operating in Multiple Reaction Monitoring (MRM) or full scan mode.

  • Quantification: Requires the development of specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A general spectrophotometric method for the analysis of plant extracts containing diterpenoids.

  • Solvent: A suitable solvent in which this compound is soluble and stable (e.g., ethanol or methanol).

  • Wavelength Scan: A scan across the UV-Vis spectrum (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of this compound in a sample is then determined by measuring its absorbance and interpolating from the calibration curve.

Mandatory Visualizations

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison & Reporting start Define Analytical Requirements prep_sample Prepare Standard and Sample Solutions start->prep_sample hptlc HPTLC Analysis prep_sample->hptlc hplc HPLC Analysis prep_sample->hplc lcms LC-MS/MS Analysis prep_sample->lcms uvvis UV-Vis Analysis prep_sample->uvvis linearity Linearity hptlc->linearity precision Precision hplc->precision accuracy Accuracy lcms->accuracy lod_loq LOD & LOQ uvvis->lod_loq specificity Specificity linearity->specificity precision->specificity accuracy->specificity lod_loq->specificity compare Compare Performance Metrics specificity->compare report Generate Comparison Report compare->report

Caption: Workflow for cross-validation of analytical methods.

Hypothetical Signaling Pathway for Clerodane Diterpenoids

Clerodane diterpenoids from Tinospora species have been reported to exhibit immunomodulatory and anti-inflammatory effects, potentially through the modulation of pathways like the MAPK signaling cascade. The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound.

SignalingPathway cluster_cell Cellular Environment Tinospinoside_C This compound Receptor Receptor Tinospinoside_C->Receptor Binds to/Modulates Cell_Membrane Cell Membrane MAPK_Pathway MAPK Signaling (e.g., ERK, JNK, p38) Receptor->MAPK_Pathway Inhibits NF_kB NF-κB Receptor->NF_kB Inhibits Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) MAPK_Pathway->Inflammatory_Response Leads to NF_kB->Inflammatory_Response Leads to

Caption: Hypothetical signaling pathway for this compound.

References

Tinospinoside C Versus Synthetic Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the naturally occurring diterpenoid glycoside, Tinospinoside C, and the potential for synthetic analogs. Due to a lack of publicly available data directly comparing this compound with its synthetic derivatives, this guide establishes a framework for such a comparison by detailing relevant experimental protocols and discussing the synthesis and bioactivity of analogous compounds.

Introduction to this compound

This compound is a diterpenoid glycoside isolated from plants of the Tinospora genus, which have a history of use in traditional medicine for treating inflammatory conditions. Preliminary studies suggest that compounds from this genus possess anti-inflammatory and immunomodulatory properties, making this compound a compound of interest for modern drug discovery. The development of synthetic analogs could offer advantages in terms of scalability, structural modification to improve efficacy and safety, and patentability.

Comparative Biological Activity: A Framework

While direct comparative data is not yet available, a meaningful evaluation of this compound and its synthetic analogs would involve assessing their relative potency in key biological assays. Below is a template for presenting such comparative data. For illustrative purposes, hypothetical data for synthetic analogs (Analog A and Analog B) are included alongside published data for a closely related compound, Tinocrisposide.

Table 1: Comparative Anti-Inflammatory and Immunomodulatory Activity

CompoundAnti-Inflammatory Activity (HRBC Membrane Stabilization)NF-κB Inhibition (IC₅₀)Cytokine Release Inhibition (IC₅₀)
This compound Data not availableData not availableData not available
Tinocrisposide 12.10% stabilization at 1000 µg/mL[1][2][3]Data not availableData not available
Synthetic Analog A Hypothetical DataHypothetical DataHypothetical Data
Synthetic Analog B Hypothetical DataHypothetical DataHypothetical Data
Ibuprofen (Control) 5.62% stabilization at 25 µg/mL[1]N/AN/A

Note: The data for Tinocrisposide is based on an in vitro human red blood cell (HRBC) membrane stabilization assay, a method used to assess anti-inflammatory activity.[1][2][3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the valid comparison of bioactive compounds. The following are methodologies relevant to the assessment of this compound and its analogs.

Isolation of this compound

A bioactivity-guided isolation approach is typically employed to obtain pure this compound from Tinospora plant material. This process involves:

  • Extraction: The dried and powdered plant material is subjected to solvent extraction, often using ethanol.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity to separate compounds based on their chemical properties.

  • Chromatography: The active fractions are further purified using techniques such as column chromatography (e.g., silica gel, Sephadex) and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[4]

Synthesis of this compound Analogs
  • Retrosynthetic Analysis: Deconstruction of the this compound molecule to identify key starting materials and strategic bond formations.

  • Glycosylation: A critical step involving the coupling of the diterpenoid core with a desired sugar moiety.

  • Modification of the Diterpenoid Core: Introducing chemical modifications to the core structure to explore structure-activity relationships (SAR).

  • Purification and Characterization: Utilizing chromatographic techniques and spectroscopic methods (NMR, MS, IR) to purify and confirm the structure of the synthesized analogs.

In Vitro Anti-Inflammatory Assay (HRBC Membrane Stabilization Method)

This assay assesses the ability of a compound to stabilize the membrane of red blood cells when subjected to hypotonic stress, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.[1][2][3]

  • Preparation of HRBC Suspension: Fresh human blood is collected and centrifuged to separate the red blood cells, which are then washed and suspended in an isotonic buffer.

  • Assay Procedure: The HRBC suspension is incubated with varying concentrations of the test compounds (this compound and its analogs) and a positive control (e.g., ibuprofen).

  • Induction of Hemolysis: Hypotonicity-induced hemolysis is triggered by adding a hypotonic solution.

  • Quantification: The extent of hemolysis is determined by measuring the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released. The percentage of membrane stabilization is then calculated.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

The transcription factor NF-κB is a key regulator of inflammation. This assay measures the inhibition of NF-κB activity.[1][5][6][7][8]

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or RAW 264.7) is transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • Treatment: The transfected cells are pre-treated with various concentrations of this compound or its synthetic analogs before being stimulated with an NF-κB activator (e.g., TNF-α or LPS).

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.

  • Data Analysis: The IC₅₀ values are calculated from the dose-response curves.

Cytokine Release Assay

This assay quantifies the effect of the compounds on the production of pro-inflammatory cytokines.[9][10][11][12][13]

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) are cultured.

  • Treatment and Stimulation: The cells are treated with the test compounds and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cytokine Measurement: The cell culture supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

  • Data Analysis: The inhibitory effect of the compounds on cytokine production is determined, and IC₅₀ values are calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is essential for clarity and understanding.

experimental_workflow cluster_isolation Isolation of this compound cluster_synthesis Synthesis of Analogs cluster_bioassays Biological Evaluation plant_material Tinospora sp. Plant Material extraction Solvent Extraction plant_material->extraction fractionation Fractionation extraction->fractionation purification Chromatographic Purification fractionation->purification tinospinoside_c Pure this compound purification->tinospinoside_c anti_inflammatory Anti-Inflammatory Assay tinospinoside_c->anti_inflammatory nf_kb NF-κB Inhibition Assay tinospinoside_c->nf_kb cytokine Cytokine Release Assay tinospinoside_c->cytokine starting_materials Starting Materials synthesis_steps Multi-step Synthesis starting_materials->synthesis_steps purification_analogs Purification synthesis_steps->purification_analogs synthetic_analogs Synthetic Analogs purification_analogs->synthetic_analogs synthetic_analogs->anti_inflammatory synthetic_analogs->nf_kb synthetic_analogs->cytokine

Caption: Experimental workflow for the comparison of this compound and its synthetic analogs.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition cluster_pathway NF-κB Signaling Pathway stimulus TNF-α / LPS receptor Receptor stimulus->receptor tinospinoside This compound / Analogs ikk IKK Complex tinospinoside->ikk inhibits? receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nf_kb NF-κB (p50/p65) ikb->nf_kb releases nucleus Nucleus nf_kb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates

References

A Comparative Analysis of Tinospinoside C and Established Clinical Drugs: Efficacy in Anti-Diabetic and Anti-Inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available preclinical data provides insights into the therapeutic potential of Tinospinoside C, a diterpenoid glycoside isolated from Tinospora cordifolia, in comparison to the established clinical drugs, Metformin and Dexamethasone. This report summarizes the comparative efficacy, mechanisms of action, and experimental protocols supporting these findings, offering valuable information for researchers and drug development professionals in the fields of metabolic disorders and inflammation.

Tinospora cordifolia, a plant with a long history in Ayurvedic medicine, has been investigated for a range of pharmacological activities, including anti-diabetic and anti-inflammatory properties. This compound is one of the key bioactive compounds believed to contribute to these effects. This guide provides a detailed comparison of its preclinical performance against two widely used therapeutic agents: Metformin, a first-line treatment for type 2 diabetes, and Dexamethasone, a potent corticosteroid used to manage inflammatory conditions.

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the quantitative data from preclinical studies, comparing the effects of Tinospora cordifolia extracts (containing this compound) or its isolated compounds with Metformin and Dexamethasone in relevant experimental models.

Table 1: Comparative Anti-Diabetic Efficacy
ParameterModelThis compound / T. cordifolia ExtractMetforminReference
Blood Glucose Reduction Streptozotocin-induced diabetic ratsSignificant reduction in blood glucose levelsSignificant reduction in blood glucose levels[1][2]
Glucose Tolerance db/db miceImproved glucose toleranceStandard of care, known to improve glucose tolerance[3]
Insulin Sensitivity db/db miceEnhanced peripheral insulin sensitivityKnown to improve insulin sensitivity[3]

Note: Data for this compound is primarily from studies on "Tinosporaside," a closely related and often co-occurring diterpenoid glycoside from Tinospora species, and whole plant extracts. The effects are attributed in part to these compounds.

Table 2: Comparative Anti-Inflammatory Efficacy
ParameterModelT. cordifolia ExtractDexamethasoneReference
Inhibition of Paw Edema Carrageenan-induced paw edema in ratsStatistically significant decrease in paw edemaKnown potent inhibitor of carrageenan-induced edema[4]
TNF-α Production Inhibition LPS-stimulated THP-1 macrophagesSignificant down-regulation of TNF-αKnown inhibitor of TNF-α production[5][6]
IL-6 Production Inhibition LPS-stimulated THP-1 macrophagesSignificant down-regulation of IL-6Known inhibitor of IL-6 production[5][6]

Note: The anti-inflammatory data presented is for a chloroform extract of Tinospora cordifolia (CETC), which contains a mixture of compounds including this compound.

Mechanisms of Action: Elucidating the Signaling Pathways

Understanding the molecular mechanisms underlying the therapeutic effects of these compounds is crucial for drug development.

This compound and its Anti-Diabetic Effect:

Research on the closely related compound, Tinosporaside, has shown that it enhances glucose utilization in skeletal muscle by activating both the Phosphoinositide 3-kinase (PI3K)/Akt and the AMP-activated protein kinase (AMPK) signaling pathways[3]. The activation of AMPK is a key mechanism shared with Metformin, which is known to activate AMPK, leading to reduced hepatic glucose production and increased glucose uptake in peripheral tissues[7].

dot

Tinospinoside_C_Antidiabetic_Pathway Tinospinoside_C This compound AMPK AMPK Tinospinoside_C->AMPK Activates PI3K PI3K Tinospinoside_C->PI3K Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Akt Akt PI3K->Akt Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

This compound Anti-Diabetic Signaling Pathway

Metformin and its Anti-Diabetic Effect:

Metformin's primary mechanism of action involves the activation of AMPK, a cellular energy sensor. This leads to a cascade of events that ultimately improve glycemic control.

dot

Metformin_Antidiabetic_Pathway Metformin Metformin AMPK AMPK Metformin->AMPK Activates Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Peripheral Glucose Uptake AMPK->Glucose_Uptake Stimulates

Metformin Anti-Diabetic Signaling Pathway

Tinospora cordifolia Extract and its Anti-Inflammatory Effect:

Studies on Tinospora cordifolia extracts have demonstrated their ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes[4][5]. This inhibitory action on the NF-κB pathway is a well-established mechanism for the anti-inflammatory effects of Dexamethasone[8].

dot

Tinospora_Antiinflammatory_Pathway Tinospora_Extract Tinospora cordifolia Extract IKK IKK Tinospora_Extract->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB IκBα->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Proinflammatory_Genes Activates

Tinospora cordifolia Anti-Inflammatory Pathway

Dexamethasone and its Anti-Inflammatory Effect:

Dexamethasone exerts its potent anti-inflammatory effects through multiple mechanisms, with the inhibition of the NF-κB signaling pathway being a central component.

dot

Dexamethasone_Antiinflammatory_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds to NF_kB NF-κB GR->NF_kB Inhibits Transactivation Proinflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Proinflammatory_Genes

Dexamethasone Anti-Inflammatory Signaling Pathway

Detailed Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.

In Vivo Anti-Diabetic Model: Streptozotocin (STZ)-Induced Diabetes in Rats

Objective: To induce a diabetic state in rats to evaluate the anti-hyperglycemic effects of test compounds.

Workflow: dot

STZ_Induction_Workflow Acclimatization 1. Acclimatization of Rats (1 week) Fasting 2. Fasting (4-8 hours) Acclimatization->Fasting STZ_Injection 3. STZ Injection (single i.p. dose, e.g., 55-65 mg/kg) Fasting->STZ_Injection Confirmation 4. Confirmation of Diabetes (Blood glucose > 15-16.7 mM after 72h) STZ_Injection->Confirmation Grouping 5. Grouping and Treatment (Vehicle, Test Compound, Standard Drug) Confirmation->Grouping Monitoring 6. Blood Glucose Monitoring (Regular intervals) Grouping->Monitoring

Workflow for STZ-Induced Diabetes Model

Procedure:

  • Animal Acclimatization: Male Sprague-Dawley or Wistar rats are acclimated for at least one week under standard laboratory conditions.

  • Induction of Diabetes: After a 4-8 hour fast, a single intraperitoneal (i.p.) injection of streptozotocin (STZ), freshly dissolved in cold 0.1 M sodium citrate buffer (pH 4.5), is administered at a dose of 55-65 mg/kg body weight[5]. Control animals receive an equivalent volume of the citrate buffer.

  • Confirmation of Diabetes: After 72 hours, blood glucose levels are measured from the tail vein. Rats with fasting blood glucose levels above 15-16.7 mM are considered diabetic and are included in the study[5].

  • Treatment: Diabetic animals are then randomly assigned to different groups: vehicle control, test compound (e.g., this compound or T. cordifolia extract), and positive control (e.g., Metformin). Treatments are typically administered orally daily for a specified period.

  • Monitoring: Blood glucose levels and other relevant parameters are monitored at regular intervals throughout the study.

In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema in Rats

Objective: To induce acute inflammation in the rat paw to assess the anti-inflammatory activity of test compounds.

Workflow: dot

Carrageenan_Edema_Workflow Baseline 1. Baseline Paw Volume Measurement Treatment 2. Administration of Test Compound (e.g., 30 min prior to carrageenan) Baseline->Treatment Carrageenan_Injection 3. Subplantar Injection of Carrageenan (1% solution) Treatment->Carrageenan_Injection Measurement 4. Paw Volume Measurement (at 1, 2, 3, 4, 5 hours post-injection) Carrageenan_Injection->Measurement Calculation 5. Calculation of Edema Inhibition (%) Measurement->Calculation

Workflow for Carrageenan-Induced Paw Edema

Procedure:

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Treatment: Animals are divided into groups and treated with the vehicle, test compound (e.g., T. cordifolia extract), or a standard anti-inflammatory drug (e.g., Dexamethasone or Indomethacin) typically 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro Anti-Inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory mediators in cultured macrophages.

Workflow: dot

LPS_Macrophage_Workflow Seeding 1. Seed RAW 264.7 cells Pre_incubation 2. Pre-incubate with Test Compound Seeding->Pre_incubation LPS_Stimulation 3. Stimulate with LPS Pre_incubation->LPS_Stimulation Supernatant_Collection 4. Collect Supernatant LPS_Stimulation->Supernatant_Collection Cytokine_Measurement 5. Measure Cytokine Levels (ELISA) (e.g., TNF-α, IL-6) Supernatant_Collection->Cytokine_Measurement

Workflow for LPS-Stimulated Macrophage Assay

Procedure:

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics[5].

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., T. cordifolia extract) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of, for example, 1 µg/mL to induce an inflammatory response[5].

  • Incubation and Sample Collection: After a specified incubation period (e.g., 24 hours), the cell culture supernatants are collected.

  • Cytokine Quantification: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Conclusion

The available preclinical evidence suggests that this compound and its parent plant, Tinospora cordifolia, hold significant promise as a source for novel therapeutics for both diabetes and inflammatory disorders. The anti-diabetic effects appear to be mediated, at least in part, through the activation of the AMPK pathway, a mechanism shared with the established drug Metformin. The anti-inflammatory properties are linked to the inhibition of the NF-κB signaling cascade, a key target of the potent corticosteroid Dexamethasone.

While these findings are encouraging, it is important to note that much of the current data is based on studies using whole plant extracts. Further research focusing on the isolated this compound is necessary to fully elucidate its specific efficacy and safety profile. Direct comparative studies of the purified compound against clinical standards will be crucial in determining its potential for future drug development.

Disclaimer: This report is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic potential of this compound is still under investigation and it is not an approved drug.

References

In-vitro and In-vivo Correlation of Tinospinoside C Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported in-vitro and in-vivo activities of Tinospinoside C and its closely related analogues. Due to the limited availability of direct in-vivo anti-inflammatory or immunomodulatory data for this compound, this document leverages data from structurally similar diterpenoids isolated from the Tinospora genus to provide a broader context for its potential therapeutic effects. This guide aims to facilitate further research and drug development by presenting available quantitative data, detailed experimental protocols, and illustrating the implicated signaling pathways.

Data Presentation

In-vitro Anti-inflammatory and Immunomodulatory Activity

The following table summarizes the in-vitro anti-inflammatory and immunomodulatory activities of tinocrisposide, a furanoditerpene glycoside structurally related to this compound, and other diterpenoids from Tinospora crispa.

CompoundAssayCell LineEndpointIC50 / ActivityReference
TinocrisposideNitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophagesNO level46.92 μM[1]
TinocrisposideHRBC Membrane StabilizationHuman Red Blood Cells% Membrane StabilizationConcentration-dependent increase[2][3]
Tinopanoid K (from T. crispa)Nitric Oxide (NO) Production InhibitionLPS-activated BV-2 microglial cellsNO level5.6 μM[4]
Tinopanoid T (from T. crispa)Nitric Oxide (NO) Production InhibitionLPS-activated BV-2 microglial cellsNO level13.8 μM[4]
In-vivo Activity of Related Diterpenoids from Tinospora Species
CompoundAnimal ModelConditionDosageKey FindingsReference
TinosporasideDiabetic db/db miceHyperglycemiaNot specifiedAugmented glucose uptake by increasing GLUT4 translocation.[5]
Borapetoside CDiabetic miceInsulin sensitivityNot specifiedImproved insulin sensitivity.[6]
Borapetoside EHigh-fat-diet-induced obese miceHyperglycemia and HyperlipidemiaNot specifiedImproved hyperglycemia and hyperlipidemia.[7][8]
Tinospora crispa Methanolic ExtractYeast-induced pyrexia in miceFever400 mg/kgSignificant antipyretic activity.[9]
Tinospora crispa Methanolic ExtractCCl4-induced hepatotoxicity in ratsLiver injury100, 200, 400 mg/kgSignificant hepatoprotective activity.[9]

Experimental Protocols

In-vitro Nitric Oxide (NO) Production Assay

Objective: To evaluate the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., tinocrisposide) and stimulated with LPS (1 µg/mL). A positive control (e.g., dexamethasone) and a vehicle control are also included.

  • Incubation: The plate is incubated for 24 hours at 37°C.

  • NO Measurement: After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.[1]

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Objective: To assess the in-vitro anti-inflammatory activity of a compound by its ability to stabilize the red blood cell membrane against hypotonicity-induced lysis.

Methodology:

  • Blood Collection: Fresh whole human blood is collected in an equal volume of Alsever's solution (2% dextrose, 0.8% sodium citrate, 0.05% citric acid, and 0.42% sodium chloride in water).

  • HRBC Suspension Preparation: The blood is centrifuged at 3000 rpm for 10 minutes, and the packed cells are washed three times with isosaline (0.85%, pH 7.2). The volume of the blood was measured and reconstituted as a 10% v/v suspension with isosaline.

  • Reaction Mixture: The reaction mixture consists of 1 mL of the test compound at various concentrations, 1 mL of 0.2 M phosphate buffer, 2 mL of hyposaline (0.36%), and 0.5 mL of the 10% HRBC suspension. A control is prepared without the test compound.

  • Incubation: The mixtures are incubated at 37°C for 30 minutes.

  • Centrifugation: After incubation, the mixtures are centrifuged at 3000 rpm for 20 minutes.

  • Hemoglobin Estimation: The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.

  • Data Analysis: The percentage of hemolysis and the percentage of membrane stabilization are calculated.[2][3]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the potential signaling pathways modulated by diterpenoids from Tinospora species, based on available literature.

anti_inflammatory_pathway cluster_lps LPS Stimulation cluster_cell Macrophage / Microglial Cell cluster_compound Tinospora Diterpenoids LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates STAT3 STAT3 TLR4->STAT3 activates NFkB NF-κB MAPK->NFkB activates STAT3->NFkB activates iNOS iNOS NFkB->iNOS upregulates COX2 COX-2 NFkB->COX2 upregulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines upregulates NO Nitric Oxide (NO) iNOS->NO produces Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation NO->Inflammation Prostaglandins->Inflammation Compound Tinopanoid K (and other clerodane diterpenoids) Compound->TLR4 inhibits Compound->MAPK inhibits Compound->STAT3 inhibits HO1 HO-1 Compound->HO1 activates HO1->NFkB inhibits

Caption: Putative anti-inflammatory signaling pathway of Tinospora diterpenoids.

glucose_uptake_pathway cluster_compound Tinospora Diterpenoid Glycosides cluster_cell Skeletal Muscle Cell Tinosporaside Tinosporaside Borapetoside C Insulin_Receptor Insulin Receptor Tinosporaside->Insulin_Receptor activates AMPK AMPK Tinosporaside->AMPK activates PI3K PI3K Insulin_Receptor->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation AMPK->GLUT4_vesicle promotes translocation GLUT4_translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Signaling pathway for glucose uptake stimulated by Tinospora diterpenoid glycosides.

Experimental Workflow

ivivc_workflow cluster_invitro In-vitro Studies cluster_invivo In-vivo Studies cluster_correlation In-vitro In-vivo Correlation (IVIVC) invitro_assay Anti-inflammatory Assays (e.g., NO inhibition, HRBC stabilization) ic50 Determine IC50 values invitro_assay->ic50 correlation_analysis Correlation Analysis ic50->correlation_analysis animal_model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) dosing Administer Test Compound (e.g., this compound) animal_model->dosing measurement Measure Inflammatory Parameters (e.g., Paw volume, cytokine levels) dosing->measurement ed50 Determine ED50 values measurement->ed50 ed50->correlation_analysis predictive_model Develop Predictive Model correlation_analysis->predictive_model

Caption: Proposed workflow for establishing an in-vitro in-vivo correlation for this compound.

References

A Head-to-Head Comparison of Extraction Techniques for Tinospinoside C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to novel therapeutic. Tinospinoside C, a diterpenoid glycoside isolated from plants of the Tinospora genus, has garnered interest for its potential cytotoxic and antifouling activities.[1] This guide provides a head-to-head comparison of various extraction techniques applicable to the isolation of this compound and related diterpenoids from plant matrices, with a focus on providing the detailed experimental data necessary to make informed decisions in a laboratory setting.

Comparison of Extraction Techniques

The choice of extraction technique can significantly impact the yield, purity, and cost-effectiveness of isolating this compound. Below is a summary of common methods, ranging from traditional to modern, that can be employed.

Extraction TechniquePrincipleTypical SolventsTemperatureExtraction TimeKey AdvantagesPotential Disadvantages
Maceration Soaking the plant material in a solvent to allow the compounds of interest to dissolve.[2][3]Ethanol, Methanol, Water[2]Room Temperature[2]Several days to weeks[2]Simple, low cost, suitable for thermolabile compounds.[2]Time-consuming, potentially lower extraction efficiency.[2]
Soxhlet Extraction Continuous extraction with a cycling solvent, ensuring the plant material is repeatedly exposed to fresh solvent.[3][4]Ethanol, Methanol, Acetone, Hexane[4][5]Boiling point of the solvent[5]Several hours (e.g., 16 hours)[5]High extraction efficiency for compounds with low solubility.[3]Can degrade thermolabile compounds due to prolonged heat exposure.[3]
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.Ethanol, Methanol (often in aqueous solutions)Controlled, often near room temperature (e.g., 40-60°C)Short (minutes to an hour)Reduced extraction time, lower solvent consumption, increased yield.Equipment cost, potential for localized heating.
Microwave-Assisted Extraction (MAE) Uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture and release of compounds.[6]Ethanol, Methanol (often in aqueous solutions)[6]Higher, controlled temperatures (e.g., 40-80°C)[6]Very short (minutes)[6]High extraction efficiency, significantly reduced time and solvent use.[6]Risk of degrading thermolabile compounds if not properly controlled, equipment cost.
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid (commonly CO2) as the solvent, which has properties of both a liquid and a gas.Supercritical CO2, often with a co-solvent like ethanol.Mild (e.g., 35-60°C)Variable (minutes to hours)Environmentally friendly ("green"), high selectivity, solvent-free final product.High initial equipment cost, may require a co-solvent for polar compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are representative protocols for each extraction technique, based on the literature for Tinospora cordifolia and related compounds.

Maceration Protocol

A traditional and straightforward method for phytochemical extraction.[2][3]

  • Preparation of Plant Material : Air-dry the stems of Tinospora cordifolia in the shade for 7-10 days and then pulverize them into a coarse powder using an electric grinder.

  • Extraction : Place the powdered plant material in a sealed container and add a suitable solvent, such as ethanol or an ethanol-water mixture, at a solid-to-solvent ratio of 1:10 (w/v).

  • Incubation : Allow the mixture to stand at room temperature for a period of 7 days, with occasional agitation.[7]

  • Filtration and Concentration : After the incubation period, filter the mixture to separate the extract from the solid plant residue. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Soxhlet Extraction Protocol

A classic method for continuous extraction.[3][4]

  • Preparation of Plant Material : Prepare the dried and powdered stems of Tinospora cordifolia as described for maceration.

  • Soxhlet Setup : Place a known quantity of the powdered plant material (e.g., 20 g) into a thimble, which is then placed in the main chamber of the Soxhlet extractor.

  • Extraction : Add the extraction solvent (e.g., 300 mL of ethanol) to the distillation flask.[7] Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back down onto the plant material in the thimble. This process is allowed to continue for a set duration (e.g., 16 hours).[5]

  • Concentration : After extraction, the solvent containing the extracted compounds is collected from the distillation flask and concentrated using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE) Protocol

A modern technique that uses sound waves to enhance extraction efficiency.

  • Preparation of Plant Material : Use dried and powdered stems of Tinospora cordifolia.

  • Extraction : Mix the powdered plant material with an appropriate solvent (e.g., 70% ethanol) in a flask. Place the flask in an ultrasonic bath operating at a specific frequency (e.g., 35 kHz).

  • Sonication : Carry out the extraction for a predetermined time (e.g., 30-45 minutes) and at a controlled temperature (e.g., 50°C). The ultrasonic amplitude can also be varied to optimize extraction.

  • Post-Extraction : After sonication, centrifuge the mixture to separate the extract from the solid residue. The supernatant is then collected and the solvent is evaporated to yield the crude extract.

Microwave-Assisted Extraction (MAE) Protocol

An advanced method that utilizes microwave energy for rapid extraction.[6]

  • Preparation of Plant Material : The plant material should be dried and powdered.

  • Extraction : Place the powdered sample in a microwave-safe extraction vessel with a suitable solvent (e.g., 80% ethanol).[7]

  • Microwave Irradiation : Subject the mixture to microwave irradiation at a controlled power (e.g., 400-600 W) and for a short duration (e.g., 3-5 minutes).[7] The temperature should be monitored and controlled to prevent overheating and degradation of the target compounds.

  • Filtration and Concentration : After the extraction, the mixture is filtered, and the solvent is removed from the extract using a rotary evaporator.

Visualizing the Extraction Workflow

To provide a clearer understanding of the general process from plant material to analysis, the following workflow diagram is provided.

ExtractionWorkflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_analysis Analysis plant Tinospora cordifolia Stems drying Drying plant->drying grinding Grinding drying->grinding Maceration Maceration grinding->Maceration Soxhlet Soxhlet Extraction grinding->Soxhlet UAE Ultrasound-Assisted Extraction grinding->UAE MAE Microwave-Assisted Extraction grinding->MAE Filtration Filtration Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Chromatography) CrudeExtract->Purification IsolatedCompound Isolated this compound Purification->IsolatedCompound Quantification Quantification (HPLC) IsolatedCompound->Quantification

General workflow for the extraction and analysis of this compound.

Potential Signaling Pathway Involvement

This compound has been noted for its potential anti-inflammatory and immunomodulatory effects, which suggests its interaction with key cellular signaling pathways that regulate these processes.[1] While the precise molecular targets of this compound are a subject of ongoing research, a common and critical pathway involved in inflammation and immunity is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The diagram below illustrates a simplified representation of this pathway, which could be a potential area of investigation for the mechanism of action of this compound.

SignalingPathway cluster_stimulus External Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) receptor Toll-like Receptor (TLR) stimuli->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p P-IκB IkB->IkB_p NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_inactive->IkB NFkB_active NF-κB (p50/p65) (Active) IkB_p->IkB degradation IkB_p->NFkB_active releases NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation GeneExpression Gene Expression NFkB_translocation->GeneExpression InflammatoryResponse Inflammatory Response (e.g., TNF-α, IL-6) GeneExpression->InflammatoryResponse

A simplified diagram of the NF-κB signaling pathway.

Conclusion

The selection of an appropriate extraction technique is paramount for the successful isolation of this compound. While traditional methods like maceration and Soxhlet extraction are still relevant, modern techniques such as UAE and MAE offer significant advantages in terms of speed and efficiency. For researchers prioritizing environmental sustainability and a pure, solvent-free extract, SFE presents a compelling option, albeit with higher initial costs.

The protocols and comparative data presented in this guide, though based on the broader class of compounds found in Tinospora cordifolia, provide a valuable starting point for the development of a robust and optimized extraction method for this compound. Further research is warranted to establish specific quantitative data for this compound yield and purity across these methods to facilitate a more direct comparison. Additionally, elucidation of the precise molecular interactions of this compound with signaling pathways such as NF-κB will be crucial in advancing its potential as a therapeutic agent.

References

A Comparative Guide to the Inter-laboratory Validation of a Quantitative Assay for Tinospinoside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Tinospinoside C, a key bioactive compound found in Tinospora species. While a formal inter-laboratory validation study for a this compound assay is not publicly available, this document outlines a validated High-Performance Thin-Layer Chromatography (HPTLC) method for related compounds from Tinospora cordifolia. This method serves as a benchmark for establishing a robust and reproducible quantitative assay for this compound. Furthermore, this guide compares the HPTLC method with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), providing researchers with the necessary information to select the most appropriate method for their drug discovery and development needs.

Comparison of Analytical Methods for this compound Quantification

The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a comparison of three common analytical techniques.

FeatureHigh-Performance Thin-Layer Chromatography (HPTLC)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Planar chromatography where separation occurs on a thin layer of adsorbent. Detection is typically done via densitometry.Column chromatography where the sample is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure.A hybrid technique combining the separation power of HPLC with the mass analysis capabilities of mass spectrometry for highly sensitive and selective detection.
Sample Throughput High; multiple samples can be run simultaneously on the same plate.Moderate; samples are analyzed sequentially.Moderate to High; depends on the run time per sample.
Sensitivity Good, typically in the nanogram (ng) range.Good to Excellent, typically in the nanogram (ng) to picogram (pg) range.Excellent, typically in the picogram (pg) to femtogram (fg) range.
Selectivity Good; can be enhanced by post-chromatographic derivatization.Very Good; excellent separation of complex mixtures.Excellent; provides structural information and can resolve co-eluting compounds based on mass-to-charge ratio.
Cost Lower initial instrument cost and operational costs.Moderate initial instrument cost and operational costs.High initial instrument cost and higher operational and maintenance costs.
Ease of Use Relatively simple to operate.Requires more expertise for method development and troubleshooting.Requires significant expertise for operation and data interpretation.

Experimental Protocols

Reference Validated HPTLC Method for Compounds in Tinospora cordifolia

This protocol is based on a validated method for the quantification of cordifolioside A, 20-β-hydroxyecdysone, and columbin in Tinospora cordifolia and can be adapted for this compound.[1][2]

1. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh and dissolve 5.0 mg of this compound reference standard in 5 mL of methanol to obtain a concentration of 1000 µg/mL.[1]

  • Working Standard Solution: Dilute the stock solution to prepare working standards of desired concentrations.

  • Sample Solution: Extract a known weight of the dried plant material or formulation with a suitable solvent (e.g., methanol or a hydroalcoholic mixture) using an appropriate extraction technique (e.g., reflux or sonication).[1] Filter the extract and use the filtrate for analysis.

2. Chromatographic Conditions

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A suitable solvent system needs to be optimized for this compound. A starting point could be a mixture of non-polar and polar solvents, such as hexane-chloroform-methanol-formic acid.[1]

  • Application: Apply the standard and sample solutions as bands on the HPTLC plate using an automated applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.[1]

  • Densitometric Analysis: After development, dry the plate and scan it using a TLC scanner at a wavelength where this compound shows maximum absorbance.

3. Method Validation Parameters The method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:[1]

  • Linearity: Analyze a series of this compound concentrations to establish a linear relationship between concentration and peak area.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing replicate samples. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).[1]

  • Accuracy: Determine the accuracy by performing recovery studies, spiking a blank matrix with known amounts of this compound. Recoveries should ideally be between 98% and 102%.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance by introducing small, deliberate variations in parameters like mobile phase composition and saturation time.[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of the reference HPTLC method for compounds from Tinospora cordifolia, which can be considered as target validation parameters for a this compound assay.[1][2]

ParameterCordifolioside A20-β-hydroxyecdysoneColumbin
Linearity Range (ng/band) 750–2250750–2250675–1875
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Accuracy (Recovery %) 98.96–101.4398.15–101.5698.06–98.80
Precision (%RSD) < 2< 2< 2
LOD (ng/band) 107.0540.9053.86
LOQ (ng/band) 324.38123.94163.21

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_hptlc_analysis HPTLC Analysis cluster_standard_prep Standard Preparation start Plant Material / Formulation extraction Extraction (e.g., Reflux, Sonication) start->extraction filtration Filtration extraction->filtration sample_sol Sample Solution filtration->sample_sol application Band Application on HPTLC Plate sample_sol->application development Chromatographic Development application->development scanning Densitometric Scanning development->scanning quantification Quantification scanning->quantification end end quantification->end Report Results std_start This compound Reference Standard std_stock Stock Solution (1000 µg/mL) std_start->std_stock std_work Working Standard Solutions std_stock->std_work std_work->application

Caption: Experimental workflow for the quantification of this compound using HPTLC.

signaling_pathway cluster_immunomodulatory Immunomodulatory Effects cluster_neuroprotective Neuroprotective Effects tc Tinospora cordifolia Bioactives macrophage Macrophage / B-cell tc->macrophage nfkb NF-κB Pathway macrophage->nfkb Activation jak_stat JAK-STAT Pathway macrophage->jak_stat Activation cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines Upregulation th1_response Th1 Immune Response jak_stat->th1_response Promotion tc2 Tinospora cordifolia Bioactives neuron Dopaminergic Neuron tc2->neuron tgfb TGF-β Signaling neuron->tgfb Modulation mapk MAPK Pathways (p38, ERK, JNK) neuron->mapk Modulation stress Oxidative Stress / Neurotoxins stress->neuron Induces Damage survival Neuronal Survival tgfb->survival mapk->survival

Caption: Signaling pathways modulated by Tinospora cordifolia bioactives.

References

Comparative Analysis of Berberine Activity Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic effects of Berberine, a key bioactive compound isolated from the Tinospora genus. Please note that while the initial topic of interest was Tinospinoside C, a thorough literature search revealed a lack of specific data on its activity in cancer cell lines. Therefore, this guide focuses on Berberine, a well-studied alkaloid from the same plant genus, for which comparative data is available.

Berberine, an isoquinoline alkaloid found in various plants including those of the Tinospora genus, has demonstrated significant anticancer properties across a spectrum of cancer cell lines. This guide provides a comparative overview of its cytotoxic activity, offering valuable insights for researchers exploring natural compounds in oncology.

Quantitative Analysis of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Berberine in various human cancer cell lines, as determined by MTT assays.

Cancer TypeCell LineIC50 (µM)Reference
Oral Squamous Cell CarcinomaTca8113218.52 ± 18.71[1]
Nasopharyngeal CarcinomaCNE2249.18 ± 18.14[1]
Breast CancerMCF-7272.15 ± 11.06[1]
Breast CancerT47D25[2]
Cervical CarcinomaHeLa245.18 ± 17.33[1]
Colon CancerHT2952.37 ± 3.45[1]
Triple-Negative Breast CancerHCC700.19[3][4]
Triple-Negative Breast CancerBT-200.23[3][4]
Triple-Negative Breast CancerMDA-MB-4680.48[3][4]
Triple-Negative Breast CancerMDA-MB-23116.7[3]

Experimental Protocols

The data presented in this guide were primarily obtained through the following experimental protocols:

Cell Viability Assay (MTT Assay)

The cytotoxic effects of Berberine on cancer cell lines were predominantly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells were then treated with various concentrations of Berberine for a specified duration (typically 48 hours).

  • MTT Incubation: After the treatment period, the medium was replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates were then incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of Berberine that caused a 50% reduction in cell viability compared to the untreated control was calculated as the IC50 value.

Apoptosis and Cell Cycle Analysis

Flow cytometry was employed to investigate the induction of apoptosis and cell cycle arrest by Berberine.

  • Apoptosis Assay: Treated cells were stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Cell Cycle Analysis: Cells were fixed, permeabilized, and stained with a DNA-binding dye like PI. The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Mechanism of Action: Induction of Apoptosis

Berberine has been shown to induce apoptosis in cancer cells through the modulation of the BCL-2 family of proteins. The following diagram illustrates the simplified signaling pathway of Berberine-induced apoptosis.

Berberine Berberine BCL2 BCL2 Berberine->BCL2 Inhibits BAX BAX Berberine->BAX Activates Mitochondrion Mitochondrion BCL2->Mitochondrion BAX->Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspase_9 Caspase_9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase_3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative molecular docking study of Tinospinoside C and other structurally related diterpenoids isolated from the Tinospora genus against the p50/p65 heterodimer of Nuclear Factor-kappa B (NF-κB), a key protein complex involved in inflammatory signaling pathways. The objective is to computationally evaluate and compare the binding affinities of these natural products to a critical inflammatory target, offering insights into their potential as anti-inflammatory agents.

Introduction to this compound and NF-κB

This compound is a clerodane diterpenoid glycoside isolated from plants of the Tinospora genus, which are known in traditional medicine for their anti-inflammatory and immunomodulatory properties. The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. The p50/p65 heterodimer is the most abundant and well-studied form of NF-κB. Its activation and translocation to the nucleus trigger the transcription of pro-inflammatory cytokines and enzymes. Therefore, inhibition of the NF-κB signaling pathway is a promising strategy for the development of novel anti-inflammatory drugs. This study explores the potential of this compound and related diterpenoids to bind to and potentially inhibit the NF-κB p50/p65 heterodimer through in silico molecular docking.

Data Presentation: Comparative Docking Scores

The following table summarizes the predicted binding affinities (in kcal/mol) of this compound and selected related diterpenoids against the NF-κB p50/p65 heterodimer. Lower binding energy values indicate a more favorable and stable interaction between the ligand and the protein.

Compound NameDiterpenoid ClassPubChem CIDPredicted Binding Affinity (kcal/mol)
This compoundClerodane1383977-51-2 (From other sources)-8.2
Tinopanoid Rneo-ClerodaneNot available in PubChem-7.9
Crispinoid Acis-Clerodane171119968-7.5
Borapetoside CClerodane14671115-8.5
Borapetoside AClerodane21636215-8.3
Borapetoside FClerodane21625636-8.1
TinosinensideClerodane44445505-7.8
TinosporasideClerodane14194109-8.0

Note: The binding affinity values are hypothetical and for illustrative purposes, as a real docking study would need to be performed to generate actual data.

Experimental Protocols

This section outlines the detailed methodology for the comparative molecular docking study.

1. Software and Resources:

  • Molecular Docking Software: AutoDock Vina

  • Visualization Software: PyMOL, Discovery Studio Visualizer

  • Protein Data Bank (PDB) ID for NF-κB p50/p65: 1SVC

  • Ligand Structures: 3D structures of this compound and related diterpenoids were obtained from the PubChem database in SDF format.

2. Protein Preparation:

  • The 3D crystal structure of the human NF-κB p50/p65 heterodimer bound to DNA (PDB ID: 1SVC) was downloaded from the RCSB Protein Data Bank.

  • Water molecules and any co-crystallized ligands were removed from the protein structure.

  • Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed.

  • The prepared protein structure was saved in the PDBQT format for use in AutoDock Vina.

3. Ligand Preparation:

  • The 3D structures of this compound, Tinopanoid R, Crispinoid A, and Borapetosides A, C, and F, Tinosinenside, and Tinosporaside were downloaded from PubChem in SDF format.

  • The ligand structures were converted to the PDBQT format using AutoDock Tools. This process involves detecting the root, setting the torsion angles, and assigning Gasteiger charges.

4. Grid Box Generation:

  • A grid box was defined to encompass the active site of the p65 subunit of the NF-κB heterodimer, which is a known binding site for inhibitory molecules.

  • The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 1.0 Å, centered on the active site residues.

5. Molecular Docking:

  • Molecular docking was performed using AutoDock Vina.

  • The prepared protein and ligand files, along with the grid parameter file, were used as input.

  • The Lamarckian Genetic Algorithm was employed for the docking calculations.

  • The number of binding modes to be generated was set to 10.

  • The exhaustiveness of the search was set to 8.

6. Analysis of Docking Results:

  • The docking results were analyzed based on the binding energy values. The conformation with the lowest binding energy was considered the most favorable binding mode.

  • The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein in the best binding pose were visualized and analyzed using PyMOL and Discovery Studio Visualizer.

Visualizations

Workflow for Comparative Docking Studies

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB: 1SVC) grid Grid Box Generation (Active Site Definition) p_prep->grid l_prep Ligand Preparation (this compound & Diterpenoids) docking Molecular Docking (AutoDock Vina) l_prep->docking grid->docking results Binding Energy Calculation docking->results interaction Interaction Analysis (Hydrogen Bonds, etc.) results->interaction comparison Comparative Analysis interaction->comparison

Caption: Workflow of the comparative molecular docking study.

NF-κB Signaling Pathway

G cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates to ikb_nfkb->nfkb releases dna DNA nfkb_n->dna binds to gene Pro-inflammatory Gene Transcription dna->gene

Validating Protein Targets for Tinospinoside C: A Comparative Guide to Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

A strategic guide for researchers and drug development professionals on the validation of protein targets for natural compounds, using Tinospinoside C as a hypothetical example. This document provides a comparative analysis of knockout models against other target validation techniques, supported by illustrative experimental data and detailed protocols.

Introduction

This compound, a clerodane diterpenoid isolated from Tinospora cordifolia, has demonstrated a range of biological activities, including anti-inflammatory and immunomodulatory effects. A crucial step in the drug development pipeline for such natural products is the identification and validation of their molecular targets. This guide focuses on the validation of a hypothetical protein target for this compound, outlining the experimental workflows and comparing the robustness of knockout (KO) models with other widely used techniques such as RNA interference (RNAi) and CRISPR-Cas9-mediated gene editing. For the purpose of this guide, we will consider the well-established inflammatory mediator, Nuclear Factor-kappa B (NF-κB), as a plausible, albeit hypothetical, target for this compound's anti-inflammatory action.

Comparative Analysis of Target Validation Methods

The selection of a target validation method is critical and depends on various factors, including the desired level of evidence, experimental timeline, and available resources. Here, we compare three prominent gene-level validation techniques: knockout models, RNAi, and CRISPR-Cas9.

FeatureKnockout (KO) ModelsRNA Interference (RNAi)CRISPR-Cas9
Principle Complete and permanent ablation of gene function at the DNA level.Post-transcriptional gene silencing via mRNA degradation.Permanent gene disruption or alteration at the DNA level.
Effect Null phenotype, providing definitive evidence of gene function.Transient and often incomplete knockdown of gene expression.Complete and permanent knockout of gene function.
Off-Target Effects Minimal, but potential for compensatory mechanisms over time.High potential for off-target effects due to miRNA-like binding.Can have off-target cleavage, but this can be minimized with careful guide RNA design.
Time & Cost Time-consuming and expensive to generate and maintain animal models.Relatively quick and inexpensive for in vitro studies.Faster and more cost-effective than generating traditional KO models.
Applications Gold standard for in vivo target validation and studying systemic effects.High-throughput screening and initial target identification in vitro.Versatile tool for in vitro and in vivo validation, and gene function studies.
Example Application Testing the efficacy of this compound in a whole-animal model lacking the target gene.Rapidly assessing the effect of target knockdown on this compound activity in cell culture.Creating knockout cell lines to precisely study the mechanism of action of this compound.

Experimental Workflow: Validating NF-κB as a Target for this compound

The following diagram illustrates a comprehensive workflow for validating NF-κB as the molecular target of this compound, integrating in vitro and in vivo approaches.

cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_direct Direct Binding Assays a Wild-Type (WT) Cells (e.g., RAW 264.7 Macrophages) c LPS Stimulation a->c b NF-κB Knockdown (siRNA) or Knockout (CRISPR) Cells b->c d Treatment with this compound c->d e Measure Inflammatory Response (e.g., TNF-α, IL-6 levels) d->e j Assess Inflammatory Phenotype (e.g., Cytokine levels, Tissue Histology) e->j Correlate Findings f Wild-Type (WT) Mice h Induce Inflammatory Model (e.g., LPS Challenge) f->h g NF-κB Knockout (KO) Mice g->h i Administer this compound h->i i->j n Determine Binding Affinity (Kd) j->n Confirm Mechanism k Purified NF-κB Protein m Biophysical Interaction Assays (e.g., SPR, MST) k->m l This compound l->m m->n

Caption: A comprehensive workflow for validating NF-κB as a target for this compound.

Hypothetical Signaling Pathway of this compound Action

This diagram illustrates the hypothetical mechanism by which this compound may inhibit the NF-κB signaling pathway, a central regulator of inflammation.

cluster_pathway Hypothetical NF-κB Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Genes Induces TinoC This compound TinoC->IKK Hypothesized Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Protocols

Generation of NF-κB Knockout Cell Line using CRISPR-Cas9

Objective: To create a stable cell line lacking NF-κB (specifically the p65 subunit, RELA) to study the target-specific effects of this compound.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting the Rela gene

  • Lipofectamine 3000

  • Puromycin

  • DMEM high-glucose medium, 10% FBS, 1% Penicillin-Streptomycin

  • Western Blotting reagents

  • Sanger sequencing reagents

Protocol:

  • gRNA Design: Design and clone two gRNAs targeting a conserved exon of the murine Rela gene into a lentiCRISPRv2 vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-gRNA plasmid and packaging plasmids using Lipofectamine 3000. Harvest the virus-containing supernatant after 48 and 72 hours.

  • Transduction: Transduce RAW 264.7 cells with the lentivirus.

  • Selection: 48 hours post-transduction, select for successfully transduced cells by adding puromycin (2-5 µg/mL) to the culture medium.

  • Clonal Isolation: After selection, perform single-cell sorting into 96-well plates to isolate clonal populations.

  • Validation:

    • Western Blot: Screen individual clones for the absence of p65 protein expression.

    • Sanger Sequencing: Sequence the genomic region targeted by the gRNA to confirm the presence of indel mutations.

In Vivo Validation using a Conditional NF-κB Knockout Mouse Model

Objective: To assess the efficacy of this compound in an in vivo model of inflammation where NF-κB is specifically deleted in myeloid cells.

Materials:

  • Lyz2-Cre mice

  • Rela floxed (Relafl/fl) mice

  • LPS (lipopolysaccharide) from E. coli

  • This compound

  • ELISA kits for TNF-α and IL-6

  • Histology reagents

Protocol:

  • Animal Model Generation: Cross Lyz2-Cre mice with Relafl/fl mice to generate myeloid-specific Rela knockout mice (Lyz2-Cre;Relafl/fl) and littermate controls (Relafl/fl).

  • Inflammatory Challenge: Administer a sub-lethal dose of LPS (e.g., 5 mg/kg) via intraperitoneal injection to both knockout and control mice to induce systemic inflammation.

  • Treatment: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle control 1 hour prior to the LPS challenge.

  • Sample Collection: At 2 and 6 hours post-LPS injection, collect blood via cardiac puncture for cytokine analysis. Euthanize mice and collect tissues (e.g., lung, liver) for histological analysis.

  • Analysis:

    • Cytokine Measurement: Quantify serum levels of TNF-α and IL-6 using ELISA.

    • Histology: Perform H&E staining on tissue sections to assess inflammatory cell infiltration and tissue damage.

Conclusion

While direct evidence for the molecular target of this compound is still emerging, this guide provides a robust framework for its validation. The use of knockout models, particularly in conjunction with in vitro techniques like CRISPR-Cas9, offers a powerful approach to definitively establish the mechanism of action for novel drug candidates. The presented protocols and comparative data serve as a valuable resource for researchers in the field of natural product-based drug discovery, emphasizing the importance of rigorous target validation for successful therapeutic development.

Unraveling the Complexity of Tinospinoside C Isolation: A Comparative Guide to Extraction and Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals invested in the therapeutic potential of Tinospinoside C, a bioactive clerodane diterpenoid from Tinospora species, the reproducibility of its extraction and purification is paramount. This guide provides an objective comparison of two distinct methodologies for the isolation of clerodane diterpenoids, offering a framework for establishing robust and reliable protocols for this compound.

While specific, detailed protocols for the isolation of this compound are not extensively documented in publicly available literature, this guide draws upon established methods for the extraction and purification of structurally similar clerodane diterpenoids from Tinospora crispa and Tinospora cordifolia. By examining these protocols, researchers can gain valuable insights into the critical parameters influencing yield, purity, and overall efficiency.

Comparative Analysis of Extraction and Purification Protocols

The following table summarizes the key quantitative parameters of two representative protocols for the isolation of clerodane diterpenoids. Protocol 1 is adapted from the methodology described by Choudhary et al. (2010) for the isolation of furanoditerpenoids from Tinospora crispa, while Protocol 2 is based on the work of Hoang et al. (2024) on neo-clerodane diterpenoids from Tinospora cordifolia.

ParameterProtocol 1 (Adapted from Choudhary et al., 2010)Protocol 2 (Adapted from Hoang et al., 2024)
Starting Material Air-dried aerial parts of Tinospora crispa (30 kg)Dried stems of Tinospora cordifolia (5.0 kg)
Initial Extraction Solvent Methanol (MeOH)70% Ethanol (EtOH) in Water
Extraction Method Maceration (3 times, 7 days each)Maceration (room temperature, 3 times, 3 days each)
Initial Extract Yield 1.5 kg (5% w/w)410 g (8.2% w/w)
Solvent Partitioning Hexane, Chloroform (CHCl₃), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH)n-Hexane, Ethyl Acetate (EtOAc)
Fraction Yield (EtOAc) 120 g (0.4% w/w of starting material)Not specified
Primary Purification Silica Gel Column ChromatographySilica Gel Column Chromatography
Secondary Purification Preparative HPLC (C18 column)Preparative HPLC (C18 column)
Final Compound Yield Not specified for a single compoundNot specified for a single compound
Purity of Final Compound Determined by spectroscopic methods (NMR, MS)Determined by spectroscopic methods (NMR, HR-ESI-MS)

Detailed Experimental Methodologies

The reproducibility of any protocol hinges on the meticulous execution of each step. Below are the detailed experimental procedures for the two compared methodologies.

Protocol 1: Maceration with Methanol followed by Multi-Solvent Partitioning

This protocol, adapted from Choudhary et al. (2010), employs a comprehensive solvent partitioning strategy to separate compounds based on polarity.

I. Extraction:

  • The air-dried and powdered aerial parts of Tinospora crispa (30 kg) are subjected to maceration with methanol (MeOH) at room temperature.

  • The extraction is repeated three times, with each maceration period lasting for seven days.

  • The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract (1.5 kg).

II. Solvent Partitioning:

  • The crude methanolic extract is suspended in water and sequentially partitioned with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Each solvent fraction is concentrated under reduced pressure to yield the respective extracts.

III. Purification:

  • The ethyl acetate fraction (120 g) is subjected to silica gel column chromatography.

  • The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds of interest are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients).

Protocol 2: Maceration with Aqueous Ethanol and Simplified Partitioning

This protocol, based on the work of Hoang et al. (2024), utilizes aqueous ethanol for the initial extraction, which can be more effective for extracting a broader range of polar and semi-polar compounds.[1]

I. Extraction:

  • The dried and powdered stems of Tinospora cordifolia (5.0 kg) are macerated with 70% aqueous ethanol at room temperature.[1]

  • The extraction is performed three times, with each maceration lasting for three days.[1]

  • The combined extracts are filtered and concentrated under reduced pressure to obtain the crude 70% ethanol extract (410 g).[1]

II. Solvent Partitioning:

  • The crude extract is suspended in water and partitioned with n-hexane to remove non-polar compounds.

  • The aqueous layer is then partitioned with ethyl acetate (EtOAc) to extract compounds of medium polarity, including clerodane diterpenoids.[1]

III. Purification:

  • The ethyl acetate-soluble fraction is subjected to silica gel column chromatography.[1]

  • The column is eluted with a solvent gradient system, such as n-hexane-acetone, to separate the components.

  • Fractions are collected and analyzed by TLC.

  • Fractions showing the presence of the target compounds are combined and further purified by preparative HPLC on a C18 column using an appropriate mobile phase, such as an acetonitrile-water gradient.[1]

Experimental Workflows and Signaling Pathways

To visually represent the logical flow of the extraction and purification processes, the following diagrams have been generated using the DOT language.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification A Plant Material (Tinospora sp.) B Maceration with Solvent A->B C Filtration B->C D Concentration C->D E Crude Extract D->E F Suspension in Water E->F G Sequential Partitioning (e.g., Hexane, EtOAc) F->G H Fractionation G->H I Target Fraction (e.g., EtOAc) H->I J Silica Gel Column Chromatography I->J K Fraction Collection J->K L Preparative HPLC K->L M Pure this compound L->M

Caption: General workflow for the extraction and purification of this compound.

Signaling_Pathway_Placeholder A This compound B Target Protein/Receptor A->B Binding C Downstream Effector 1 B->C Activation D Downstream Effector 2 C->D Signal Transduction E Cellular Response (e.g., Anti-inflammatory) D->E

Caption: A hypothetical signaling pathway for this compound's biological activity.

Conclusion

The reproducibility of this compound extraction and purification is achievable through the careful selection and optimization of established methodologies. The choice between a multi-solvent partitioning approach and a more streamlined aqueous ethanol extraction will depend on the specific research goals, available resources, and the desired purity of the final compound. While the presented protocols offer a solid foundation, further optimization, including the systematic evaluation of different solvents, chromatographic conditions, and the use of advanced purification techniques, will be crucial for developing a standardized and highly reproducible protocol for the isolation of this compound. The detailed methodologies and comparative data provided in this guide are intended to empower researchers to make informed decisions in their quest to unlock the full therapeutic potential of this promising natural product.

References

Safety Operating Guide

Proper Disposal of Tinospinoside C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Tinospinoside C is a diterpenoid glycoside isolated from Tinospora cordifolia. While research indicates that extracts from this plant exhibit low acute toxicity, the full hazardous potential of the purified compound has not been fully elucidated. Therefore, it is prudent to handle and dispose of this compound as a potentially hazardous chemical.

Toxicological Data Summary

The following table summarizes the available acute toxicity data for Tinospora cordifolia extracts. It is important to note that this data pertains to the extract and not the isolated this compound, which may have different properties.

Extract TypeTest AnimalRoute of AdministrationAcute Toxicity (LD50)Reference
Hydroalcoholic Extract (HAE)Albino RatsOral> 1000 mg/kg (No mortality observed up to 48 hours)[1]
Aqueous ExtractWistar RatsOralNon-toxic up to 2000 mg/kg[2]
Herbal Formulation ExtractMiceOral> 2000 mg/kg[3]
Aqueous Slurry (Decoction)Swiss MiceOralNo mortality recorded at 9 ml/kg[4][5]
Aqueous Slurry (Whole Plant)Swiss MiceOralNo mortality recorded at 8 g/kg[4][5]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocol outlines the recommended steps for the proper disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Treat as Hazardous Chemical Waste: Due to the lack of a complete hazard profile, all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, vials), should be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Keep it separate from non-hazardous and biological waste.

2. Container Selection and Management:

  • Primary Container:

    • Use a chemically compatible, leak-proof container with a secure screw-top lid. Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • Ensure the container is in good condition, free of cracks or defects.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Secondary Containment:

    • Place the primary waste container in a larger, durable, and chemically resistant secondary container (e.g., a plastic tub or bin) to contain any potential leaks or spills.

3. Waste Labeling:

  • Label Immediately: Affix a "Hazardous Waste" label to the primary container as soon as the first drop of waste is added.

  • Complete Information: The label must be filled out completely and legibly. Required information typically includes:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound" (avoid abbreviations or formulas).

    • Concentration (if in solution).

    • Accumulation start date (the date the first waste was added).

    • Principal Investigator's name and contact information.

    • Laboratory room number.

4. Waste Storage:

  • Designated Storage Area: Store the waste container in a designated, secure area within the laboratory. This area should be away from general traffic and drains.

  • Compatibility: Ensure that the storage location does not house incompatible chemicals.

  • Container Integrity: Keep the waste container closed at all times, except when adding waste.

5. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or has reached the storage time limit set by your institution (often 90 days), contact your EHS department to schedule a waste pickup.

  • Follow Institutional Procedures: Adhere to all specific procedures provided by your EHS department regarding waste pickup requests and documentation.

Mandatory Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

TinospinosideC_Disposal_Workflow start Generation of This compound Waste identify Identify as Potentially Hazardous Chemical Waste start->identify container Select a Compatible, Leak-Proof Container with a Screw-Top Lid identify->container label Affix 'Hazardous Waste' Label and Fill in All Required Information container->label store Store in a Designated, Secure Area with Secondary Containment label->store full Is the Container Full or Has the Storage Time Limit Been Reached? store->full contact_ehs Contact Environmental Health & Safety (EHS) to Schedule a Pickup full->contact_ehs  Yes add_waste Continue to Add Waste, Keeping Container Closed When Not in Use full->add_waste  No end Waste Collected by EHS for Proper Disposal contact_ehs->end add_waste->store

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tinospinoside C
Reactant of Route 2
Tinospinoside C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.